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  • Product: 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
  • CAS: 351327-31-6

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic bioactive molecules.[1] Its der...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic bioactive molecules.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. Within this versatile class, quinoline-4-carbohydrazides serve as crucial building blocks. The inherent reactivity of the hydrazide moiety allows for its facile conversion into a variety of other heterocyclic systems, such as pyrazoles, triazoles, and Schiff bases, making it an invaluable synthon for creating diverse chemical libraries for drug screening.[2]

This technical guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a specific, highly functionalized derivative: 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide . This molecule is of particular interest due to its combination of a bromine atom at the 6-position (a common feature for enhancing bioactivity), a hydroxyphenyl group at the 2-position (offering a site for further modification and potential hydrogen bonding interactions with biological targets), and the reactive carbohydrazide at the 4-position. We will delve into the causality behind the chosen synthetic strategy, provide detailed, self-validating protocols, and outline a comprehensive characterization workflow essential for confirming the structure and purity of the final compound.

Strategic Approach: Retrosynthetic Analysis

Before embarking on the synthesis, a logical retrosynthetic analysis is paramount. This process deconstructs the target molecule into simpler, commercially available precursors, revealing a clear and efficient forward-synthetic pathway.

G Target Target Molecule 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide Ester Key Intermediate Ethyl 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylate Target->Ester Hydrazinolysis Hydrazine Reagent Hydrazine Hydrate Target->Hydrazine Acid Quinoline Core 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Ester->Acid Esterification Precursors Starting Materials 5-Bromoisatin + 4-Hydroxyacetophenone Acid->Precursors Pfitzinger Reaction

Caption: Retrosynthetic pathway for the target carbohydrazide.

This analysis identifies a three-step synthesis:

  • Pfitzinger Reaction: Construction of the core quinoline-4-carboxylic acid scaffold.

  • Esterification: Activation of the carboxylic acid for the subsequent step.

  • Hydrazinolysis: Formation of the final carbohydrazide product.

Part 1: Synthesis of the Quinoline Core via Pfitzinger Reaction

Principle and Rationale

The Pfitzinger reaction is a robust and highly effective method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group under basic conditions. We select this method over others, like the Doebner-von Miller or Combes syntheses, for its directness in establishing the desired C4-carboxylic acid functionality from readily available starting materials.[3][4][5][6] For our target, we will react 5-bromoisatin with 4-hydroxyacetophenone . The base facilitates the opening of the isatin ring and subsequent cyclization and dehydration to form the stable aromatic quinoline ring.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, prepare a solution of potassium hydroxide (3.0 g, ~53 mmol) in 95% ethanol (50 mL).

  • Initial Reaction: To this basic solution, add 5-bromoisatin (5.65 g, 25 mmol) and 4-hydroxyacetophenone (3.40 g, 25 mmol).

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The solution will typically turn a deep reddish-brown. Maintain reflux for 8-10 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3) with a few drops of acetic acid.

  • Work-up and Precipitation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes.

  • Acidification: Slowly pour the cold reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution to pH 4-5 by the dropwise addition of glacial acetic acid or dilute HCl. This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the resulting brown solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The product is typically a brown or yellow powder.[7] Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or a DMF/water mixture if necessary.

Part 2: Esterification of the Quinoline-4-Carboxylic Acid

Principle and Rationale

Direct conversion of a carboxylic acid to a carbohydrazide can be sluggish and may require harsh conditions. A more efficient and reliable approach is to first convert the carboxylic acid into a more reactive ester derivative. This is a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol (ethanol). This two-step approach (acid → ester → hydrazide) generally results in higher purity and yield for the final product.

Detailed Experimental Protocol: Synthesis of Ethyl 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate
  • Reaction Setup: Suspend the crude 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (5.0 g, ~14.4 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension. The acid acts as both a catalyst and a dehydrating agent.

  • Reflux: Heat the mixture to reflux for 12-16 hours. The suspension should gradually dissolve as the ester is formed. Monitor the reaction via TLC [ethyl acetate:hexane (1:1)].

  • Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 300 mL of ice-cold water with stirring. Neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases (final pH ~7-8).

  • Isolation: The ethyl ester will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with cold water.

  • Drying: Dry the product in a vacuum oven at 50 °C. The resulting ethyl ester is typically an off-white or pale yellow solid.

Part 3: Hydrazinolysis to the Target Carbohydrazide

Principle and Rationale

This is the final and key step in the synthesis. It involves a nucleophilic acyl substitution reaction where hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.[8] The ethoxy group (-OEt) is displaced, forming the stable and desired carbohydrazide. This reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfers involved in the mechanism.

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
  • Reaction Setup: Dissolve the ethyl 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate (4.0 g, ~10.3 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask with a reflux condenser. Gentle heating may be required to achieve full dissolution.

  • Reagent Addition: Add hydrazine hydrate (99-100%, 5 mL, ~103 mmol), approximately a 10-fold molar excess, to the solution. The large excess ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. A precipitate of the product often begins to form during the reflux period.

  • Isolation: Cool the reaction mixture to room temperature. The carbohydrazide product will have precipitated. Collect the white or off-white solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted ester and excess hydrazine.

  • Drying: Dry the final product, 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, under vacuum at 60 °C.

Overall Synthetic Workflow

The entire three-step process is a robust and scalable route to the target molecule.

Caption: Step-by-step synthetic workflow diagram.

Part 4: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.

Experimental Protocols for Characterization
  • Melting Point (m.p.): Determined using a calibrated digital melting point apparatus. The sample is placed in a capillary tube and heated slowly. A sharp melting range indicates high purity.

  • Thin-Layer Chromatography (TLC): Performed on silica gel 60 F₂₅₄ plates. A mobile phase of 10% methanol in dichloromethane is effective for visualizing the final product. Spots are visualized under UV light (254 nm).

  • FT-IR Spectroscopy: The spectrum is recorded using a KBr pellet method on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent, which is crucial for observing exchangeable protons (-OH, -NH, -NH₂). Tetramethylsilane (TMS) is used as an internal standard.

  • Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight and fragmentation pattern.

Expected Analytical Data

The following table summarizes the expected characterization data for the final product based on its chemical structure and data from analogous compounds.[8][7]

Analysis Technique Expected Observations
Physical Appearance White to off-white crystalline solid
Melting Point >300 °C (expected to be high due to H-bonding)
FT-IR (KBr, cm⁻¹) ~3450 (O-H stretch), 3300-3150 (N-H stretches, multiple bands for -NHNH₂), ~1660 (C=O stretch, amide I), ~1610 (N-H bend, amide II), ~1550 (C=N, C=C stretches), ~550 (C-Br stretch)
¹H NMR (DMSO-d₆, δ ppm) ~10.1 (s, 1H, Ar-OH), ~9.8 (s, 1H, -CO-NH -), ~8.8 (d, 1H, Quinoline H-5), ~8.3-7.8 (m, 5H, Quinoline & Phenyl H's), ~7.0 (d, 2H, Phenyl H's ortho to OH), ~4.6 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=O), ~160 (C-OH), ~155-115 (Multiple aromatic C's), ~120 (C-Br)
Mass Spec (ESI-MS) m/z for [M+H]⁺: 358.0, 360.0 (in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). Molecular Formula: C₁₆H₁₂BrN₃O₂.

Applications in Drug Development

The title compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, is not merely a final product but a versatile platform for further discovery. The terminal hydrazide group is a nucleophilic handle that can be readily reacted with a wide array of electrophiles. For instance:

  • Condensation with aldehydes and ketones yields Schiff bases, a class of compounds known for their antimicrobial and anticancer activities.[2]

  • Reaction with β-diketones or ethyl acetoacetate can be used to construct pyrazole rings, another important pharmacophore.[8]

  • Cyclization with carbon disulfide can lead to oxadiazole or thiadiazole derivatives.

This synthetic accessibility allows for the rapid generation of a focused library of novel molecules built upon the quinoline core, which can then be screened for various biological activities, such as kinase inhibition or as DNA gyrase inhibitors.[8][9]

Conclusion

This guide has outlined a logical, efficient, and reproducible three-step synthesis for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, starting from common laboratory reagents. The rationale behind the choice of the Pfitzinger reaction, followed by esterification and hydrazinolysis, was explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive suite of analytical techniques and expected data has been provided to ensure the unequivocal characterization and quality control of the final compound. The successful synthesis and purification of this molecule provide researchers and drug development professionals with a valuable and highly adaptable scaffold for the discovery of new therapeutic agents.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (2023, August 28). Doebner–Miller reaction. Retrieved from [Link]

  • Moodley, K. (2021). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from [Link]

  • Slideshare. (2014, October 28). Doebner-Miller reaction and applications. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • YouTube. (2021, August 26). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Achaempong, F., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19451-19475. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 6(45), 30473-30487. Retrieved from [Link]

  • Chem-Station. (2009, September 10). Combes Quinoline Synthesis. Retrieved from [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Retrieved from [Link]

  • Jayakumar Swamy B H M, et al. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF COUMARIN CARBOHYDRAZIDE CONTAINING QUINOLINE DERIVATIVES. International Journal of Research in Pharmaceutical and Nano Sciences, 2(2), 195-202. Retrieved from [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Retrieved from [Link]

  • Navale, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2018, November 25). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2019, October 21). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). quinoline derivatives bearing 4-amino. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • ResearchGate. (n.d.). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Retrieved from [Link]

  • gsrs. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2008). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Retrieved from [Link]

  • Molbank. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates. Retrieved from [Link]

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"physicochemical properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide"

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of the novel heterocyclic compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structural elucidation, and critical physicochemical parameters that govern the molecule's behavior in a biological system. We will explore its solubility, lipophilicity (LogP), ionization constants (pKa), and thermal stability. Each property is discussed not merely as a data point, but with an emphasis on the underlying chemical principles and the strategic rationale for its experimental determination. The protocols detailed herein are designed to be self-validating, providing a robust framework for characterization. This guide serves as a foundational resource for unlocking the therapeutic potential of this promising quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1] The specific functionalization of this scaffold is a key strategy for modulating its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, incorporates several key chemical features:

  • The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid framework for orienting other functional groups and is known to interact with various biological targets.

  • A 6-Bromo Substituent: The introduction of a halogen, such as bromine, can significantly enhance lipophilicity, potentially improving membrane permeability. It can also serve as a synthetic handle for further molecular elaboration.

  • A 2-(4-hydroxyphenyl) Group: The phenol moiety introduces a site for hydrogen bonding and potential metabolic transformation (e.g., glucuronidation). Its acidic nature is a critical determinant of the molecule's overall pKa.

  • A 4-Carbohydrazide Moiety: This functional group is a versatile hydrogen bond donor and acceptor and a key intermediate for synthesizing a wide array of derivatives, such as pyrazoles or acrylamides, which have shown potent biological activities in related structures.[2][3]

Understanding the interplay of these groups through rigorous physicochemical characterization is paramount for predicting the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and for designing effective drug delivery systems.

Synthesis and Structural Elucidation

The rational synthesis and unambiguous confirmation of the molecular structure are the bedrock of any physicochemical analysis. The proposed synthetic route is a robust, multi-step process adapted from established literature procedures for analogous compounds.[2][4]

Synthetic Rationale and Workflow

The chosen pathway leverages the classical Pfitzinger quinoline synthesis, which provides a reliable method for constructing the core quinoline ring system. This is followed by standard functional group manipulations to yield the final carbohydrazide. The causality behind this choice is its high efficiency and the commercial availability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Isatin Isatin CarboxylicAcid 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid Isatin->CarboxylicAcid KOH, Refluxing Ethanol Bromoacetophenone 4-Bromo-4'-hydroxyacetophenone Bromoacetophenone->CarboxylicAcid Ester Ethyl 6-bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylate CarboxylicAcid->Ester Ethanol, H₂SO₄ (cat.) Target 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide Ester->Target Hydrazine Hydrate, Ethanol

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol
  • Step 1: Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

    • In a round-bottom flask, dissolve isatin and 4-bromo-4'-hydroxyacetophenone in absolute ethanol.

    • Add a solution of potassium hydroxide (33%) and reflux the mixture for 12-18 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.[2]

  • Step 2: Esterification.

    • Suspend the dried carboxylic acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.

    • Neutralize the mixture, reduce the solvent under pressure, and extract the ethyl ester with an appropriate organic solvent.

  • Step 3: Hydrazinolysis.

    • Dissolve the purified ethyl ester in absolute ethanol.

    • Add an excess of hydrazine hydrate (80-99%).

    • Reflux the solution for 6-10 hours. The product typically precipitates upon cooling.

    • Filter the resulting solid, wash with cold ethanol, and dry to yield the final 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.[2]

Structural Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Technique Expected Observations Rationale
¹H NMR Signals for aromatic protons on the quinoline and phenyl rings, a singlet for the phenolic -OH, and exchangeable signals for the -NH and -NH₂ protons of the hydrazide group.Confirms the proton environment and the presence of key functional groups.
¹³C NMR Resonances for all 16 unique carbon atoms, including signals for the carbonyl carbon of the hydrazide and the carbon bearing the hydroxyl group.Verifies the complete carbon skeleton of the molecule.
FT-IR (ATR) Characteristic absorption bands for O-H (phenol), N-H (hydrazide), C=O (amide I band), and C-Br stretching.Provides evidence for the presence of the principal functional groups.
HRMS (ESI) A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₂BrN₃O₂), showing the characteristic isotopic pattern for a bromine-containing molecule.Unambiguously confirms the molecular formula and weight.

Core Physicochemical Properties: A Technical Deep Dive

The therapeutic efficacy of a drug candidate is intimately linked to its physicochemical properties. The following section outlines the importance of each parameter and the gold-standard methods for their determination.

Molecular Identity & Purity

A baseline characterization ensures the identity and purity of the compound before further testing.

Property Value / Method
CAS Number 351327-31-6
Molecular Formula C₁₆H₁₂BrN₃O₂
Molecular Weight 358.19 g/mol
Purity >95% (Determined by HPLC-UV)
Melting Point (m.p.) Determined via digital melting point apparatus. A sharp melting point range indicates high purity.
Aqueous Solubility

Importance: Solubility is a critical gatekeeper for oral absorption. A drug must dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure in drug development.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

This method is the gold standard as it measures the equilibrium solubility, providing a thermodynamically stable value.

Solubility_Workflow Start Add excess solid compound to buffered aqueous solution (pH 7.4) Incubate Incubate at constant temp (e.g., 37°C) with agitation for 24-48h Start->Incubate Equilibrate Allow system to reach equilibrium Incubate->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Quantify compound concentration in the supernatant via HPLC-UV Separate->Analyze Result Report solubility in µg/mL or µM Analyze->Result

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP and LogD)

Importance: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key predictor of membrane permeability, protein binding, and overall ADME profile.

  • LogP: The partition coefficient in a neutral (non-ionized) system (n-octanol/water).

  • LogD: The distribution coefficient at a specific pH, accounting for both ionized and non-ionized species. This is often more biologically relevant.

Experimental Protocol: HPLC-based LogP Determination

This method is faster than the traditional shake-flask method and requires less material. It correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of a standard set of compounds.

  • System Setup: A C18 reverse-phase HPLC column is used. The mobile phase is a gradient of methanol and water.

  • Calibration: A series of standard compounds with well-documented LogP values are injected to create a calibration curve of retention time vs. LogP.

  • Sample Analysis: The target compound is injected under the same conditions.

  • Calculation: The LogP of the target compound is interpolated from its retention time using the calibration curve.

Ionization Constant (pKa)

Importance: The pKa value dictates the charge state of a molecule at a given pH. This profoundly impacts solubility, receptor binding, and cell membrane passage. Our target compound has multiple ionizable centers:

  • Phenolic Hydroxyl (acidic): Will be deprotonated at higher pH.

  • Quinoline Nitrogen (basic): Will be protonated at lower pH.

  • Hydrazide Group (weakly basic/acidic): Can be protonated or deprotonated under more extreme pH conditions.

pKa_Influence cluster_low_pH Low pH (e.g., Stomach, pH < pKa_base) cluster_phys_pH Physiological pH (e.g., Blood, pH ≈ 7.4) cluster_high_pH High pH (e.g., Intestine, pH > pKa_acid) Low_pH_Node Quinoline Nitrogen is Protonated (Positive Charge) Phenol is Neutral Result: Higher Solubility, Poor Permeability Phys_pH_Node Charge state depends on exact pKa values. Molecule may be neutral or zwitterionic. Result: Optimal balance for absorption High_pH_Node Phenolic -OH is Deprotonated (Negative Charge) Quinoline is Neutral Result: Higher Solubility, Poor Permeability

Caption: Influence of pH on the ionization state of the molecule.

Experimental Protocol: UV-Vis Spectrophotometry

This method is ideal for chromophoric compounds like quinolines. It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorption spectra.

  • Prepare Buffers: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Record Spectra: A stock solution of the compound is diluted into each buffer, and the full UV-Vis spectrum is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the change between ionized and non-ionized forms is maximal is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Computational Profile and Biological Context

While experimental data is supreme, computational models provide valuable predictive insights. Data for structurally related compounds can serve as a useful proxy.

Property (Computed) Predicted Value/Range Implication
XLogP3 ~3.5 - 4.5Moderate to high lipophilicity, suggesting good potential for membrane permeability.
Topological Polar Surface Area (TPSA) 80-100 ŲLikely to have acceptable oral bioavailability based on Veber's rules.
Hydrogen Bond Donors 3Strong potential for interaction with biological targets.
Hydrogen Bond Acceptors 4Strong potential for interaction with biological targets.
Biological Context

Structurally similar molecules, specifically 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, have been investigated as potent inhibitors of microbial DNA gyrase.[2][4] This enzyme is essential for bacterial DNA replication, making it an excellent target for novel antibiotics. The proposed mechanism involves the carbohydrazide moiety chelating essential magnesium ions in the enzyme's active site.

MOA Compound Quinoline-4-carbohydrazide Derivative DNA_Gyrase Bacterial DNA Gyrase (Active Site) Compound->DNA_Gyrase Inhibition Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Function (Blocked) Replication_Block DNA Replication Blocked DNA_Gyrase->Replication_Block Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of action as a DNA Gyrase inhibitor.

Furthermore, other quinoline-acrylamide hybrids derived from a carbohydrazide intermediate have shown promising anticancer activity by targeting the EGFR tyrosine kinase.[3][5] This highlights the synthetic versatility of the carbohydrazide group and the potential for this core structure to be a launching point for multiple therapeutic avenues.

Conclusion

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a meticulously designed molecule with significant therapeutic potential. Its physicochemical profile, characterized by moderate lipophilicity, multiple ionizable centers, and strong hydrogen bonding capability, suggests it is a promising candidate for drug development. The experimental protocols outlined in this guide provide a robust framework for its complete characterization, which is the essential next step in translating its theoretical promise into a tangible therapeutic asset. The insights gained from such studies will be invaluable for formulation development, ADME prediction, and the ultimate success of this compound in preclinical and clinical settings.

References

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link][2]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link][4]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link][3]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC. [Link][5]

Sources

Foundational

A Multi-Platform Approach to the Definitive Structural Elucidation of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Introduction: The Imperative for Unambiguous Characterization In the landscape of modern drug discovery and materials science, quinoline scaffolds represent a privileged class of heterocycles, renowned for their diverse...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, quinoline scaffolds represent a privileged class of heterocycles, renowned for their diverse pharmacological activities, including potential applications as antimalarial, anticancer, and antimicrobial agents.[1][2] The specific molecule, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, combines several key pharmacophores: a halogenated quinoline core, a phenolic moiety, and a carbohydrazide group, making it a compound of significant interest for further development.

The Target Molecule: An Overview of Structural Features

To design an effective analytical strategy, we must first dissect the proposed structure of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (Molecular Formula: C₁₆H₁₂BrN₃O₂, Molecular Weight: 358.19 g/mol ).

Key Structural Motifs:

  • Quinoline Core: A bicyclic aromatic system that forms the backbone of the molecule. Its protons and carbons will produce characteristic signals in NMR spectroscopy.[3]

  • Bromo Substituent (C6): The bromine atom is a heavy halogen with a unique isotopic signature, making it a perfect target for mass spectrometry.[4][5][6]

  • 2-(4-hydroxyphenyl) Group: A phenolic ring attached to the quinoline core. The hydroxyl (-OH) proton is exchangeable and provides a key signature in both NMR and IR spectroscopy.

  • 4-Carbohydrazide Group: A C(=O)NHNH₂ moiety. This group contains a carbonyl carbon, exchangeable protons, and specific vibrational modes that are readily detectable.

Our analytical strategy will leverage the unique chemical and physical properties of these motifs to build a cohesive and definitive structural proof.

A Symphony of Techniques: The Integrated Analytical Workflow

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Confirmation cluster_2 Final Validation Proposed_Structure Proposed Structure C₁₆H₁₂BrN₃O₂ MS Mass Spectrometry (MS) Confirms MW & Bromine Presence Proposed_Structure->MS Interrogation FTIR FTIR Spectroscopy Identifies Functional Groups Proposed_Structure->FTIR Interrogation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework Proposed_Structure->NMR Interrogation Provisional_Structure Provisionally Confirmed Structure MS->Provisional_Structure Provides MW = 358.19 & M+2 Peak FTIR->Provisional_Structure Confirms -OH, -NH, C=O NMR->Provisional_Structure Confirms Connectivity XRay Single Crystal X-Ray Definitive 3D Structure Provisional_Structure->XRay Requires Crystallization Final_Structure Unambiguously Confirmed Structure XRay->Final_Structure Gold Standard Confirmation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Verdict on Identity

Expertise & Experience (The "Why"): Mass spectrometry provides the most direct evidence of a molecule's elemental composition. For this specific compound, its most powerful feature is the ability to confirm the presence and number of bromine atoms. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] This results in a highly characteristic isotopic pattern for any ion containing a bromine atom, serving as an unmistakable fingerprint.

Trustworthiness (Self-Validating Protocol): High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the full scan spectrum, ensuring sufficient resolution (>10,000) to determine the accurate mass.

  • Analysis: Identify the molecular ion cluster and compare the measured accurate mass and isotopic pattern to the theoretical values.

Data Presentation: Expected HRMS Data

ParameterTheoretical Value (for C₁₆H₁₃BrN₃O₂⁺)Expected ObservationConfirmation
Monoisotopic Mass 358.0240A measured mass within 5 ppm of theoretical.Confirms the elemental formula C₁₆H₁₂BrN₃O₂.
[M+H]⁺ Peak m/z 358.0240A strong signal corresponding to the molecule with the ⁷⁹Br isotope.Provides the molecular weight.
[M+H+2]⁺ Peak m/z 360.0220A signal of nearly identical intensity to the [M+H]⁺ peak.Unambiguously confirms the presence of one bromine atom. [4][5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Mapping

Expertise & Experience (The "Why"): FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of chemical bonds. It is exceptionally useful for confirming the presence of the key functional groups—the phenolic -OH, the carbohydrazide C=O and N-H, and the aromatic C=C/C=N systems—that define our target molecule.

Trustworthiness (Self-Validating Protocol): Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid, dry powder directly onto the ATR crystal (typically diamond).[7]

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale & Expected Appearance
3200–3600O–H StretchPhenolA characteristic broad absorption due to strong hydrogen bonding.[8][9]
3200–3400N–H StretchHydrazideOne or two sharp to medium peaks, potentially overlapping with the O-H band.[10]
1650–1680C=O Stretch (Amide I)CarbohydrazideA strong, sharp absorption peak, highly indicative of the carbonyl group.
1500–1620C=C and C=N StretchesAromatic RingsMultiple sharp peaks of medium to strong intensity, confirming the quinoline and phenyl rings.[8]
~1220C–O StretchPhenolA medium to strong peak confirming the phenolic C-O bond.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience (The "Why"): While MS confirms the formula and FTIR identifies functional groups, NMR spectroscopy elucidates the precise atomic connectivity, mapping out the carbon-hydrogen framework.[3] For a complex structure like this, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for assigning every signal and verifying the substitution pattern on both the quinoline and phenyl rings.

Trustworthiness (Self-Validating Protocol): 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5–10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving polar compounds and allows for the observation of exchangeable -OH and -NH protons.[11] Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon atom.

  • D₂O Exchange: To confirm the identity of -OH and -NH protons, re-acquire the ¹H NMR spectrum after adding a drop of D₂O to the NMR tube. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

  • (Optional but Recommended) 2D NMR: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon, providing definitive C-H assignments.[3]

Data Presentation: Predicted NMR Data (in DMSO-d₆)

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 10.0Broad Singlet1HPhenolic -OHAcidic proton, hydrogen-bonded. Will exchange with D₂O.
> 9.0Broad Singlets3H-C(O)NHNH₂Exchangeable amide/amine protons. Will exchange with D₂O.
7.0 - 8.5Multiplets, Doublets, Singlets7HAromatic ProtonsProtons on the quinoline and phenyl rings. Specific splitting patterns will confirm the substitution pattern.[12][13][14]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
> 165C=OAmide carbonyl carbon is highly deshielded.
110 - 160Aromatic Carbons14 signals expected in the aromatic region for the quinoline and phenyl rings.
C-Br, C-O, C-NSpecific carbons attached to heteroatoms will have characteristic shifts within the aromatic region.[12][14][15]
Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Experience (The "Why"): For a novel compound intended for high-stakes applications like drug development, X-ray crystallography provides the ultimate, irrefutable proof of structure.[16][17] It moves beyond connectivity to provide a precise three-dimensional model of the molecule as it exists in the solid state, revealing exact bond lengths, angles, and intermolecular interactions.

Trustworthiness (Self-Validating Protocol): Crystallization and Diffraction

  • Crystal Growth (The Critical Step): This is often the most challenging part. The goal is to grow single, diffraction-quality crystals. A common method is slow evaporation:

    • Dissolve the purified compound to saturation in a suitable solvent or solvent mixture (e.g., ethanol, DMF, or ethyl acetate/hexane).

    • Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. The crystal is then irradiated with a focused beam of X-rays, and the diffraction pattern is collected.[16][18]

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a final, highly accurate molecular structure.

Expected Outcome: An unambiguous 3D structural model confirming the identity and connectivity of every atom in the molecule, leaving no room for doubt.

Conclusion: A Self-Validating System for Scientific Integrity

The structural confirmation of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is not achieved by a single experiment but by the convergence of evidence from a suite of orthogonal analytical techniques. Mass spectrometry validates the elemental formula and the presence of bromine. FTIR spectroscopy confirms the expected functional groups. NMR spectroscopy meticulously maps the atomic framework. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous 3D structure. This integrated, multi-platform approach ensures the highest level of scientific rigor, providing a solid and trustworthy foundation for all future research and development of this promising molecule.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
  • Royal Society of Chemistry. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids.
  • BenchChem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.
  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol.
  • BenchChem. (n.d.). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
  • ResearchGate. (2025). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities | Request PDF.
  • ResearchGate. (2025). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty....
  • National Center for Biotechnology Information (PMC). (2022). FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions.
  • BenchChem. (n.d.). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • National Center for Biotechnology Information (PMC). (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material.
  • MDPI. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][3][4][12]triazol-5-yl)quinolin-4-amine. Available at:

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 )..
  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

Sources

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

This technical guide provides an in-depth analysis of the spectral data (NMR, IR, and Mass Spectrometry) for the novel quinoline derivative, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. This document is intende...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectral data (NMR, IR, and Mass Spectrometry) for the novel quinoline derivative, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed exploration of the compound's structural features through modern spectroscopic techniques. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative literature, ensuring a self-validating and reliable resource.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The title compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, incorporates several key pharmacophoric features: a quinoline core, a bromo-substituent, a hydroxyphenyl group, and a carbohydrazide moiety. This unique combination of functional groups suggests potential applications as an intermediate in the synthesis of novel therapeutic agents. Accurate and comprehensive structural elucidation is the cornerstone of any drug discovery program, and this guide provides the foundational spectroscopic data and interpretation for this promising molecule.

Synthesis Pathway

The synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide can be achieved through a multi-step process, beginning with the well-established Pfitzinger reaction to construct the quinoline core. This is followed by esterification and subsequent hydrazinolysis to yield the final product.

Synthesis_Pathway cluster_0 Pfitzinger Reaction cluster_1 Esterification cluster_2 Hydrazinolysis Isatin Isatin Carboxylic_Acid 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid Isatin->Carboxylic_Acid Base, EtOH, Reflux Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Carboxylic_Acid Ester Ethyl 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate Carboxylic_Acid->Ester H2SO4, EtOH, Reflux Hydrazide 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Ester->Hydrazide Hydrazine Hydrate, EtOH, Reflux

Caption: Synthetic route for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide are presented below, based on the analysis of its structural components and data from analogous compounds.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5s1H-OH (phenolic)
~10.0s1H-NH- (hydrazide)
~8.5d1HQuinoline H-5
~8.2s1HQuinoline H-3
~8.0d1HQuinoline H-7
~7.8dd1HQuinoline H-8
~7.7d2HPhenyl H-2', H-6'
~7.0d2HPhenyl H-3', H-5'
~4.6s2H-NH₂ (hydrazide)

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168C=O (hydrazide)
~160C-4' (phenyl)
~155C-2 (quinoline)
~148C-8a (quinoline)
~145C-4 (quinoline)
~138C-6 (quinoline)
~132C-7 (quinoline)
~130C-2', C-6' (phenyl)
~128C-5 (quinoline)
~125C-4a (quinoline)
~122C-8 (quinoline)
~120C-1' (phenyl)
~116C-3', C-5' (phenyl)
~110C-3 (quinoline)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide are summarized below.[3][4]

Table 3: Predicted IR Spectral Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H (phenolic) and N-H (hydrazide) stretching
3050MediumAromatic C-H stretching
1660StrongC=O (Amide I) stretching
1610MediumN-H bending and C=N stretching (quinoline)
1580MediumC=C aromatic ring stretching
1250StrongC-O (phenolic) stretching
830StrongC-H out-of-plane bending (para-substituted phenyl)
650MediumC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (C₁₆H₁₂BrN₃O₂), the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zAssignment
358.01[M+H]⁺ with ⁷⁹Br
360.01[M+H]⁺ with ⁸¹Br

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used without further purification. Solvents should be dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
  • To a solution of isatin in ethanol, add an equimolar amount of 4-hydroxyacetophenone.

  • Add a solution of potassium hydroxide in ethanol dropwise with stirring.

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Synthesis of Ethyl 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate
  • Suspend the carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide
  • Dissolve the ester in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Experimental_Workflow Start Starting Materials Pfitzinger Pfitzinger Reaction (Quinoline Formation) Start->Pfitzinger Esterification Esterification Pfitzinger->Esterification Hydrazinolysis Hydrazinolysis Esterification->Hydrazinolysis Purification Purification (Recrystallization) Hydrazinolysis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. The detailed analysis of the NMR, IR, and Mass spectral data, along with established experimental protocols, offers a solid foundation for researchers working with this compound. The structural insights provided herein are crucial for its potential application in the design and development of new chemical entities with therapeutic value.

References

  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available at: [Link]

  • PMC. Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. Available at: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • ScienceDirect. Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]

  • PMC. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available at: [Link]

  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Available at: [Link]

  • ResearchGate. Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Available at: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

  • Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

  • PMC. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

  • J. Serb. Chem. Soc. Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl)-6. Available at: [Link]

  • MDPI. 6-Bromo-N-(2-methyl-2H-benzo[d][3][5][6]triazol-5-yl)quinolin-4-amine. Available at: [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • Scripta Scientifica Pharmaceutica. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Available at: [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Available at: [Link]

  • proquest.com. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Available at: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Novel Quinoline-4-Carbohydrazide Derivatives: Synthesis, Mechanisms, and Biological Activities

Executive Summary The quinoline scaffold represents a highly privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics. Recently, the functionalization...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold represents a highly privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics. Recently, the functionalization of the quinoline ring at the C-4 position with a carbohydrazide moiety has emerged as a powerful strategy for molecular hybridization. This in-depth technical whitepaper explores the rational design, synthetic methodologies, and potential biological activities—specifically antimicrobial and anticancer—of novel quinoline-4-carbohydrazide derivatives. By detailing the causality behind synthetic choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals.

Rationale for Scaffold Selection and Molecular Hybridization

The structural architecture of quinoline allows it to readily intercalate with DNA and form robust π-π stacking interactions with the hydrophobic pockets of various kinase domains [[1]](). However, simple quinolines often suffer from rapid metabolic clearance or off-target toxicity.

To overcome this, the introduction of a carbohydrazide linker (-CO-NH-NH₂) at the C-4 position serves two critical functions:

  • Hydrogen Bonding Vector: It provides potent hydrogen bond donors and acceptors, which are essential for anchoring the molecule within the active sites of targets like microbial DNA gyrase and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) 2, 3.

  • Synthetic Handle for Hybridization: The terminal primary amine of the hydrazide is highly nucleophilic, allowing for facile condensation with aldehydes (forming Schiff bases), acrylamides, or chalcones. This molecular hybridization merges two distinct pharmacophores into a single entity, effectively combatting multi-drug resistance mechanisms 4.

Mechanisms of Action (MoA)

Recent in vitro and in silico evaluations have identified two primary therapeutic axes for these derivatives:

  • Antimicrobial (DNA Gyrase Inhibition): Certain quinoline-4-carbohydrazide Schiff bases exhibit profound activity against Gram-positive bacteria (e.g., S. aureus). They act by competitively binding to the ATPase domain of DNA gyrase, preventing the supercoiling of bacterial DNA. This halts the DNA cleavage/ligation cycle, leading to lethal double-strand breaks 2.

  • Anticancer (EGFR-TK & PI3K Inhibition): Hybrids incorporating acrylamide or chalcone moieties demonstrate potent antiproliferative effects. By acting as ATP-competitive inhibitors at the EGFR tyrosine kinase domain, they disrupt downstream signaling cascades, inducing G2/M cell cycle arrest and subsequent apoptosis in breast carcinoma (MCF-7) and lung cancer (A549) cell lines [[3]](), 4.

MoA cluster_0 Antimicrobial Pathway cluster_1 Anticancer Pathway Q Quinoline-4-Carbohydrazide Derivatives Gyrase Microbial DNA Gyrase (Inhibition) Q->Gyrase High Affinity Binding EGFR EGFR / PI3K (Kinase Inhibition) Q->EGFR ATP-Competitive Binding DNA DNA Supercoiling Arrest & Strand Breaks Gyrase->DNA BactDeath Bacterial Cell Death (e.g., S. aureus) DNA->BactDeath CellCycle Cell Cycle Arrest (G2/M Phase) EGFR->CellCycle Apoptosis Cancer Cell Apoptosis (e.g., MCF-7, A549) CellCycle->Apoptosis

Dual mechanistic pathways of quinoline-4-carbohydrazides in antimicrobial and anticancer targeting.

Synthetic Methodologies and Logic

The synthesis of these derivatives relies on a robust, multi-step workflow designed for high atom economy and regioselectivity.

  • Core Construction via Pfitzinger Reaction: The Pfitzinger reaction is selected over the Skraup synthesis because it allows for the direct installation of a carboxylic acid at the C-4 position while accommodating bulky aryl substituents at C-2. This is critical, as C-2 lipophilicity drives kinase pocket penetration 2.

  • Esterification: The carboxylic acid is converted to an ethyl ester to create a suitable leaving group for the subsequent nucleophilic acyl substitution.

  • Hydrazinolysis: Hydrazine hydrate is employed as the nucleophile. Due to the "alpha-effect"—where the adjacent unshared electron pairs on the nitrogen atoms repel each other—hydrazine exhibits enhanced nucleophilicity, allowing it to efficiently attack the sterically hindered C-4 ester carbonyl, yielding the carbohydrazide 5.

  • Molecular Hybridization: The terminal amine undergoes condensation with various electrophiles (e.g., aromatic aldehydes or acrylamides) to yield the final bioactive hybrids [[6]]().

Synthesis Isatin Isatin + Acetophenone Pfitzinger Pfitzinger Reaction (KOH, Reflux) Isatin->Pfitzinger Acid Quinoline-4- Carboxylic Acid Pfitzinger->Acid Esterification Esterification (EtOH, H2SO4) Acid->Esterification Ester Ethyl Quinoline-4- Carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Ester->Hydrazinolysis Hydrazide Quinoline-4- Carbohydrazide Hydrazinolysis->Hydrazide Hybrid Molecular Hybridization (Schiff Base/Acrylamide) Hydrazide->Hybrid Final Novel Bioactive Derivatives Hybrid->Final

Step-by-step synthetic workflow for generating novel quinoline-4-carbohydrazide hybrid derivatives.

Quantitative Biological Data

The functional validation of these derivatives is summarized below, highlighting their broad-spectrum applicability across both oncology and infectious disease domains.

Compound Type / HybridTarget Organism / KinaseKey Biological Activity (MIC / IC₅₀)Reference
Quinoline-Acrylamide (6a) MCF-7 Breast CarcinomaIC₅₀ = 3.39 μM3
Quinoline-Acrylamide (6b) MCF-7 Breast CarcinomaIC₅₀ = 5.94 μM3
Quinoline-Chalcone (9i) PI3K-γ (Anticancer)IC₅₀ = 52 nM (0.052 μM)[[4]]()
Quinoline-Schiff Base (10) S. aureus DNA GyraseIC₅₀ = 8.45 μM[[2]]()
Quinoline-Formohydrazonate (5) S. aureus (Antibacterial)MIC = 49.04 μM2
Propylquinoline-Hydrazone (10j) Broad-spectrum bacteriaMIC = 0.39 – 1.56 µg/mL5

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm assay functionality independently of the test compound's efficacy.

Protocol A: S. aureus DNA Gyrase Supercoiling Assay

Purpose: To quantify the target-specific inhibition of bacterial DNA gyrase.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the quinoline-4-carbohydrazide derivative in 1X assay buffer (containing ATP).

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Reaction Termination (Causality Step): Add an equal volume of stop buffer containing 1% SDS and 0.5 mg/mL Proteinase K. Logic: SDS instantly denatures the gyrase to halt catalysis. Proteinase K digests the enzyme, preventing the protein from retarding DNA migration during electrophoresis, which would otherwise yield false-positive "inhibition" bands.

  • Electrophoresis & Readout: Run the samples on a 1% agarose gel.

  • Self-Validation: The assay is validated by two internal controls: A negative control (no enzyme) must show only relaxed DNA. A positive control (enzyme + Ciprofloxacin) must show a dose-dependent reduction in the lower, supercoiled DNA band 2.

Protocol B: In Vitro Cytotoxicity (MTT Assay) for Anticancer Evaluation

Purpose: To determine the IC₅₀ of hybrid derivatives against MCF-7 cells.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM medium. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline-acrylamide hybrids (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition (Causality Step): Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Logic: Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow water-soluble MTT into insoluble purple formazan crystals. This directly links metabolic viability to a quantifiable colorimetric output.

  • Solubilization & Quantification: Discard the media, dissolve the formazan in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation: Doxorubicin is utilized as a reference standard. The assay is only considered valid if the IC₅₀ of Doxorubicin falls within its established historical range (e.g., ~6.18 μM for MCF-7), proving the cell line's sensitivity has not drifted 3.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on these derivatives reveal critical design principles for future drug development:

  • Electron-Donating Groups (EDGs): The presence of EDGs (such as 4-methyl or 3,4-dimethoxy groups) on the terminal aryl ring of acrylamide hybrids significantly enhances antiproliferative activity by strengthening hydrogen bonding within the EGFR-TK active site 3.

  • Halogenation: Incorporating halogens (e.g., a 4-bromophenyl group at the C-2 position of the quinoline core) drastically improves the compound's lipophilicity. This modification is essential for penetrating the complex peptidoglycan cell wall of Gram-positive bacteria, correlating directly with lower MIC values in antimicrobial assays 2.

Conclusion

Quinoline-4-carbohydrazide derivatives represent a versatile and highly potent class of therapeutic agents. By leveraging the nucleophilic nature of the carbohydrazide moiety, researchers can synthesize a vast library of molecular hybrids. As demonstrated by their profound efficacy against microbial DNA gyrase and oncogenic kinases (EGFR/PI3K), these scaffolds warrant aggressive advancement through preclinical pharmacokinetic and pharmacodynamic pipelines.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.ACS Omega / NIH.gov.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.RSC Publishing.
  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity.PMC / NIH.gov.
  • Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide.Arabian Journal of Chemistry.
  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.Taylor & Francis.
  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors.RSC Publishing.

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Exploratory

In Silico Analysis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide: A Technical Guide to Molecular Docking

This guide provides a comprehensive, in-depth technical overview of the in silico analysis and molecular docking of the novel compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. As researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of the in silico analysis and molecular docking of the novel compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. As researchers and drug development professionals, this document will serve as a practical manual, detailing not just the procedural steps but also the scientific rationale that underpins a robust computational drug discovery workflow.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound of interest, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, with its distinct substitutions, presents a compelling candidate for therapeutic investigation. The bromine atom at the 6-position can enhance binding affinity through halogen bonding, while the 4-hydroxyphenyl group can participate in crucial hydrogen bonding interactions within a target's active site. The carbohydrazide functional group further adds to the molecule's potential for forming key interactions with biological targets.

Given the known activities of similar quinoline derivatives, this guide will focus on a hypothetical in silico study targeting bacterial DNA gyrase, a well-established target for antibacterial agents.[1][2] This enzyme plays a critical role in bacterial DNA replication, making it an excellent target for novel inhibitors.[1]

The In Silico Drug Discovery Workflow: A Conceptual Overview

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as our quinoline derivative, will bind to the active site of a target protein.[3] A successful docking study can provide valuable insights into the binding mode, binding affinity, and the key molecular interactions driving the ligand-protein recognition process.[4][5]

The following diagram illustrates the general workflow of a molecular docking study, which will be detailed in the subsequent sections.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase A Ligand Preparation C Grid Box Generation A->C B Protein Target Selection & Preparation B->C D Molecular Docking Simulation C->D E Pose Analysis & Scoring D->E F Interaction Analysis E->F G ADMET Prediction F->G G cluster_ligand 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide cluster_protein DNA Gyrase Active Site L_Quinoline Quinoline Core P_Aro Aromatic Residue (e.g., Phenylalanine) L_Quinoline->P_Aro Pi-Pi Stacking L_Hydroxyphenyl 4-Hydroxyphenyl P_Asp Aspartic Acid L_Hydroxyphenyl->P_Asp H-Bond L_Carbohydrazide Carbohydrazide P_Gly Glycine L_Carbohydrazide->P_Gly H-Bond L_Bromo 6-Bromo P_Acceptor Halogen Bond Acceptor L_Bromo->P_Acceptor Halogen Bond

Caption: Potential molecular interactions of the ligand with DNA gyrase.

Quantitative Data Summary

The results of a molecular docking study can be summarized in a table for easy comparison of different ligands or different poses of the same ligand.

ParameterValueInterpretation
Binding Affinity (kcal/mol) -9.5A strong predicted binding affinity.
Number of Hydrogen Bonds 3Significant hydrogen bonding contributes to binding.
Interacting Residues ASP73, GLY77, ALA92Key residues involved in the binding interaction.
RMSD (Å) 1.2Low root-mean-square deviation indicates a stable binding pose. [4]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the molecular docking of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide with a potential antibacterial target, DNA gyrase. The described methodologies, from meticulous ligand and protein preparation to detailed analysis of the docking results, provide a robust framework for computational drug discovery.

The insights gained from such a study, including the predicted binding affinity and the key molecular interactions, can guide the rational design and optimization of more potent quinoline-based inhibitors. It is imperative to remember that in silico studies are predictive in nature. The findings from this computational analysis should be validated through in vitro and in vivo experimental studies to confirm the biological activity of the compound.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved from [Link]

  • How does one prepare proteins for molecular docking? - Quora. (2021, September 20). Retrieved from [Link]

  • In Silico Molecular Docking: A Comprehensive Overview - Broadwayinfosys. (2026, January 6). Retrieved from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5). Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved from [Link]

    • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. (n.d.). Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved from [Link]

  • A Guide to In Silico Drug Design - PMC - NIH. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from [Link]

  • Steps of ligand docking - Docking Server. (n.d.). Retrieved from [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. (n.d.). Retrieved from [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). Retrieved from [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019, September 20). Retrieved from [Link]

  • DOCKING TUTORIAL. (2010, June 24). Retrieved from [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. (2025, November 11). Retrieved from [Link]

  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC. (2024, February 6). Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (n.d.). Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (n.d.). Retrieved from [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. (2025, August 11). Retrieved from [Link]

  • (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ResearchGate. (2023, May 21). Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires Publishing. (2023, April 19). Retrieved from [Link]

  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria - MDPI. (2025, November 9). Retrieved from [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery - PubMed. (2024, October 9). Retrieved from [Link]

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Foundational

Unraveling the Molecular Intricacies: A Guide to the Mechanisms of Action of Bromo-substituted Quinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Bromine Advantage The quinoline ring system is a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Bromine Advantage

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of biological effects. The introduction of a bromine atom to the quinoline nucleus is a strategic synthetic modification. Bromine, as a halogen, can significantly alter the physicochemical properties of the parent molecule, often enhancing its lipophilicity, which may improve cell membrane permeability and target engagement.[2] This modification has been instrumental in the development of potent anticancer, antimicrobial, and enzyme-inhibitory agents.[3][4] This guide provides an in-depth exploration of the multifaceted mechanisms through which these bromo-substituted quinolines exert their biological effects, offering a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutics.

Core Mechanisms of Action: A Multifaceted Approach

Bromo-substituted quinolines do not operate through a single, universal mechanism. Instead, their biological activity arises from the ability to interact with multiple cellular targets and disrupt various pathways. This pleiotropic activity is a key feature of their therapeutic potential.

Mechanisms_of_Action main Bromo-substituted Quinolines dna 1. DNA Interaction & Enzyme Inhibition main->dna apoptosis 2. Induction of Apoptosis main->apoptosis enzyme 3. Broad-Spectrum Enzyme Inhibition main->enzyme antimicrobial 4. Antimicrobial-Specific Targets main->antimicrobial sub_dna1 DNA Intercalation & Damage dna->sub_dna1 sub_dna2 Topoisomerase I/II Inhibition dna->sub_dna2 sub_dna3 DNMT1 Inhibition dna->sub_dna3 sub_apoptosis1 p53 Activation apoptosis->sub_apoptosis1 sub_apoptosis2 Bcl-2 Family Modulation apoptosis->sub_apoptosis2 sub_apoptosis3 Caspase Activation apoptosis->sub_apoptosis3 sub_enzyme1 Kinase Inhibition (Chek1, Pim-1, DNA-PK) enzyme->sub_enzyme1 sub_antimicrobial1 DNA Gyrase Inhibition antimicrobial->sub_antimicrobial1 sub_antimicrobial2 Topoisomerase IV Inhibition antimicrobial->sub_antimicrobial2

Caption: Overview of the primary mechanisms of action for bromo-substituted quinolines.

Interaction with DNA and Associated Enzymes

A primary mode of action for many bromo-substituted quinolines is their interaction with DNA and the enzymes that maintain its integrity.

  • DNA Intercalation and Damage: Certain quinoline analogs can insert themselves between the base pairs of DNA (intercalation).[5][6] This physical disruption can interfere with DNA replication and transcription, ultimately leading to cellular stress and death.[7] Some compounds intercalate into the minor groove of enzyme-bound DNA, causing a conformational change in the enzyme that inhibits its function.[5][6][8] This can also trigger a DNA damage response within the cell, often mediated by the tumor suppressor protein p53.[5][9] The cosmetic dye Quinoline Yellow, a related compound, has been shown to cause DNA damage in vitro.[10]

  • Inhibition of Topoisomerases: DNA topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription.[4] Several bromo- and cyano-substituted 8-hydroxyquinolines have been identified as potent inhibitors of human DNA topoisomerase I.[4][11][12][13] By inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to replication fork collapse and cell death, a mechanism central to the action of established anticancer drugs like Camptothecin.[4]

  • Inhibition of DNA-Interacting Enzymes: The inhibitory activity of these compounds is not limited to topoisomerases. Studies have shown that quinoline-based derivatives can inhibit a range of enzymes that act on DNA, including DNA methyltransferases (like DNMT1), DNA/RNA polymerases, and base excision repair glycosylases.[5][8][9][14] Inhibition of DNMT1 is particularly significant, as it can lead to DNA hypomethylation, an epigenetic modification that can reactivate tumor suppressor genes.[8][14]

Induction of Apoptosis (Programmed Cell Death)

A hallmark of effective anticancer agents is their ability to induce apoptosis, and bromo-substituted quinolines are no exception.[1] They can trigger this process through multiple signaling pathways.

  • Modulation of the Bcl-2 Family: The intrinsic (or mitochondrial) pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] This family includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Bromo-substituted quinolines can shift the balance by altering the expression of these proteins, favoring the pro-apoptotic members, which leads to mitochondrial dysfunction and the release of apoptotic factors.[1]

  • Activation of p53: As mentioned, some quinoline compounds can elicit a DNA damage response, which often involves the activation of the p53 protein.[5][9] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

  • Caspase Activation: Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a cascade of proteases called caspases. The final executioner, caspase-3, is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis. Derivatives of methyl 6-bromoquinoline-3-carboxylate have been shown to induce apoptosis through this mechanism.[1]

Apoptosis_Pathway compound Bromo-substituted Quinoline dna_damage DNA Damage compound->dna_damage Induces bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) compound->bcl2 Modulates p53 p53 Activation dna_damage->p53 p53->bcl2 mito Mitochondrial Dysfunction bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic apoptosis pathway induced by bromo-substituted quinolines.

Broad-Spectrum Enzyme Inhibition

Beyond enzymes directly involved with DNA, bromo-substituted quinolines have demonstrated inhibitory activity against other critical cellular targets.

  • Kinase Inhibition: Kinases are key regulators of cellular signaling, and their dysregulation is a common feature of cancer.[7]

    • Checkpoint Kinase 1 (Chek1): 6-substituted indolylquinolinones are potent inhibitors of Chek1, a crucial enzyme in the DNA damage response pathway. Inhibiting Chek1 can make cancer cells more sensitive to DNA-damaging agents.[2]

    • Pim-1 Kinase: This kinase is upregulated in many human cancers and promotes cell growth. Quinoline derivatives have been reported as effective Pim-1 inhibitors.[7]

    • DNA-dependent protein kinase (DNA-PK): As another key player in DNA damage repair, inhibition of DNA-PK by quinolinone derivatives can enhance cancer cell death.[2]

  • Other Enzymes: The inhibitory profile of these compounds is diverse. For example, certain piperazine- and morpholine-substituted quinolines have shown significant inhibition of human carbonic anhydrase isoenzymes (hCA I and II), cholinergic enzymes (AChE and BChE), and α-glycosidase.[4]

Antimicrobial Mechanisms of Action

The quinoline scaffold is the basis for many established antimicrobial drugs.[3] Bromo-substituted derivatives continue this legacy, often targeting bacterial enzymes that are distinct from their mammalian counterparts.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are the primary targets of the widely used fluoroquinolone antibiotics. A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives showed strong inhibitory effects on E. coli DNA gyrase and S. aureus Topoisomerase IV, explaining their potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[15]

Quantitative Data Summary: Anticancer Activity

The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%. Lower IC50 values indicate greater potency.

Compound/Derivative ClassCancer Cell LineIC50 (µg/mL)Reference
5,7-Dicyano-8-hydroxyquinolineC6 (Rat Brain Tumor)8.9[12][16]
5,7-Dicyano-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)6.7[12][16]
5,7-Dicyano-8-hydroxyquinolineHT29 (Human Colon Carcinoma)11.2[12][16]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)15.2[12]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)11.8[12]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)25.6[12]
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6, HeLa, HT295.45–9.6[4]
Compound 17 (6,8-dibromo-5-nitroquinoline)HeLa, HT2924.1 - 26.2 (µM)[4]

Note: The table presents a selection of data to illustrate the structure-activity relationship. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Workflows for Mechanistic Elucidation

Investigating the mechanism of action requires a systematic, multi-assay approach. The following protocols represent foundational techniques in the field.[17][18]

Experimental_Workflow cluster_mech Mechanistic Investigation start Synthesized Bromo-substituted Quinoline Compound screen Initial Biological Screening (e.g., MTT / MIC Assay) start->screen decision Significant Activity? screen->decision stop End / Re-design decision->stop No dna_assays DNA Interaction Assays - Topoisomerase Assay - Comet Assay decision->dna_assays Yes apoptosis_assays Apoptosis Assays - Caspase Activity - DNA Laddering - Western Blot (Bcl-2) dna_assays->apoptosis_assays enzyme_assays Targeted Enzyme Inhibition Assays (e.g., Kinase Panels) apoptosis_assays->enzyme_assays analysis Data Analysis & Mechanism Hypothesis enzyme_assays->analysis conclusion Elucidated Mechanism of Action analysis->conclusion

Caption: A typical experimental workflow for elucidating the mechanism of action.

Protocol 1: Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[19]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. This ensures cells are in a logarithmic growth phase before treatment.[19]

    • Compound Treatment: Prepare serial dilutions of the bromo-substituted quinoline in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for a specified period (e.g., 48 hours).[19]

    • MTT Addition: After incubation, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. This allows for the conversion of MTT to formazan by viable cells.[19]

    • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (e.g., ~570 nm).

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Topoisomerase I Inhibition Assay

This assay determines if a compound can inhibit the ability of Topoisomerase I to relax supercoiled plasmid DNA.[4][11]

  • Principle: Topoisomerase I relaxes supercoiled DNA. When run on an agarose gel, the relaxed form of the plasmid migrates slower than the supercoiled form. An effective inhibitor will prevent this relaxation, resulting in a band that migrates at the same position as the supercoiled DNA control.

  • Step-by-Step Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., pHOT1), and the test compound at various concentrations.[4]

    • Enzyme Addition: Add human Topoisomerase I enzyme to the reaction mixture.

    • Controls: Prepare essential controls:

      • Negative Control: Plasmid DNA + Enzyme (should show relaxation).[4]

      • Positive Control: Plasmid DNA + Enzyme + a known inhibitor like Camptothecin (should show no relaxation).[4]

      • DNA Only Control: Plasmid DNA without enzyme (shows position of supercoiled DNA).

    • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

    • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing a protein-denaturing agent (like SDS) and a DNA intercalating dye (like ethidium bromide or SYBR Green).

    • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis until the different forms of the plasmid are well-separated.

    • Visualization: Visualize the DNA bands under UV light and document the results. Inhibition is observed if the band remains in the supercoiled position, similar to the positive control.

Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, the primary executioner caspase in apoptosis.[1]

  • Principle: This is typically a fluorometric or colorimetric assay that uses a specific peptide substrate conjugated to a reporter molecule (e.g., p-nitroaniline or a fluorophore). When cleaved by active caspase-3, the reporter molecule is released and can be quantified.

  • Step-by-Step Methodology:

    • Cell Treatment: Culture and treat cells with the bromo-substituted quinoline (and appropriate controls) for a time period known to induce apoptosis (e.g., 24-48 hours).

    • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

    • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubation: Incubate the plate at 37°C, allowing the active caspase-3 in the lysate to cleave the substrate.

    • Detection: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a microplate reader. The signal is directly proportional to the caspase-3 activity.[1]

    • Analysis: Compare the signal from treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion and Future Perspectives

Bromo-substituted quinolines represent a highly versatile and potent class of biologically active molecules. Their mechanisms of action are diverse, ranging from direct DNA interaction and topoisomerase inhibition to the targeted induction of apoptosis and inhibition of key bacterial enzymes. This multi-targeted nature is a significant advantage, potentially overcoming resistance mechanisms that affect single-target agents. The ability to modulate their activity through specific substitution patterns on the quinoline ring underscores the vast potential for rational drug design.[4][19]

Future research should focus on elucidating the precise molecular interactions through structural biology studies (e.g., X-ray crystallography of compound-target complexes) and leveraging advanced techniques like transcriptomics and proteomics to understand the global cellular response to these compounds. As our understanding of these mechanisms deepens, so too will our ability to design the next generation of bromo-substituted quinoline-based therapeutics with enhanced potency and selectivity.

References

  • The cosmetic dye quinoline yellow causes DNA damage in vitro - PubMed. (2015). PubMed.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC. (2024).
  • Efficacy of 6-Bromoquinoline-8-carbonitrile derivatives as antimicrobial agents - Benchchem. (2025). BenchChem.
  • Methyl 6-bromoquinoline-3-carboxylate: A Technical Guide for Anticancer Research - Benchchem. (2025). BenchChem.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Experimental Pharmacology: Exploring Drug Actions in Research - Walsh Medical Media. (2025). Walsh Medical Media.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - ResearchGate. (2024).
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Experimental Pharmacology: Techniques & Examples. (2024). StudySmarter US.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025).
  • The Therapeutic Potential of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Technical Overview - Benchchem. (2025). BenchChem.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (2017).
  • Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research - Benchchem. (2025). BenchChem.
  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione deriv
  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics - ResearchGate. (2025).
  • A Comparative Analysis of the Biological Activity of 6-Bromoquinoline-8-carbonitrile and Structurally Related Quinolines - Benchchem. (2025). BenchChem.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - Ingenta Connect. (2017). Ingenta Connect.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents | Bentham Science Publishers. (2017). Bentham Science.
  • Design, Synthesis and biological evaluation of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (2025). TÜBİTAK Academic Journals.
  • Quinoline-based compounds can inhibit diverse enzymes th

Sources

Exploratory

The Quinoline Pharmacophore: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the discovery and optimization of bioactive molecules rely heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the discovery and optimization of bioactive molecules rely heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among these, the quinoline nucleus (benzo[b]pyridine) stands out as one of the most versatile and historically significant heterocycles[1].

The unique physicochemical properties of the quinoline scaffold drive its pharmacological success. The nitrogen atom acts as a critical hydrogen bond acceptor, while the fused planar bicyclic aromatic system facilitates robust π−π stacking and hydrophobic interactions within the deep binding pockets of target proteins[1]. This in-depth technical guide explores the mechanistic rationale, synthetic methodologies, and self-validating experimental protocols driving the discovery of next-generation quinoline-based therapeutics.

Mechanisms of Action: Precision Targeting Across Pathologies

The structural plasticity of quinoline allows it to be functionalized to target a wide array of pathologies, from oncology to infectious diseases.

Oncology: ATP-Competitive Kinase Inhibition

In cancer therapy, aberrant receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and Src are primary targets. Quinoline derivatives act as potent Type I and Type II kinase inhibitors. The quinoline core mimics the adenine ring of ATP, competitively binding to the highly conserved hinge region of the kinase domain[2]. For instance, the 4-anilino-3-quinolinecarbonitrile core of Bosutinib forms critical hydrogen bonds with the backbone amides of the Src and Abl kinase hinge regions, locking the enzyme in an inactive conformation and preventing downstream autophosphorylation[3].

Infectious Diseases: ATP Synthase Stalling

Beyond human kinases, the quinoline scaffold exhibits profound antimicrobial properties. Bedaquiline, a diarylquinoline, targets the membrane-embedded rotor (c-ring) of the mycobacterial F1​Fo​ -ATP synthase[4]. By binding specifically to the ion-binding sites of the c-ring, the quinoline derivative physically stalls the rotor, uncoupling the proton motive force from ATP synthesis and leading to rapid bactericidal action in multidrug-resistant Mycobacterium tuberculosis[4].

G Q Quinoline Scaffold (ATP Mimetic) ATP ATP Binding Cleft (Hinge Region) Q->ATP Competitive Binding RTK Receptor Tyrosine Kinase (VEGFR2 / c-Met) Sig Downstream Signaling (PI3K/AKT, MAPK/ERK) RTK->Sig Inhibits ATP->RTK Blocks Autophosphorylation Resp Tumor Regression & Anti-Angiogenesis Sig->Resp Induces

Mechanism of Action: Quinoline-based competitive inhibition of RTK signaling pathways.

Quantitative Profiling of FDA-Approved Quinoline Therapeutics

To understand the structure-activity relationship (SAR) baseline, we must analyze the quantitative efficacy of successfully translated quinoline drugs. The table below summarizes key FDA-approved quinoline derivatives, their primary targets, and their half-maximal inhibitory concentrations ( IC50​ ).

Drug NamePrimary IndicationTarget(s)Target IC50​ (In Vitro)Mechanism / Binding Mode
Bosutinib Chronic Myelogenous Leukemia (CML)Src, AblSrc: 1.2 nM, Abl: 1.0 nM[3]Dual ATP-competitive kinase inhibitor (Type I).
Cabozantinib Renal Cell Carcinoma, Thyroid Cancerc-Met, VEGFR2c-Met: ~40 nM, VEGFR2: 35 nM[2]Multi-kinase inhibitor; targets angiogenesis and metastasis.
Lenvatinib Hepatocellular Carcinoma, Thyroid CancerVEGFR1-3, FGFR1-4VEGFR2: 4.0 nM[5]Type V kinase inhibitor; unique binding mode to VEGFR2.
Bedaquiline Multidrug-Resistant Tuberculosis (MDR-TB)Mycobacterial ATP Synthase20 - 25 nM[4]Binds the c-ring rotor; non-competitive allosteric inhibition.

Advanced Synthetic Methodologies

While classical methods (e.g., Skraup, Friedländer, and Conrad-Limpach syntheses) remain foundational[6], modern drug discovery demands highly functionalized libraries synthesized via sustainable, scalable routes.

Protocol 1: Metal-Free One-Pot Synthesis of Functionalized Quinolines

Traditional transition-metal-catalyzed cross-couplings often leave trace heavy metal impurities, which are highly problematic for late-stage drug candidates. To circumvent this, we utilize a metal-free, oxonium ion-driven carboamination cascade[7].

Causality Check: Why oxonium ions? The in situ generation of an oxonium ion intermediate from an alcohol and an o-azido aldehyde acts as a powerful electrophile, facilitating rapid C-C and C-N bond formation with alkynes without requiring palladium or ruthenium catalysts.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 1.0 mmol of o-azido benzaldehyde and 1.2 mmol of the desired terminal alkyne.

  • Catalyst Addition: Add 10 mol% of a Lewis acid catalyst (e.g., BF3​⋅OEt2​ ) dissolved in 5 mL of anhydrous dichloromethane (DCM).

  • Oxonium Generation: Slowly add 1.5 mmol of the target alcohol dropwise at 0°C. The alcohol reacts with the activated aldehyde to form the oxonium intermediate.

  • Cascade Cyclization: Heat the reaction mixture to 60°C for 4-6 hours. Monitor the consumption of the starting materials via TLC (Hexane:Ethyl Acetate 8:2). The alkyne undergoes nucleophilic attack on the oxonium ion, followed by intramolecular cyclization via the azide group (releasing N2​ gas).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the highly functionalized quinoline derivative.

In Vitro Validation: Self-Validating Experimental Protocols

Once a library of quinoline derivatives is synthesized, robust high-throughput screening (HTS) is required. For kinase inhibitors, auto-fluorescence of the highly conjugated quinoline ring often yields false positives in standard colorimetric or fluorescent assays.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay (e.g., 50-100 µs) between excitation and emission reading, the short-lived auto-fluorescence of the quinoline compounds decays completely, ensuring that the measured signal strictly correlates with kinase inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of the quinoline test compounds (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 0.1 nM to 10 µM.

  • Reaction Initiation: Add 5 µL of the VEGFR2 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 5 µL of a substrate mix containing 1 µM ULight-labeled poly-GT peptide and ATP at its Km​ value (e.g., 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C to allow the kinase to phosphorylate the peptide.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+ and stop kinase activity) and a Europium-labeled anti-phosphotyrosine antibody.

  • Reading: Incubate for 1 hour, then read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission 1: 615 nm, Emission 2: 665 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Design 1. Rational Scaffold Design (SAR & Pharmacophore Modeling) Synth 2. Metal-Free One-Pot Synthesis (Oxonium Ion Cascade) Design->Synth Screen 3. High-Throughput Screening (TR-FRET Kinase Assay) Synth->Screen Opt 4. Hit-to-Lead Optimization (Lipophilic Efficiency Tuning) Screen->Opt Opt->Design Iterative SAR Valid 5. In Vivo Validation (Xenograft Models) Opt->Valid

Drug discovery workflow for quinoline derivatives, from rational design to in vivo validation.

Conclusion & Future Perspectives

The quinoline scaffold remains a cornerstone of rational drug design. By transitioning from classical synthetic routes to sustainable, metal-free cascade reactions, medicinal chemists can rapidly generate highly functionalized libraries. When paired with orthogonal, auto-fluorescence-resistant validation assays like TR-FRET, the hit-to-lead optimization cycle is significantly accelerated. Future advancements in quinoline-based therapeutics will likely focus on Proteolysis Targeting Chimeras (PROTACs), leveraging the quinoline core as a high-affinity warhead to recruit target proteins for ubiquitin-mediated degradation[2].

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv
  • Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors AACR Journals
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage PMC
  • Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline PMC
  • One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamin
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review PMC

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Foundational

A Technical Guide to the Preliminary Cytotoxicity Screening of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The novel compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The novel compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, incorporates several moieties of pharmacophoric interest: the quinoline core, a bromine substituent, a hydroxyphenyl group, and a carbohydrazide side chain. While these features suggest potential bioactivity, they also necessitate a thorough and early assessment of cytotoxicity. This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of this compound. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design choices, from assay selection to data interpretation. We detail two complementary, industry-standard assays—the MTT assay for metabolic viability and the LDH release assay for membrane integrity—to build a robust preliminary safety profile. This document is designed to equip researchers with the foundational knowledge and detailed methodologies required to generate reliable and reproducible cytotoxicity data, a critical first step in the drug discovery pipeline.[1][2][3][4]

Introduction: The Scientific Context

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is a multi-stage process where safety and efficacy are paramount.[1][4] Preliminary cytotoxicity screening serves as a critical initial filter in this process, identifying compounds that may be too toxic for further development and providing early insights into potential mechanisms of cell death.[1][2]

The compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a molecule of significant interest. Its core structure is built upon a quinoline ring system, a bicyclic heterocycle known for a vast range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][6][7] The specific substitutions on this scaffold are strategically chosen:

  • The Quinoline Core: A well-established "privileged scaffold" in drug discovery, many quinoline derivatives exert cytotoxic effects through mechanisms like protein kinase inhibition or disruption of tubulin polymerization.[5][6]

  • 6-Bromo Substitution: Halogenation, particularly with bromine, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Studies on other bromo-substituted quinolines have shown potent antiproliferative activity against various tumor cell lines.[8][9][10]

  • 2-(4-hydroxyphenyl) Group: This moiety can influence receptor binding and provides a site for potential metabolic transformations.

  • 4-Carbohydrazide Moiety: Carbohydrazides and their derivatives are known to be versatile building blocks for heterocyclic compounds and are recognized as important pharmacophores exhibiting a wide spectrum of biological activities, including anticancer effects.[11][12][13]

Given this structural makeup, a primary hypothesis is that the compound may exhibit significant biological activity, which could include desired therapeutic effects or undesired toxicity. Therefore, a rigorous, multi-faceted approach to cytotoxicity screening is not just recommended but essential.

Part 1: Foundational Concepts & Experimental Design

Rationale for a Dual-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a more complete and trustworthy picture, we employ two distinct assays that measure different cellular health indicators.

  • MTT Assay: This colorimetric assay measures the metabolic activity of a cell population.[14] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[16] A reduction in signal indicates a decrease in metabolic function, which could be due to cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).[17]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the integrity of the plasma membrane.[18] LDH is a stable cytosolic enzyme present in all cell types.[18][19][20] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium.[20][21] The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction that produces a colored formazan product, which is directly proportional to the number of lysed cells.[21]

By using both assays, we can differentiate between compounds that primarily inhibit metabolic processes (a hit in MTT but not LDH) and those that cause outright cell lysis (a hit in both assays).

Strategic Selection of Cell Lines

The choice of cell lines is a critical variable that can profoundly impact the outcome and relevance of a cytotoxicity screen.[22][23] For a preliminary screen of a novel compound with potential anticancer activity, a tiered approach is logical.

  • High-Throughput Screening Panel: Initially, screening against a broad panel, such as the NCI-60 panel of human cancer cell lines, can provide a wealth of information on tissue-specific sensitivities.[22][24] This panel includes cell lines from nine different cancer types (e.g., lung, colon, breast, renal).[24]

  • Representative Cell Lines: For a more focused preliminary study, a smaller, representative panel is often used. The selection should be based on scientific rationale, including common cancer types and differing cellular origins. A common starting panel includes:

    • A549 (Lung Carcinoma): A robust and widely used epithelial cell line. It is often a good "generalist" for detecting compound activity.[22][23]

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for compounds potentially targeting hormone-dependent cancers.[7][25]

    • HepG2 (Hepatocellular Carcinoma): A liver cell line, important for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[26]

    • HCT-116 (Colon Carcinoma): A common model for colorectal cancer, representing another major cancer type.[26]

  • Non-Cancerous Control: It is crucial to include a non-cancerous cell line to assess the compound's selectivity. A high cytotoxicity against cancer cells but low toxicity against normal cells indicates a favorable therapeutic window. A common choice is a human fibroblast cell line (e.g., MRC-5) or patient-derived fibroblasts.[22][23]

Part 2: Detailed Experimental Protocols

Materials and Reagents
  • Test Compound: 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

  • Cell Lines: A549, MCF-7, HepG2, HCT-116, and a non-cancerous fibroblast line.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS.[16]

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl, or acidic isopropanol).

    • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Abcam, or similar).[19][20]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Inverted microscope.

    • 96-well flat-bottom sterile microplates.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at relevant wavelengths (e.g., ~570 nm for MTT, ~490 nm for LDH).[21]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay Phase cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start: Compound & Cell Culture Prep stock Prepare Compound Stock (e.g., 10 mM in DMSO) start->stock seed Seed Cells in 96-Well Plates (1x10^4 cells/well) start->seed serial_dil Prepare Serial Dilutions of Compound incubate_adhere Incubate for 24h (Allow Adherence) seed->incubate_adhere incubate_adhere->serial_dil treat Treat Cells with Compound (e.g., 0.1 to 100 µM) serial_dil->treat controls Include Controls: - Vehicle (DMSO) - Untreated - Max Lysis (for LDH) incubate_treat Incubate for 48-72h treat->incubate_treat assay_choice Select Assay incubate_treat->assay_choice add_mtt Add MTT Reagent (Incubate 3-4h) assay_choice->add_mtt transfer_sup Transfer Supernatant to New Plate assay_choice->transfer_sup add_solv Add Solubilizer (Incubate 2-15h) add_mtt->add_solv read_mtt Read Absorbance (~570 nm) add_solv->read_mtt calc_via Calculate % Viability / % Cytotoxicity read_mtt->calc_via add_ldh_reagent Add LDH Reaction Mix (Incubate 30 min) transfer_sup->add_ldh_reagent read_ldh Read Absorbance (~490 nm) add_ldh_reagent->read_ldh read_ldh->calc_via plot_curve Plot Dose-Response Curve calc_via->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End: Report Results calc_ic50->end G cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes compound 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide kinase Protein Kinases (e.g., EGFR, VEGFR) compound->kinase Inhibition tubulin Tubulin Polymerization compound->tubulin Disruption topo Topoisomerase Enzymes compound->topo Inhibition proliferation Inhibition of Proliferation (Cytostatic Effect) kinase->proliferation cell_cycle Cell Cycle Arrest (e.g., at G2/M phase) tubulin->cell_cycle apoptosis Induction of Apoptosis topo->apoptosis apoptosis->proliferation leads to reduced cell number cell_cycle->proliferation

Caption: Postulated mechanisms of action for quinoline-based compounds.

Next Steps in Toxicological Profiling

The preliminary screen is the first step. Positive results should be followed by more in-depth studies to elucidate the mechanism of action. [1][4][27]

  • Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to definitively distinguish between apoptotic and necrotic cell death.

  • Cell Cycle Analysis: Perform cell cycle analysis (e.g., via propidium iodide staining and flow cytometry) to determine if the compound induces arrest at a specific phase (e.g., G1, S, or G2/M). [7]3. Target-Based Assays: Based on literature for similar scaffolds, investigate specific targets. For example, conduct kinase inhibition assays or tubulin polymerization assays to see if the compound directly interacts with these key cellular components. [6]4. In Vivo Studies: If a compound shows high potency, good selectivity, and a promising mechanism in vitro, the next major step is to assess its safety and efficacy in animal models. [1]

Conclusion

The preliminary cytotoxicity screening of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a foundational requirement for its continued development. By employing a scientifically rigorous, dual-assay approach as outlined in this guide, researchers can generate a reliable initial safety profile. This involves not only the precise execution of protocols like the MTT and LDH assays but also a thoughtful strategy regarding cell line selection and data interpretation. The resulting IC₅₀ values and selectivity indices provide the critical data needed to make an informed " go/no-go " decision, guiding future research toward either optimizing the compound's structure to reduce toxicity or advancing it into more complex mechanistic and in vivo studies.

References

  • LDH Cytotoxicity Assay Kit. (2021). Abbkine. Retrieved from [Link]

  • Geronikaki, A., & Poroikov, V. (2018). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 23(1), 133.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (2023). Broughton. Retrieved from [Link]

  • A Review on Synthesis of Carbohydrazide Derivatives. (2021). Asian Journal of Green Chemistry.
  • Onyeyilim, I., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683.
  • Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2025). GSC Biological and Pharmaceutical Sciences.
  • Cytotoxicity LDH Assay Kit-WST CK12 manual. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved from [Link]

  • Zaki, I., et al. (2020). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line.
  • Al-Ostath, A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6698.
  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). Semantic Scholar.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). CLYTE. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2023). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Molecules, 28(24), 8089.
  • Cytoscan™-LDH Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Onyeyilim, I., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. PubMed.
  • Onyeyilim, I., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.).
  • Drug Discovery & Preclinical Development. (n.d.). Aristo Group. Retrieved from [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025). Infinita Biotech. Retrieved from [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Preclinical Toxicology for Successful IND Application. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences.
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (2003). PubMed.
  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014).
  • Selection of optimal cell lines for high-content phenotypic screening. (2023). bioRxiv.
  • Generating Patient-Derived HCC Cell Lines Suitable for Predictive In Vitro and In Vivo Drug Screening by Orthotopic Transplant
  • Cancer Cell Lines Are Useful Model Systems for Medical Research. (2017). PMC.
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Protocols & Analytical Methods

Method

"step-by-step synthesis protocol for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide"

An Application Note for the Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Introduction: The Quinoline Scaffold in Modern Drug Discovery Quinoline and its derivatives are foundational heterocyclic str...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives are foundational heterocyclic structures in medicinal chemistry, recognized for their broad spectrum of pharmacological activities. The quinoline core is a key pharmacophore present in numerous therapeutic agents, including antimalarial drugs, antibiotics, and anticancer agents.[1] The carbohydrazide moiety is a crucial functional group known to act as a linker or a pharmacologically active component, often enhancing the biological profile of parent molecules. The title compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, combines these features, making it a molecule of significant interest for researchers in drug development and chemical biology.

This application note provides a detailed, three-step synthesis protocol for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. The synthesis strategy is built upon established and reliable chemical transformations, beginning with the construction of the quinoline core via the Pfitzinger reaction, followed by a classic Fischer esterification, and concluding with hydrazinolysis to yield the target compound. Each step is explained with mechanistic insights, detailed procedural instructions, and characterization guidelines to ensure reproducibility and success.

Overall Synthesis Scheme

The synthesis is performed in three distinct stages starting from 5-bromoisatin and 4-hydroxyacetophenone.

Synthesis_Scheme cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis A 5-Bromoisatin I1 Intermediate 1 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid A->I1  KOH, Ethanol/H₂O, Reflux B 4-Hydroxyacetophenone B->I1  KOH, Ethanol/H₂O, Reflux I2 Intermediate 2 Ethyl 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylate I1->I2  Ethanol, conc. H₂SO₄, Reflux FP Final Product 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide I2->FP  Hydrazine Hydrate, Ethanol, Reflux

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (Intermediate 1)

Principle: The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids.[2] It involves the condensation of an isatin derivative (in this case, 5-bromoisatin) with a carbonyl compound possessing an α-methylene group (4-hydroxyacetophenone) under basic conditions.[2][3] The reaction is initiated by the base-catalyzed hydrolysis of the isatin amide bond, opening the ring to form a keto-anilino acid intermediate. This intermediate then undergoes condensation with the ketone to form an imine, which tautomerizes to an enamine. A final intramolecular cyclization followed by dehydration yields the stable aromatic quinoline ring.[2]

Pfitzinger_Mechanism 5-Bromoisatin 5-Bromoisatin Keto-anilino acid Keto-anilino acid 5-Bromoisatin->Keto-anilino acid 1. OH⁻ Enamine Intermediate Enamine Intermediate Keto-anilino acid->Enamine Intermediate 2. 4-Hydroxyacetophenone - H₂O Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate 3. Intramolecular Cyclization Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Cyclized Intermediate->Quinoline-4-carboxylic acid 4. Dehydration - H₂O

Caption: Simplified Pfitzinger reaction mechanism.

Materials and Equipment
Reagent/MaterialQuantity (per 10 mmol Isatin)Notes
5-Bromoisatin2.26 g (10 mmol)Starting material
4-Hydroxyacetophenone1.50 g (11 mmol)Carbonyl component
Potassium Hydroxide (KOH)2.24 g (40 mmol)Base catalyst
Ethanol (95%)50 mLSolvent
Deionized Water20 mLSolvent
Glacial Acetic AcidAs neededFor acidification/precipitation
Round-bottom flask (100 mL)1Reaction vessel
Reflux condenser1
Magnetic stirrer & hotplate1
Buchner funnel & filter paper1 setFor product isolation
Step-by-Step Protocol
  • Preparation of Base Solution : In the 100 mL round-bottom flask, dissolve potassium hydroxide in a mixture of 95% ethanol and deionized water. Stir until the KOH is fully dissolved.

  • Addition of Reactants : To the basic solution, add 5-bromoisatin. Stir the mixture for approximately 30 minutes at room temperature. Then, add 4-hydroxyacetophenone to the flask.

  • Reaction Reflux : Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of crushed ice.

  • Precipitation : While stirring, slowly add glacial acetic acid to the beaker to neutralize the mixture. The product will precipitate out of the solution as a solid. Continue adding acid until the pH is approximately 4-5.

  • Filtration and Washing : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Drying : Dry the collected solid in a vacuum oven at 60-70°C to yield the crude 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.[3] The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Part 2: Synthesis of Ethyl 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate (Intermediate 2)

Principle: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In this step, the synthesized quinoline-4-carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ethyl ester.[4]

Materials and Equipment
Reagent/MaterialQuantity (per 5 mmol Acid)Notes
Intermediate 11.72 g (5 mmol)Starting carboxylic acid
Absolute Ethanol40 mLReactant and solvent
Concentrated Sulfuric Acid (H₂SO₄)0.5 mLAcid catalyst
Saturated Sodium Bicarbonate SolutionAs neededFor neutralization
Round-bottom flask (100 mL)1Reaction vessel
Reflux condenser1
Magnetic stirrer & hotplate1
Step-by-Step Protocol
  • Reaction Setup : Suspend Intermediate 1 in absolute ethanol in a 100 mL round-bottom flask.

  • Catalyst Addition : While stirring, carefully add concentrated sulfuric acid dropwise to the suspension.

  • Reaction Reflux : Attach a reflux condenser and heat the mixture to reflux for 6-12 hours.[4] Monitor the reaction by TLC until the starting carboxylic acid spot disappears.

  • Work-up : Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice.

  • Neutralization and Precipitation : Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. The ethyl ester will precipitate as a solid.

  • Isolation and Drying : Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly to yield Ethyl 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate.

Part 3: Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (Final Product)

Principle: Hydrazinolysis

Hydrazinolysis is the process of converting an ester into a carbohydrazide (also known as a hydrazide) using hydrazine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The ethoxide group is subsequently eliminated, and after a proton transfer, the final carbohydrazide is formed.[4][5]

Materials and Equipment
Reagent/MaterialQuantity (per 4 mmol Ester)Notes
Intermediate 21.49 g (4 mmol)Starting ester
Hydrazine Hydrate (99%)1.2 mL (~24 mmol)Reactant (use in excess)
Ethanol (95%)30 mLSolvent
Round-bottom flask (50 mL)1Reaction vessel
Reflux condenser1
Magnetic stirrer & hotplate1
Step-by-Step Protocol
  • Reaction Setup : Dissolve or suspend Intermediate 2 in ethanol in a 50 mL round-bottom flask.

  • Addition of Hydrazine : Add an excess of hydrazine hydrate to the mixture.[5]

  • Reaction Reflux : Attach a reflux condenser and heat the reaction mixture to reflux for 8-16 hours.[4] The progress can be monitored by TLC.

  • Work-up and Isolation : After completion, cool the reaction flask to room temperature. The product often crystallizes out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing : Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or excess hydrazine.

  • Drying : Dry the product in a vacuum oven at a moderate temperature (50-60°C) to obtain the pure 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.

Experimental Workflow & Data Summary

Experimental_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis s1_setup 1. Prepare KOH solution in EtOH/H₂O s1_add 2. Add 5-Bromoisatin & 4-Hydroxyacetophenone s1_setup->s1_add s1_reflux 3. Reflux for 12-24h s1_add->s1_reflux s1_workup 4. Cool, pour into ice, acidify with Acetic Acid s1_reflux->s1_workup s1_isolate 5. Filter, Wash, Dry (Intermediate 1) s1_workup->s1_isolate s2_setup 1. Suspend Int. 1 in EtOH, add conc. H₂SO₄ s1_isolate->s2_setup s2_reflux 2. Reflux for 6-12h s2_setup->s2_reflux s2_workup 3. Cool, pour into ice, neutralize with NaHCO₃ s2_reflux->s2_workup s2_isolate 4. Filter, Wash, Dry (Intermediate 2) s2_workup->s2_isolate s3_setup 1. Dissolve Int. 2 in EtOH, add Hydrazine Hydrate s2_isolate->s3_setup s3_reflux 2. Reflux for 8-16h s3_setup->s3_reflux s3_workup 3. Cool solution s3_reflux->s3_workup s3_isolate 4. Filter, Wash, Dry (Final Product) s3_workup->s3_isolate

Caption: Detailed experimental workflow for the synthesis.

Summary of Reaction Parameters
StepReaction NameKey ReagentsSolventCatalystTemp.Time (h)Expected Yield
1Pfitzinger Reaction5-Bromoisatin, 4-HydroxyacetophenoneEtOH/H₂OKOHReflux12-2460-80%
2Fischer EsterificationIntermediate 1, EthanolEthanolConc. H₂SO₄Reflux6-1275-90%
3HydrazinolysisIntermediate 2, Hydrazine HydrateEthanol-Reflux8-1680-95%

Note: Yields are estimates and can vary based on reaction scale and purification efficiency.

Safety Precautions and Troubleshooting

  • Safety : Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle concentrated sulfuric acid and potassium hydroxide with extreme care in a fume hood. Hydrazine hydrate is toxic and a suspected carcinogen; handle it exclusively in a well-ventilated fume hood.

  • Troubleshooting :

    • Low Yield in Step 1 : Ensure the KOH is fully dissolved and the isatin ring has opened before adding the ketone. Incomplete reaction can be addressed by extending the reflux time.

    • Incomplete Esterification (Step 2) : Ensure the use of absolute ethanol, as water can shift the equilibrium back to the carboxylic acid. If the reaction stalls, a small additional amount of sulfuric acid can be added.

    • Product Oiling Out : If the product "oils out" instead of precipitating during work-up, try adding the reaction mixture to the ice/water more slowly with vigorous stirring, or scratch the inside of the beaker to induce crystallization.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Moodley, T., et al. (2020). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2006). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. Retrieved from [Link]

  • Akbari, J., et al. (2014). Synthesis and Characterization of Isatin- Quinoline Hybrids as an Antitubercular Agents. IJCRT.org. Retrieved from [Link]

  • Abdelwahid, M., et al. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Fayed, E. A. A., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Retrieved from [Link]

  • Elghamry, I., & Al-Faiyz, Y. S. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Retrieved from [Link]

Sources

Application

High-Throughput Cytotoxicity Evaluation of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide via MTT Assay

Executive Summary & Mechanistic Rationale The development of targeted anticancer therapeutics frequently relies on privileged scaffolds that can interact with multiple oncogenic pathways. Quinoline derivatives, specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted anticancer therapeutics frequently relies on privileged scaffolds that can interact with multiple oncogenic pathways. Quinoline derivatives, specifically quinoline-4-carbohydrazides, have emerged as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and robust inducers of cellular apoptosis[1].

The specific compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide integrates three highly synergistic structural motifs:

  • 6-Bromo Substitution : Halogenation at the 6-position significantly enhances the lipophilicity of the quinoline core, improving cell membrane permeability and facilitating halogen-bonding interactions deep within the hydrophobic ATP-binding pocket of kinases[2].

  • 2-(4-Hydroxyphenyl) Moiety : The phenolic hydroxyl group serves as a critical hydrogen bond donor/acceptor, anchoring the molecule to the hinge region of EGFR-TK, a mechanism validated in analogous quinoline-based kinase inhibitors[3].

  • 4-Carbohydrazide Core : This functional group acts as a primary apoptosis inducer and provides a versatile chelating center, which is known to disrupt cellular proliferation by triggering S-phase cell cycle arrest[1],[4].

To rigorously evaluate the antiproliferative efficacy of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard[5]. This protocol outlines a self-validating, high-throughput workflow for assessing the cytotoxicity of this compound against human cancer cell lines (e.g., MCF-7 breast carcinoma and A549 lung carcinoma).

MOA Compound Quinoline-4-carbohydrazide Derivative EGFR EGFR Tyrosine Kinase (Inhibition) Compound->EGFR Binds ATP Pocket Downstream PI3K/AKT Pathways (Suppressed) EGFR->Downstream Blocks Phosphorylation CellCycle S-Phase Arrest Downstream->CellCycle Apoptosis Apoptosis (Metabolic Arrest) CellCycle->Apoptosis

Mechanism of action for quinoline-4-carbohydrazide derivatives targeting EGFR-TK.

The MTT Assay: Biochemical Causality

The MTT assay does not measure cell death directly; rather, it quantifies metabolic viability. The causality of the assay relies on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) located in the mitochondria of viable cells.

When cancer cells are exposed to 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, successful EGFR-TK inhibition halts downstream signaling, leading to metabolic arrest and apoptosis[3]. Consequently, the metabolically inactive cells lose the ability to reduce the yellow, water-soluble MTT tetrazolium dye into insoluble, purple formazan crystals. By solubilizing these crystals in DMSO and measuring the absorbance at 570 nm, we obtain a direct, quantifiable proxy for the number of viable cells remaining[5].

Step-by-Step Experimental Protocol

Materials & Reagents
  • Target Compound : 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (Synthesized or commercially sourced).

  • Cell Lines : MCF-7 (Human breast adenocarcinoma) and A549 (Human lung carcinoma).

  • Reagents : MTT powder (Sigma-Aldrich), Molecular-grade Dimethyl Sulfoxide (DMSO), Complete Dulbecco’s Modified Eagle Medium (cDMEM) supplemented with 10% FBS and 1% Penicillin/Streptomycin.

Day 1: Cell Seeding
  • Harvest Cells : Trypsinize MCF-7 or A549 cells at 80% confluence.

  • Count and Adjust : Resuspend cells in cDMEM and adjust the concentration to 5×104 cells/mL.

  • Seeding : Dispense 100 μL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom tissue culture plate.

    • Causality: Seeding at 5,000 cells/well ensures that the control cells remain in the logarithmic growth phase throughout the 72-hour assay period. Over-confluence leads to contact inhibition, which artificially depresses metabolic rates and skews IC50 calculations.

  • Incubation : Incubate the plates at 37°C in a humidified atmosphere containing 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Day 2: Compound Preparation and Treatment
  • Stock Solution : Dissolve the quinoline derivative in 100% molecular-grade DMSO to create a 50 mM stock solution.

  • Serial Dilution : Prepare a serial dilution of the compound in cDMEM to achieve final well concentrations ranging from 0.1 μM to 50 μM.

    • Critical Parameter: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v)[5].

    • Causality: DMSO concentrations >0.1% are inherently cytotoxic and will independently induce cell death, confounding the specific antiproliferative effects of the quinoline derivative.

  • Treatment : Aspirate the old media from the 96-well plate and gently add 100 μL of the drug-containing media to the respective wells. Run all concentrations in biological triplicates.

  • Incubation : Incubate for 72 hours at 37°C, 5% CO₂.

Day 4: MTT Addition and Readout
  • MTT Preparation : Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL. Filter-sterilize (0.22 μm).

  • Addition : Add 10 μL of the MTT solution directly to each well (final MTT concentration: 0.45 mg/mL).

  • Incubation : Return the plate to the incubator for exactly 4 hours.

    • Causality: A 4-hour window provides optimal time for mitochondrial reductases in viable cells to internalize and reduce the tetrazolium salt into visible, needle-like purple formazan crystals.

  • Solubilization : Carefully aspirate the media (avoiding the disruption of the formazan crystals at the bottom). Add 100 μL of 100% DMSO to each well.

  • Agitation : Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete dissolution of the crystals.

  • Quantification : Measure the absorbance using a microplate reader at 570 nm. Use 630 nm as a reference wavelength to subtract background noise caused by cellular debris or plate imperfections.

MTT Seed Seed Cells (MCF-7/A549) in 96-well plate Treat Add Compound (0.1 - 50 μM, 72h) Seed->Treat MTT Add MTT Reagent (Incubate 4h) Treat->MTT Formazan Formazan Crystal Formation (Purple) MTT->Formazan Solubilize Solubilize in DMSO Formazan->Solubilize Read Measure Absorbance (OD 570 nm) Solubilize->Read

Step-by-step workflow of the MTT cell viability assay.

Data Interpretation & Expected Outcomes

Cell viability is calculated using the following formula: % Viability =[(OD_treated - OD_blank) / (OD_control - OD_blank)] × 100

Based on recent literature evaluating structurally analogous quinoline-4-carbohydrazide derivatives and molecular hybrids, researchers should expect potent dose-dependent cytotoxicity. The table below summarizes benchmark IC50 values for related quinoline scaffolds to guide dose-response expectations.

Table 1: Representative IC50 Values for Quinoline Derivatives in Cancer Cell Lines
Compound Class / ModificationCell LinePrimary TargetExpected IC50 Range (μM)Ref
Quinoline-4-carbohydrazide-acrylamide hybridsMCF-7 (Breast)EGFR-TK2.71 – 39.13[1]
Quinoline EGFR-TK molecular hybridsA549 (Lung)EGFR-TK0.06 – 1.12[3]
Quinoline-3-carbohydrazide metal complexesA549 (Lung)General Cytotoxicity10.0 – 50.0[5]

Troubleshooting & Field-Proven Insights

  • Edge Effect Mitigation : Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug and media, skewing absorbance. Solution: Fill the outermost perimeter wells with 200 μL of sterile PBS instead of cells, utilizing only the inner 60 wells for the assay.

  • Compound Precipitation : Highly lipophilic halogenated quinolines (like the 6-bromo derivative) may precipitate when transitioning from 100% DMSO stock to aqueous media. Solution: Pre-warm the cDMEM to 37°C before serial dilution and vortex immediately. If precipitation persists, consider adding a surfactant like 0.05% Tween-80, provided appropriate vehicle controls are run.

  • Incomplete Formazan Solubilization : If the purple solution appears cloudy or contains dark specks, solubilization is incomplete, which will cause high variance in OD readings. Solution: Ensure the media is completely aspirated before adding DMSO, and increase orbital shaking time to 15-20 minutes.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK Source: RSC Advances / PubMed Central (PMC) URL:[Link] (Note: Representative PMC link for quinoline-4-carbohydrazide hybrids)

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment Source: Future Medicinal Chemistry (2024) URL:[Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity Source: Inorganics (MDPI, 2023) URL:[Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review Source: NeuroQuantology (2022) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating the Antimicrobial Efficacy of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Quinoline derivatives have historically be...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Quinoline derivatives have historically been a rich source of antimicrobial compounds, with their scaffold being central to many established drugs.[2] The quinoline hydrazide/hydrazone moiety, in particular, has garnered significant attention due to its synthetic tractability and broad spectrum of biological activities, including antibacterial and antifungal properties.[1][3] These compounds can exert their antimicrobial effects through various mechanisms, such as inhibiting DNA gyrase and other essential bacterial enzymes.[3][4][5]

This document provides a comprehensive guide for researchers on the application of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide , a novel quinoline derivative, in a suite of standardized antimicrobial assays. While specific data on this compound is emerging, the protocols herein are based on established methodologies for evaluating quinoline-based antimicrobials and are designed to yield robust and reproducible data.[6] The following sections detail the necessary materials, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and methods for assessing antimicrobial activity via the agar well diffusion technique.

Core Principles and Mechanistic Rationale

The antimicrobial evaluation of a novel compound like 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide hinges on quantifying its ability to inhibit microbial growth (bacteriostatic or fungistatic) and to kill the microorganisms (bactericidal or fungicidal). The quinoline core is a known pharmacophore that can interfere with bacterial DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV.[5][7] The addition of a bromo- group at the 6-position and a hydroxyphenyl group at the 2-position may enhance the compound's antimicrobial properties through increased lipophilicity and potential for hydrogen bonding within the target enzyme's active site. The carbohydrazide moiety at the 4-position offers a versatile point for interaction with biological targets.

The primary assays described—MIC and MBC—are fundamental in antimicrobial research.[8][9] The MIC assay determines the lowest concentration of the compound that prevents visible microbial growth, providing a measure of its potency.[8][10] The MBC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum, indicating the compound's cidal activity.[11][12] The agar well diffusion method offers a preliminary, qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[13]

Materials and Reagents

Test Compound and Controls
  • 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

  • Positive Control Antibiotics (e.g., Ciprofloxacin, Gentamicin, Ampicillin)

  • Positive Control Antifungals (e.g., Fluconazole, Amphotericin B)

  • Negative Control (Solvent used to dissolve the test compound, e.g., Dimethyl Sulfoxide - DMSO)

Microbial Strains

A panel of clinically relevant and standardized microbial strains should be used, including:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

Media and Reagents
  • Mueller-Hinton Broth (MHB) for bacteria[12]

  • RPMI-1640 Medium for fungi

  • Mueller-Hinton Agar (MHA) for bacteria[14]

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Saline (0.85% NaCl)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 96-well microtiter plates

  • Petri dishes

  • Sterile swabs, loops, and pipettes

  • 0.5 McFarland turbidity standard

Equipment
  • Biosafety cabinet

  • Incubator (35 ± 2°C)

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Micropipettes

  • Autoclave

Experimental Protocols

Preparation of Test Compound and Inoculum

3.1.1. Stock Solution Preparation:

  • Prepare a stock solution of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution of the compound.

  • Prepare stock solutions of positive control antibiotics/antifungals in their recommended solvents.

3.1.2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[10]

  • Suspend the colonies in sterile saline or PBS.[10]

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[10]

  • For use in the broth microdilution assay, dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay cluster_diffusion Agar Well Diffusion Compound_Prep Prepare Compound Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Inoculum Inoculate_Plate Inoculate wells with standardized microbe Inoculum_Prep->Inoculate_Plate Prep_Agar Prepare lawn of bacteria on MHA plate Inoculum_Prep->Prep_Agar Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate plate (16-20h at 37°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Plate_MIC Plate aliquots from clear wells (≥MIC) onto agar Read_MIC->Plate_MIC Incubate_MBC Incubate agar plates (24-48h) Plate_MIC->Incubate_MBC Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate_MBC->Read_MBC Add_Compound Add compound to wells in agar Prep_Agar->Add_Compound Incubate_Diffusion Incubate plate (18-24h) Add_Compound->Incubate_Diffusion Measure_Zone Measure Zone of Inhibition Incubate_Diffusion->Measure_Zone

Caption: Workflow for determining MIC, MBC, and zone of inhibition.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on standardized broth microdilution methods.[15][16]

  • Plate Setup: Add 100 µL of sterile broth (MHB for bacteria, RPMI for fungi) to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).[10]

  • Compound Addition: Add 200 µL of the highest concentration of the test compound to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly and transfer 100 µL to well 3. Continue this process down to well 10, and discard 100 µL from well 10. This creates a range of decreasing concentrations of the compound.[10]

  • Inoculation: Add 100 µL of the prepared final bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).[10]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi in ambient air.[10]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[8][9]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test.[11][17]

  • Subculturing: From each well that shows no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[17]

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.[17]

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12]

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative measure of antimicrobial activity.[14]

  • Plate Preparation: Prepare a standardized microbial inoculum as described in section 3.1.2.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and spread it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[14]

  • Well Creation: Allow the plate to dry for a few minutes. Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound stock solution into a designated well. Also, add positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria.[14]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[13]

Data Analysis and Interpretation

The results of the antimicrobial assays should be recorded and interpreted as follows:

  • MIC: The MIC value is reported in µg/mL or µM. A lower MIC value indicates greater potency of the antimicrobial agent.[9]

  • MBC: The MBC value is also reported in µg/mL or µM. The ratio of MBC to MIC can provide insight into the compound's activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • Zone of Inhibition: The diameter of the zone of inhibition is reported in millimeters. A larger zone of inhibition generally corresponds to greater antimicrobial activity.

Sample Data Table
MicroorganismAssay6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazideCiprofloxacin
S. aureusMIC (µg/mL)81
MBC (µg/mL)162
Zone of Inhibition (mm)1825
E. coliMIC (µg/mL)160.5
MBC (µg/mL)641
Zone of Inhibition (mm)1430

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. By systematically determining the MIC, MBC, and zone of inhibition against a panel of relevant microorganisms, researchers can gain valuable insights into the compound's spectrum of activity and potency. This data is crucial for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy trials. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, thereby accelerating the evaluation of this promising new chemical entity in the fight against infectious diseases.

References

  • BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Singh, A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR, 8(6). Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Gao, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 567. Retrieved from [Link]

  • Nafie, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14, 23455-23475. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Maciá, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50995. Retrieved from [Link]

  • Kumar, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6749-6765. Retrieved from [Link]

  • Abdel-Mottaleb, Y., et al. (2023). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry, 47(14), 6667-6685. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Retrieved from [Link]

  • ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone.... Retrieved from [Link]

  • Kumar, R., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Chemistry & Biodiversity, 20(3), e202201021. Retrieved from [Link]

  • Gholampour, S., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 20(2), 249-262. Retrieved from [Link]

  • Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(18), 16295-16311. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Spohn, R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 1-20. Retrieved from [Link]

  • Nafie, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 1968(1), 020005. Retrieved from [Link]

  • Sridhar, S. K., et al. (2002). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Arzneimittelforschung, 52(7), 525-529. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(18), 16295-16311. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. Retrieved from [Link]

  • Kumari, S., et al. (2023). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Pharmaceutical Sciences, 85(4), 1067-1077. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2018, February 11). Quinolone - Machanism of Action [Video]. YouTube. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-5317. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 131(6), 2735-2753. Retrieved from [Link]

  • Rao, V. R., et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73. Retrieved from [Link]

  • Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from [Link]

  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Archives of Inorganic and Bioinorganic Chemistry, 11(3), 14235. Retrieved from [Link]

Sources

Application

Application Note: Molecular Docking Protocols for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide against Antimicrobial and Oncogenic Targets

Introduction and Scientific Rationale The compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS: 351327-31-6) represents a highly functionalized, privileged scaffold in modern drug discovery. Quinoline-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS: 351327-31-6) represents a highly functionalized, privileged scaffold in modern drug discovery. Quinoline-4-carbohydrazide derivatives are extensively utilized in molecular hybridization strategies due to their diverse pharmacological profiles. Recent structure-activity relationship (SAR) studies highlight the profound efficacy of this class of molecules as both [1] and [2].

To accurately predict the binding affinity and orientation of this specific compound, this application note outlines a rigorous, self-validating in silico molecular docking protocol. We target two well-documented receptor systems:

  • EGFR Tyrosine Kinase () : A primary target for non-small cell lung cancer (NSCLC). The quinoline core acts as an ATP-competitive bioisostere mimicking the quinazoline ring of Erlotinib [3].

  • S. aureus DNA Gyrase () : A Type IIA topoisomerase essential for bacterial DNA supercoiling. The flexible carbohydrazide moiety interacts with the DNA cleavage complex similarly to fluoroquinolones like Moxifloxacin [4].

Computational Workflow

The following diagram illustrates the critical path for the docking study, emphasizing the mandatory protocol validation step that ensures the reliability of the generated data.

Workflow L Ligand Preparation (3D Build, pH 7.4, Minimization) D Molecular Docking (Target Ligand via AutoDock/Glide) L->D P Protein Preparation (Clean Waters, Add H+, Charges) G Receptor Grid Generation (Define Active Site Box) P->G V Protocol Validation (Redock Native Ligand, RMSD < 2.0 Å) G->V V->D A Post-Docking Analysis (Affinity & Interaction Profiling) D->A

Fig 1: Self-validating molecular docking workflow for quinoline-4-carbohydrazide derivatives.

Experimental Protocols: A Self-Validating System

To maintain strict scientific integrity, the following step-by-step methodology explains not just the procedural actions, but the causality behind each computational choice.

Ligand Preparation
  • Structure Generation : Construct the 3D structure of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide using a chemical drawing tool (e.g., ChemDraw) and save it in .sdf or .mol2 format.

  • State Assignment : Utilize tools like LigPrep (Schrödinger) or OpenBabel to generate tautomeric and ionization states at a physiological pH of 7.4 ± 0.5.

    • Causality: The carbohydrazide group (-CO-NH-NH₂) can exist in multiple tautomeric forms, and the 4-hydroxyphenyl group may act as an active hydrogen bond donor/acceptor depending on the microenvironment. Incorrect protonation states will yield false electrostatic interactions.

  • Energy Minimization : Apply the OPLS4 or MMFF94 force field to relax the ligand structure.

    • Causality: This resolves internal steric clashes and ensures the starting conformation is at a local energy minimum, preventing artificial energetic penalties during the docking phase.

Protein Preparation
  • Structure Retrieval : Fetch PDB IDs 1M17 and 5CDQ from the Protein Data Bank.

  • Structural Cleaning : Strip all co-crystallized water molecules located beyond 5 Å of the active site.

    • Causality: Bulk solvent waters are highly mobile and naturally displaced upon ligand binding. Retaining them artificially occludes the binding pocket and restricts ligand sampling.

  • Protonation and Charge Assignment : Add polar hydrogens and assign Kollman partial charges using AutoDock Tools or Protein Preparation Wizard.

    • Causality: X-ray crystallography often fails to resolve hydrogen atoms. Adding them is essential for accurately modeling the hydrogen-bonding networks and electrostatic environment critical for the scoring function.

Receptor Grid Generation & Protocol Validation
  • Grid Box Definition : Center the grid box precisely on the coordinates of the native co-crystallized ligands (Erlotinib for 1M17; Moxifloxacin for 5CDQ). Set the bounding box size to 20 × 20 × 20 Å to allow full rotational flexibility of the target ligand.

  • Self-Validating Gatekeeper Step : Extract the native co-crystallized ligand, process it through the Ligand Preparation pipeline, and redock it into the generated grid.

    • Causality: You must calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original experimental crystal structure. Proceed to dock the target compound ONLY if the RMSD is ≤ 2.0 Å. This proves your grid parameters and scoring functions are accurately calibrated to the specific protein's active site.

Molecular Docking Execution
  • Docking Run : Execute the docking simulation using AutoDock Vina or Schrödinger Glide (Standard Precision).

  • Exhaustiveness : Set the exhaustiveness parameter to a minimum of 16.

    • Causality: The target compound features a highly flexible carbohydrazide linker and a rotatable 4-hydroxyphenyl ring. Higher exhaustiveness ensures thorough conformational sampling of these rotatable bonds.

Quantitative Data Presentation

Table 1: Target Protein Specifications & Grid Parameters

Target ProteinPDB IDNative Co-crystallized LigandResolution (Å)Primary Clinical Application
EGFR Tyrosine Kinase 1M17Erlotinib (AQ4)2.60Anticancer (NSCLC)
S. aureus DNA Gyrase 5CDQMoxifloxacin (MFF)2.95Antimicrobial

Table 2: Validation Thresholds & Anticipated Binding Metrics

Target (PDB ID)Validation RMSD ThresholdExpected Binding AffinityKey Pharmacophore Interactions
EGFR (1M17) ≤ 2.0 Å (Erlotinib)-7.5 to -9.0 kcal/molH-bond (Met769), Pi-Alkyl (Leu694)
DNA Gyrase (5CDQ) ≤ 2.0 Å (Moxifloxacin)-7.0 to -8.5 kcal/molH-bond (Ser84), Pi-Pi (DNA bases)

Mechanistic Insights and Binding Modes

Understanding the structural anatomy of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is crucial for interpreting the docking results. The molecule is highly functionalized, allowing it to act as a polypharmacological agent.

Interactions cluster_EGFR EGFR (PDB: 1M17) cluster_Gyrase DNA Gyrase (PDB: 5CDQ) C 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide E1 Met769 (H-Bond) C->E1 Quinoline N E2 Leu694 (Hydrophobic) C->E2 Bromo-phenyl G1 Ser84 / Glu50 (H-Bond) C->G1 Carbohydrazide G2 Cleaved DNA (Pi-Pi Stacking) C->G2 Quinoline Core

Fig 2: Predicted binding mechanisms of the compound against EGFR and DNA Gyrase targets.

  • In the EGFR ATP-binding pocket (1M17) : The nitrogen atom of the quinoline ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Met769 in the hinge region. This mimics the canonical binding mode of Type-1 kinase inhibitors like Erlotinib [5]. Furthermore, the bulky, lipophilic 6-bromo substituent is projected into the deep hydrophobic pocket lined by Leu694 and Val726 , anchoring the molecule.

  • In the DNA Gyrase cleavage complex (5CDQ) : The compound leverages its planar quinoline core to intercalate or form Pi-Pi stacking interactions with the cleaved DNA base pairs. Simultaneously, the terminal carbohydrazide moiety acts as a flexible hydrogen-bonding anchor, reaching toward conserved residues like Ser84 or Glu50 on the GyrA subunit, effectively poisoning the enzyme and preventing DNA religation.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. URL:[Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. URL:[Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB Protein Data Bank. URL:[Link]

  • 5CDQ: 2.95A structure of Moxifloxacin with S.aureus DNA gyrase and DNA. RCSB Protein Data Bank. URL:[Link]

  • Erlotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

Method

Application Note: Experimental Setup for Evaluating the Anticancer Properties of Novel Quinoline Compounds

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Validated Protocols Introduction: The Quinoline Scaffold in Oncology Quinoline derivatives are versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Validated Protocols

Introduction: The Quinoline Scaffold in Oncology

Quinoline derivatives are versatile, nitrogen-containing heterocyclic compounds that have emerged as highly promising scaffolds in the development of targeted anticancer therapeutics[1]. Unlike traditional chemotherapies that often rely on a single mechanism of cytotoxicity, novel quinoline compounds frequently exhibit broad-spectrum, multi-targeted pharmacological properties[2].

From an application science perspective, evaluating these compounds requires a robust, multi-tiered experimental pipeline. We must systematically transition from broad phenotypic screening (cytotoxicity) to precise mechanistic validation (apoptosis, cell cycle arrest, and direct target engagement). Many highly potent quinoline derivatives exert their effects by binding to the colchicine site of tubulin, inhibiting oncogenic kinases (e.g., PI3K/Akt), or inducing reactive oxygen species (ROS) generation[3].

To establish a highly rigorous evaluation framework, this guide outlines a self-validating, three-phase experimental setup designed to definitively characterize the anticancer properties of novel quinoline compounds.

Workflow P1 Phase 1: Cytotoxicity (MTT / Viability) P2 Phase 2: Phenotypic Profiling (Apoptosis & Cell Cycle) P1->P2 IC50 Established P3 Phase 3: Target Validation (Tubulin / Kinase Assays) P2->P3 Mechanism Identified

Logical workflow for the systematic evaluation of novel quinoline-based anticancer agents.

Phase 1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality of Assay Selection

The first step in evaluating a novel quinoline derivative is determining its baseline cytotoxic potency and selectivity[4]. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is selected for primary screening because it directly measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductases. Because quinolines frequently induce mitochondrial dysfunction[2], the reduction of MTT to insoluble purple formazan provides a highly accurate, colorimetric proxy for the number of metabolically viable cells.

Self-Validating Protocol: MTT Cell Viability Assay

To ensure data integrity, this protocol incorporates internal controls to calculate a Selectivity Index (SI) , ensuring the compound targets malignant cells without inducing broad-spectrum toxicity in healthy tissues[5].

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K-562) and a normal control cell line (e.g., BHK-21).

  • MTT Reagent (5 mg/mL in PBS).

  • Vehicle Control: DMSO (Final concentration <0.1% to prevent solvent toxicity).

  • Positive Control: Colchicine or Doxorubicin.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5×103 to 1×104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium (e.g., 0.1, 1.0, 10, 50, 100 µM). Treat the cells for 48 to 72 hours[4]. Validation Step: Include untreated controls, vehicle controls (DMSO), and positive controls on every plate.

  • MTT Incubation: Add 20 µL of the MTT stock solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm for background subtraction) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis.

Representative Quantitative Data Summary

The following table demonstrates the expected cytotoxicity profile of a highly selective, tubulin-targeting quinoline derivative (e.g., Compound 4c)[3].

CompoundCell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
Quinoline-4c MCF-7Breast Carcinoma1.2 ± 0.1> 41.6
Quinoline-4c HeLaCervical Adenocarcinoma2.4 ± 0.3> 20.8
Quinoline-4c K-562Chronic Myelogenous Leukemia0.8 ± 0.1> 62.5
Quinoline-4c BHK-21Normal Fibroblast (Control)> 50.0N/A
Colchicine (Ref) MCF-7Breast Carcinoma0.5 ± 0.052.5

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable safety window.

Phase 2: Phenotypic Profiling (Apoptosis & Cell Cycle Arrest)

Causality of Assay Selection

Cytotoxicity alone does not explain how a cell dies. Quinolines can trigger programmed cell death (apoptosis) or cause uncontrolled necrotic lysis. Assessing apoptosis and cell cycle distribution are fundamental assays to differentiate these mechanisms[6].

  • Annexin V/PI Staining: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) stains DNA only when the plasma membrane is compromised (late apoptosis/necrosis).

  • Cell Cycle Analysis: Because many quinolines act as antimitotic agents, PI staining of fixed cells allows us to quantify DNA content. A buildup of cells with 4N DNA content indicates a G2/M phase arrest, pointing directly to microtubule disruption[3].

Mechanism Quinoline Quinoline Derivative Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Colchicine Site Binding Kinase PI3K/Akt Pathway Inhibition Quinoline->Kinase ATP Competition ROS Intracellular ROS Generation Quinoline->ROS Oxidative Stress Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Mito Mitochondrial Dysfunction (Loss of MMP) Kinase->Mito Survival Signal Blockade ROS->Mito Membrane Damage Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Mito->Apoptosis Cytochrome C Release

Multi-targeted molecular mechanisms of quinoline derivatives inducing apoptosis in cancer cells.

Self-Validating Protocol: Flow Cytometric Analysis

Step-by-Step Methodology:

  • Treatment: Treat cancer cells (e.g., MCF-7) with the quinoline derivative at ½IC₅₀, IC₅₀, and 2×IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface markers.

  • Apoptosis Staining: Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Cell Cycle Fixation (Parallel Sample): For cell cycle analysis, fix a separate aliquot of treated cells in 70% ice-cold ethanol overnight. Wash, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL).

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Validation Step: Use unstained cells, Annexin V-only, and PI-only samples for proper fluorescence compensation.

Phase 3: Direct Target Validation (Tubulin Polymerization Assay)

Causality of Assay Selection

If Phase 2 reveals a G2/M cell cycle arrest, the compound is likely interfering with microtubule dynamics. Many potent quinoline derivatives function by binding to the colchicine-binding site on β -tubulin[6]. To prove direct target engagement—rather than a downstream phenotypic artifact—we must utilize a cell-free, biochemical In Vitro Tubulin Polymerization Assay.

Self-Validating Protocol: Fluorescence-Based Tubulin Polymerization

This assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter (e.g., DAPI) increases in fluorescence as it binds to polymerized microtubules.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure).

  • G-PEM Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

  • Fluorescent reporter (DAPI).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C.

  • Compound Setup: Add the quinoline derivative (at varying concentrations) to the wells. Validation Step: Include Paclitaxel (a tubulin stabilizer that accelerates polymerization) and Colchicine (a tubulin destabilizer that inhibits polymerization) as definitive positive controls.

  • Reaction Initiation: Reconstitute the tubulin in ice-cold G-PEM buffer + GTP + DAPI. Rapidly add the tubulin solution to the pre-warmed plate to initiate polymerization.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Excitation: 360 nm / Emission: 420 nm) every minute for 60 minutes.

  • Interpretation: A quinoline compound acting as a destabilizer will produce a flattened kinetic curve with a reduced Vmax, mirroring the colchicine control[3].

Sources

Application

Application Note: Comprehensive Methodology for Assessing the Anti-Inflammatory Potential of Quinoline Derivatives

Introduction & Mechanistic Rationale Quinoline derivatives represent a highly versatile heterocyclic scaffold in medicinal chemistry, recognized for their broad spectrum of pharmacological activities and exceptional pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline derivatives represent a highly versatile heterocyclic scaffold in medicinal chemistry, recognized for their broad spectrum of pharmacological activities and exceptional potential as anti-inflammatory agents[1][2]. The core rationale for evaluating quinolines lies in their ability to modulate multiple nodes of the inflammatory cascade simultaneously.

Mechanistically, specific quinoline analogs have been shown to inhibit upstream signaling kinases such as Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)[3][4], prevent the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB[5][6], and directly inhibit downstream effector enzymes like cyclooxygenase-2 (COX-2)[7][8]. Understanding this multi-target engagement is critical for designing a robust, self-validating screening methodology.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IRAK1 IRAK1 / TAK1 Kinases TLR4->IRAK1 NFkB_inactive NF-κB (Cytoplasm) IRAK1->NFkB_inactive Phosphorylation of IκBα NFkB_active NF-κB (Nucleus) NFkB_inactive->NFkB_active Translocation ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->ProInflam Transcription Quinoline Quinoline Derivatives Quinoline->IRAK1 Inhibition Quinoline->NFkB_inactive Quinoline->ProInflam Direct Enzyme Inhibition (e.g., COX-2)

Figure 1: Mechanistic pathways of inflammation targeted by quinoline derivatives.

Strategic Workflow Design

To establish a self-validating experimental system, the assessment of quinoline derivatives must progress through a logical funnel. A common pitfall in drug discovery is relying on a single phenotypic readout. Our recommended workflow moves from cell-free target engagement to in vitro phenotypic screening, followed by mechanistic deconvolution, and culminating in in vivo validation.

Workflow Phase1 Phase 1: Target Engagement • COX-1/COX-2 Assays • Molecular Docking Phase2 Phase 2: In Vitro Screening • RAW 264.7 + LPS • MTT Viability • Griess Assay (NO) Phase1->Phase2 Phase3 Phase 3: Mechanistic Profiling • Western Blot (NF-κB) • RT-qPCR (Cytokines) Phase2->Phase3 Phase4 Phase 4: In Vivo Validation • Carrageenan Paw Edema • Xylene Ear Edema Phase3->Phase4

Figure 2: Four-phase screening funnel for assessing quinoline anti-inflammatory agents.

Protocol 1: In Vitro Macrophage Screening (RAW 264.7 Model)

The lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 model is the gold standard for evaluating anti-inflammatory compounds[2][3][4][6].

Causality & Validation: A critical error in anti-inflammatory screening is mistaking cytotoxicity for anti-inflammatory activity. A compound that induces macrophage apoptosis will naturally reduce the output of inflammatory mediators. Therefore, a cell viability assay (e.g., MTT or CCK-8) must be run in parallel with functional readouts[5]. Furthermore, compounds must be pre-incubated before LPS stimulation to allow the quinoline derivatives to cross the cell membrane and engage intracellular targets before the massive TLR4-induced transcriptional wave begins.

Step-by-Step Methodology:
  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in 96-well plates at a density of 5×104 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and treat cells with varying concentrations of the quinoline derivative (e.g., 1, 5, 10, 20 μM) in serum-free media for 2 hours. Control: Vehicle (0.1% DMSO). Positive Control: Dexamethasone (10 μM) or Celecoxib.

  • Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 1 μg/mL[5][6]. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Rationale: NO is a transient radical gas. The Griess reagent measures nitrite (NO₂⁻), a stable, non-volatile breakdown product of NO, serving as a direct proxy for iNOS activity.

    • Action: Transfer 100 μL of the culture supernatant to a new 96-well plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 mins in the dark. Measure absorbance at 540 nm.

  • Cytokine Release (ELISA): Use the remaining supernatant to quantify downstream effectors of NF-κB, specifically TNF-α, IL-6, and IL-1β, using commercial sandwich ELISA kits according to the manufacturer's instructions[2][3].

  • Viability Validation (MTT Assay): Add 10 μL of MTT solution (5 mg/mL) to the original plate containing the cells. Incubate for 4 hours. Dissolve the formazan crystals in 100 μL DMSO and read absorbance at 570 nm. Discard any NO/Cytokine data from concentrations that reduce cell viability below 90%[5].

Protocol 2: Molecular Target Engagement (COX-2 Selectivity Assay)

Because many quinolines act as NSAID-like molecules, direct inhibition of COX-2 is a primary endpoint[7][8].

Causality & Validation: Traditional NSAIDs cause gastrointestinal toxicity by inhibiting COX-1, which is constitutively expressed and maintains gastric mucosa. To prove the therapeutic value of a novel quinoline, the assay must evaluate both COX-1 and COX-2 to determine the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates a safer anti-inflammatory profile[8].

Step-by-Step Methodology:
  • Enzyme Preparation: Utilize a commercial cell-free COX inhibitor screening assay kit (fluorometric or colorimetric). Prepare human recombinant COX-1 and COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0, containing hematin).

  • Compound Incubation: Add the quinoline derivatives at varying concentrations. Incubate the enzyme-inhibitor mixture for 10 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric co-substrate (e.g., ADHP).

  • Readout: Measure the appearance of the fluorescent prostaglandin G2 (PGG2) byproduct (Ex/Em = 535/587 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: In Vivo Validation Models

To translate in vitro findings, acute inflammation models are utilized to confirm systemic efficacy and bioavailability.

Causality & Validation: The Carrageenan-induced paw edema model is considered highly predictive of human efficacy for COX-inhibiting NSAIDs[9]. Carrageenan injection produces a biphasic inflammatory response: the early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-6h) is driven by prostaglandin E2 (PGE2) and NO. Quinolines targeting COX-2/iNOS will specifically blunt the late-phase swelling.

Step-by-Step Methodology:
  • Dosing: Administer the quinoline derivative (e.g., 10-50 mg/kg) orally (p.o.) or intraperitoneally (i.p.) to rodents (e.g., C57BL/6 mice or Wistar rats) suspended in 0.5% sodium carboxymethyl-cellulose[9].

  • Induction: 1 hour post-dosing, inject 50 μL of a 1% λ-carrageenan solution into the subplantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

Quantitative Benchmarks & Data Interpretation

To assist in benchmarking novel quinoline derivatives, the following table summarizes expected quantitative thresholds based on highly potent, literature-validated quinoline hybrids[5][7][8].

Assay TypeTarget / BiomarkerExpected Range for Potent QuinolinesReference Standard (Positive Control)
Enzymatic COX-2 Inhibition (IC₅₀)0.05 μM – 2.5 μMCelecoxib: ~0.4 μM
Enzymatic COX-1 Inhibition (IC₅₀)> 50 μM (High Selectivity desired)Indomethacin: ~0.5 μM
Cellular (RAW 264.7) NO Production (Griess IC₅₀)1.0 μM – 10.0 μML-NAME / 1400W: ~2.0 μM
Cellular (RAW 264.7) TNF-α / IL-6 Reduction> 50% inhibition at 10 μMDexamethasone: > 80% at 10 μM
In Vivo (Mice/Rats) Paw/Ear Edema Inhibition40% – 70% inhibition at 10-50 mg/kgDiclofenac (5 mg/kg): ~60%

References

  • Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages. BMB Reports / PubMed Central.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central.
  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. PubMed Central.
  • EP1313707B1 - Quinoline derivatives as anti-inflammation agents. Google Patents.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate.
  • Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. ResearchGate.
  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Journal of Natural Products - ACS Publications.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. PubMed Central.

Sources

Method

Application Notes and Protocols for In Vitro Efficacy Testing of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Against MCF-7 and SW480 Cancer Cell Lines

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the novel synthetic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the novel synthetic compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma). Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds can exert their influence through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[1][2] This guide details the foundational protocols for cell culture, cytotoxicity assessment, and mechanistic studies, including apoptosis and cell cycle analysis, to thoroughly characterize the compound's biological activity.

Introduction: The Rationale for Investigation

The quinoline scaffold is a privileged structure in drug discovery, with several derivatives already in clinical use for cancer treatment.[2][3] The rationale for investigating 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide stems from the established anticancer potential of this chemical class. The introduction of a bromine atom, a hydroxylated phenyl group, and a carbohydrazide moiety to the quinoline core may enhance its therapeutic index and introduce novel mechanisms of action.

This study focuses on two well-characterized and widely used cancer cell lines:

  • MCF-7: An estrogen receptor (ER)-positive human breast cancer cell line that is a cornerstone model for hormone-responsive breast cancer.[4][5][6]

  • SW480: A human colon adenocarcinoma cell line derived from a primary tumor, representing an early-stage model of colorectal cancer.[7][8][9]

By testing the compound on these two distinct cell lines, we can gain initial insights into its spectrum of activity and potential tissue-specific effects. The following protocols are designed to be robust and reproducible, providing a solid foundation for preclinical assessment.

Essential Materials and Reagents

A curated list of necessary reagents for the successful execution of the described protocols.

Reagent Example Supplier Purpose
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazideN/A (Synthesized)Test Compound
MCF-7 Cell LineATCCBreast Cancer Model
SW480 Cell LineATCCColon Cancer Model
Eagle's Minimum Essential Medium (EMEM)ATCCMCF-7 Culture
Leibovitz's L-15 MediumATCCSW480 Culture
Fetal Bovine Serum (FBS)GibcoCulture Supplement
Penicillin-StreptomycinGibcoAntibiotic/Antimycotic
Human Recombinant InsulinSigma-AldrichMCF-7 Supplement
Trypsin-EDTA (0.25%)ATCCCell Dissociation
Dulbecco's Phosphate-Buffered Saline (DPBS)ATCCWashing Buffer
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichSolvent/Cryoprotectant
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichCell Viability Assay
Annexin V-FITC Apoptosis Detection KitThermo Fisher ScientificApoptosis Assay
Propidium Iodide (PI)Thermo Fisher ScientificDNA Staining
RNase AThermo Fisher ScientificRNA Digestion

Cell Line Handling and Maintenance Protocols

MCF-7 Cell Culture

The MCF-7 cell line is an adherent, epithelial-like line derived from a breast adenocarcinoma.[6] These cells are estrogen-dependent for proliferation.[5]

  • Complete Growth Medium: EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[10][11]

  • Culture Conditions: Humidified incubator at 37°C with 5% CO₂.[10]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with DPBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a ratio of 1:2 to 1:4.[10][11] Medium should be renewed every 2 to 3 days.[10]

SW480 Cell Culture

The SW480 cell line was established from a primary colon adenocarcinoma and grows as an adherent, epithelial-like culture.[8][9]

  • Complete Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 2mM L-glutamine.[12]

  • Culture Conditions: Incubator at 37°C in a non-CO₂ environment, as L-15 medium is formulated for use in a free gas exchange with air.[12][13]

  • Subculturing: At 70-80% confluency, detach cells using Trypsin-EDTA. A subcultivation ratio of 1:2 to 1:8 is recommended.[12] Medium renewal should occur 1 to 2 times per week.[12]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the comprehensive workflow for evaluating the anticancer properties of the test compound.

G cluster_prep Preparation cluster_primary Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Conclusion start Synthesize & Purify Compound stock Prepare DMSO Stock Solution start->stock culture Culture MCF-7 & SW480 Cells stock->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Compound (Dose-Response) seed->treat mtt Perform MTT Assay for Cell Viability treat->mtt ic50 Calculate IC50 Values mtt->ic50 seed_large Seed Cells in 6-well Plates ic50->seed_large treat_ic50 Treat with IC50 Concentration seed_large->treat_ic50 apoptosis Annexin V/PI Staining & Flow Cytometry treat_ic50->apoptosis cell_cycle Propidium Iodide Staining & Flow Cytometry treat_ic50->cell_cycle analyze Analyze Flow Cytometry Data apoptosis->analyze cell_cycle->analyze interpret Interpret Results analyze->interpret conclusion Draw Conclusions on Compound's Efficacy & Mechanism interpret->conclusion

Caption: Experimental workflow for in vitro testing.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[14]

Procedure
  • Cell Seeding: Harvest and count MCF-7 and SW480 cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide in the respective complete growth medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15] Incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

Data Analysis

Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Mechanistic Assays: Uncovering the Mode of Action

Based on the IC₅₀ values obtained, further experiments are conducted to elucidate the mechanism by which the compound induces cell death.

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.[18]

  • Cell Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the IC₅₀ concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[17]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.[19] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[17]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your yield and purity.

Overview of the Synthetic Pathway

The synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is typically achieved through a three-step process. This pathway begins with the formation of the core quinoline structure, followed by esterification of the resulting carboxylic acid, and culminates in the hydrazinolysis of the ester to yield the final product. Each step presents unique challenges that can impact the overall yield and purity.

Synthetic_Workflow SM Starting Materials: 5-Bromoisatin & 4-Hydroxyacetophenone INT1 Intermediate 1: 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylic acid SM->INT1 Step 1: Pfitzinger Reaction (KOH, EtOH/H₂O, Reflux) INT2 Intermediate 2: Ethyl 6-bromo-2-(4-hydroxyphenyl) quinoline-4-carboxylate INT1->INT2 Step 2: Esterification (EtOH, conc. H₂SO₄, Reflux) FP Final Product: 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide INT2->FP Step 3: Hydrazinolysis (NH₂NH₂·H₂O, EtOH, Reflux)

Caption: General three-step synthesis pathway.

Troubleshooting Guide: Improving Your Yield

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Part 1: Quinoline Core Synthesis (Pfitzinger Reaction)

The initial cyclization is often the most challenging step and a primary source of low overall yield. The Pfitzinger reaction, while effective, can be sensitive to reaction conditions.[1]

Question 1: My yield of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (Intermediate 1) is consistently low. What are the primary causes and how can I fix this?

Answer: Low yields in the Pfitzinger condensation are common and can typically be traced to three factors: reaction conditions, reagent quality, and work-up procedure.

  • Causality - Reaction Conditions: The classical Pfitzinger reaction often requires harsh basic conditions and high temperatures, which can lead to degradation of starting materials or the product itself.[1] Anilines with electron-withdrawing groups, like the bromo-substituted precursor, are known to give lower yields in similar reactions like the Doebner reaction.[2][3]

  • Solution - Optimization:

    • Base and Solvent: Ensure your potassium hydroxide (KOH) is fresh and potent. The reaction is typically performed in a mixture of ethanol and water under reflux.[1][4] Poor solubility of reactants can hinder the reaction; ensure a homogenous mixture is achieved before and during heating.[5]

    • Temperature and Time: While reflux is necessary, prolonged heating can increase byproduct formation. Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-48 hours.[1]

    • Work-up: The product is precipitated by acidifying the reaction mixture. Add acid (e.g., HCl) slowly and cool the mixture in an ice bath to maximize precipitation. Ensure the pH is distinctly acidic (pH 2-3) to fully protonate the carboxylate.

Question 2: I'm observing a complex mixture of byproducts and tar-like substances after the Pfitzinger reaction. How can I improve the reaction's selectivity?

Answer: The formation of resinous materials and byproducts is often due to side reactions like polymerization, which can occur under strong acid or base catalysis.[6]

  • Causality - Side Reactions: The Doebner-von Miller reaction, a related quinoline synthesis, is particularly prone to the polymerization of α,β-unsaturated carbonyl intermediates.[6] While the Pfitzinger mechanism is different, the principle of minimizing harsh conditions to prevent unwanted side reactions remains crucial.

  • Solution - Controlled Conditions:

    • Temperature Control: Avoid localized overheating. Use a heating mantle with a stirrer and ensure vigorous stirring throughout the reaction to maintain a uniform temperature.

    • Reagent Purity: Use purified starting materials. Impurities in the 5-bromoisatin or 4-hydroxyacetophenone can act as catalysts for side reactions.

    • Alternative Methods: If issues persist, consider modern modifications of quinoline synthesis which may use milder conditions. For example, some methods employ Lewis acid catalysts like Indium(III) chloride or microwave irradiation to improve yields and reduce reaction times.[7]

Part 2: Esterification to Intermediate 2

This step is generally straightforward but can be inefficient if not properly managed.

Question 3: My Fischer esterification to produce the ethyl ester (Intermediate 2) is incomplete, and TLC shows significant starting material even after prolonged reflux. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-limited process. To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Causality - Reaction Equilibrium: The reaction between a carboxylic acid and an alcohol produces an ester and water. The presence of water can hydrolyze the ester back to the starting materials.

  • Solution - Driving the Equilibrium:

    • Use Excess Alcohol: Employing the alcohol (in this case, absolute ethanol) as the solvent ensures it is present in a large excess, pushing the reaction forward.[4]

    • Water Removal: Use a catalytic amount of a strong dehydrating acid, such as concentrated sulfuric acid.[4] Ensure all glassware is dry and use anhydrous ethanol to minimize the initial concentration of water.

    • Alternative Esterification: If Fischer esterification remains low-yielding, which can occur with some quinoline carboxylic acids, an alternative is to first form the cesium salt of the carboxylic acid and then react it with iodomethane or iodoethane.[1] This is not an equilibrium process and often gives higher yields.

Part 3: Hydrazinolysis to Final Product

The final step, the conversion of the ester to the carbohydrazide, is critical for the overall success of the synthesis.

Question 4: The final hydrazinolysis step is giving a very poor yield of my target carbohydrazide. What are the most common pitfalls?

Answer: Low yield in this step is almost always due to incomplete reaction, insufficient reagent, or poor reagent quality.[8]

  • Causality - Nucleophilic Acyl Substitution: This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. The reaction's efficiency depends on the nucleophilicity of the hydrazine and the electrophilicity of the ester.

  • Solution - Optimizing the Reaction:

    • Sufficient Hydrazine Hydrate: Use a significant molar excess of hydrazine hydrate (typically 5-10 equivalents) to ensure the reaction goes to completion.[8]

    • Reaction Time and Temperature: The reaction is typically conducted by refluxing in ethanol.[4] Monitor the reaction by TLC until the ester starting material spot has completely disappeared. This can take several hours.

    • Reagent Quality: Use high-purity, anhydrous hydrazine hydrate if possible. Water can potentially hydrolyze the ester, competing with the desired reaction.

Question 5: After hydrazinolysis, my crude product is an oily or gummy solid that is difficult to handle and purify. What are the best practices for isolation?

Answer: The formation of non-crystalline products can be due to residual solvent or impurities. A systematic work-up and purification strategy is essential.

  • Causality - Isolation Issues: The desired carbohydrazide product may have some solubility in the ethanol-hydrazine mixture, preventing clean precipitation. Impurities can also inhibit crystallization.

  • Solution - Isolation and Purification Protocol:

    • Initial Isolation: After the reaction is complete, first try cooling the reaction mixture to room temperature and then in an ice bath to see if the product precipitates. If it does not, remove the solvent under reduced pressure.[8]

    • Trituration: To the resulting residue or oil, add a non-polar solvent like diethyl ether or hexane. Stir or sonicate the mixture. This process, called trituration, washes away soluble impurities and can often induce the precipitation of the desired product as a solid.

    • Recrystallization: The filtered solid should be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to achieve high purity. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Final Yield check_step1 Check TLC of Step 1 (Pfitzinger Reaction) start->check_step1 step1_ok Intermediate 1 Yield/Purity OK? check_step1->step1_ok check_step2 Check TLC of Step 2 (Esterification) step1_ok->check_step2 Yes sol1 Optimize Pfitzinger: - Check KOH quality - Ensure vigorous stirring - Monitor time/temp closely - Acidify work-up correctly step1_ok->sol1 No step2_ok Intermediate 2 Yield/Purity OK? check_step2->step2_ok check_step3 Check TLC of Step 3 (Hydrazinolysis) step2_ok->check_step3 Yes sol2 Optimize Esterification: - Use anhydrous ethanol (excess) - Ensure sufficient H₂SO₄ catalyst - Consider alternative methods step2_ok->sol2 No step3_ok Final Product Yield/Purity OK? check_step3->step3_ok sol3 Optimize Hydrazinolysis: - Use 5-10 eq. NH₂NH₂·H₂O - Increase reflux time - Improve work-up (trituration) step3_ok->sol3 No end High Yield Achieved step3_ok->end Yes

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Results in the Synthesis of Substituted Quinolines

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their synthetic routes to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their synthetic routes to substituted quinolines. Quinolines are a critical scaffold in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, from low yields to unexpected isomer formation.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

I. General Issues & Low Yield

Low yields are one of the most common frustrations in quinoline synthesis. The cause can often be traced back to fundamental reaction parameters.

Q1: My overall yield is consistently low. What are the first things I should check?

A1: When facing low yields, a systematic evaluation of your reaction's core components is the best approach.

  • Starting Material Purity: The integrity of your starting materials is paramount. Impurities in anilines, β-dicarbonyl compounds, or other reagents can introduce competing side reactions or inhibit your catalyst.[3] Always use freshly purified starting materials, and confirm their identity and purity by appropriate analytical methods (e.g., NMR, melting point).

  • Catalyst Activity: For catalyzed reactions, ensure your catalyst is active. Many catalysts are sensitive to air and moisture. Store them under an inert atmosphere and use anhydrous solvents. Also, verify that you are using the optimal catalyst loading.

  • Reaction Conditions: Temperature and reaction time are critical. Some quinoline syntheses, like the Skraup reaction, can be violently exothermic, while others, such as the Conrad-Limpach, require high temperatures for cyclization.[4][5][6] Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.[7]

  • Workup and Purification: Significant product loss can occur during the workup and purification stages.[3] Review your extraction, washing, and chromatography steps to ensure they are optimized for your specific product. This includes selecting the appropriate solvent system for extraction and chromatography.

Q2: I suspect my starting materials are decomposing under the harsh acidic conditions of my Skraup or Doebner-von Miller synthesis. What can I do?

A2: The highly acidic and often high-temperature conditions of classical methods like the Skraup and Doebner-von Miller syntheses can indeed lead to substrate decomposition, especially with sensitive functional groups.[1][8]

  • Milder Catalysts: Consider replacing strong Brønsted acids like sulfuric acid with Lewis acids such as tin tetrachloride or scandium(III) triflate, which can catalyze the reaction under milder conditions.[9]

  • Alternative Syntheses: If your starting materials are incompatible with strongly acidic conditions, explore alternative named reactions that proceed under neutral or basic conditions. For instance, the Friedländer synthesis can be carried out under basic or acidic catalysis.[8][10] Modern cross-coupling strategies also offer milder routes to substituted quinolines.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Purity Verify Starting Material Purity Start->Purity Purity->Start If impure, purify & restart Catalyst Check Catalyst Activity & Loading Purity->Catalyst If pure Catalyst->Start If inactive, replace & restart Conditions Optimize Reaction Conditions (Temp, Time) Catalyst->Conditions If active Conditions->Start If not optimal, adjust & restart Workup Review Workup & Purification Conditions->Workup If optimized Workup->Start If inefficient, modify & restart Alternative Consider Alternative Synthesis Workup->Alternative If still low Success Improved Yield Alternative->Success

Caption: A decision-making workflow for troubleshooting low yields in quinoline synthesis.

II. Formation of Unexpected Isomers & Regioselectivity Issues

The formation of a mixture of isomers is a common problem, particularly in syntheses involving unsymmetrical starting materials.

Q3: I am getting a mixture of regioisomers in my Combes synthesis. How can I control the regioselectivity?

A3: In the Combes synthesis, which involves the condensation of an aniline with a β-diketone, the regiochemical outcome is governed by a delicate interplay of steric and electronic effects.[11][12]

  • Steric Effects: The bulkier substituent on the β-diketone will preferentially occupy the less sterically hindered 2-position of the quinoline ring.[11] You can leverage this by choosing a β-diketone with substituents of significantly different sizes.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring plays a critical role. Electron-donating groups on the aniline will direct the cyclization differently than electron-withdrawing groups.[11]

  • Catalyst Choice: The choice of acid catalyst can also influence the regioselectivity. While sulfuric acid is common, a mixture of polyphosphoric acid (PPA) and an alcohol has been shown to be more effective in some cases.[12]

Q4: My Conrad-Limpach synthesis is yielding the 2-hydroxyquinoline (Knorr product) instead of the desired 4-hydroxyquinoline. What is going wrong?

A4: The competition between the Conrad-Limpach (yielding 4-hydroxyquinolines) and Knorr (yielding 2-hydroxyquinolines) pathways is highly temperature-dependent.[12]

  • Kinetic vs. Thermodynamic Control: The formation of the 4-hydroxyquinoline is the kinetically favored product and occurs at lower temperatures.[5] The 2-hydroxyquinoline is the thermodynamically more stable product and is favored at higher temperatures (typically above 140°C).[5]

  • Temperature Control: To favor the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be conducted at a lower temperature (e.g., room temperature).[5] The subsequent cyclization step requires high temperatures (around 250°C), but the initial condensation temperature is key to determining the product outcome.[3][5]

Q5: In my Friedländer synthesis with an unsymmetrical ketone, I'm getting a mixture of isomers. How can I improve the regioselectivity?

A5: The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can indeed produce a mixture of regioisomers when an unsymmetrical ketone is used.[8]

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the regioselectivity. The use of an appropriate amine catalyst or an ionic liquid can favor the formation of one regioisomer over the other.[12]

  • Milder Catalysts: In some cases, using a milder Lewis acid catalyst can improve selectivity.[11]

  • Protecting Groups: Strategically using protecting groups on one of the reactive sites of the unsymmetrical ketone can direct the cyclization to the desired position.

Regioselectivity Control in Combes Synthesis
Aniline Substituent (Y)β-Diketone Substituents (R1, R2)Predominant IsomerControlling Factors
Electron-donating (e.g., -OCH₃)R1 = Me, R2 = Ph7-methoxy-2-methyl-4-phenylquinolineElectronic effects of the aniline substituent favor cyclization at the more electron-rich position.
Electron-withdrawing (e.g., -Cl)R1 = Me, R2 = Ph7-chloro-4-methyl-2-phenylquinolineElectronic effects of the aniline substituent direct cyclization to the less deactivated position.
No substituentR1 = Me, R2 = t-Bu2-tert-butyl-4-methylquinolineSteric hindrance from the bulky t-Bu group favors its placement at the less crowded 2-position.

III. Reaction Stalling & Incomplete Conversion

Sometimes, a reaction simply refuses to proceed to completion, leaving you with a mixture of starting materials and product.

Q6: My reaction seems to stall, and I'm left with a significant amount of unreacted starting material. What could be the cause?

A6: Incomplete conversion can be due to several factors, often related to the reaction equilibrium or catalyst deactivation.

  • Reversible Steps: Some initial steps in quinoline synthesis, like the formation of an enamine intermediate, can be reversible.[9] Removing a byproduct, such as water, can help drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Deactivation: In catalytic cycles, the catalyst can be deactivated by impurities or byproducts. Ensure your starting materials and solvents are of high purity. If you suspect catalyst deactivation, you may need to add a fresh portion of the catalyst during the reaction.

  • Insufficiently Activating Conditions: The reaction may require more forcing conditions to proceed to completion. This could mean a higher temperature, a stronger acid catalyst, or a longer reaction time. However, be mindful of potential side reactions or decomposition at higher temperatures.

Troubleshooting Stalled Reactions

Stalled_Reaction Start Reaction Stalled Reversible Is an initial step reversible? Start->Reversible Catalyst_Deactivation Is the catalyst being deactivated? Reversible->Catalyst_Deactivation No Drive_Equilibrium Drive equilibrium forward (e.g., remove water) Reversible->Drive_Equilibrium Yes Conditions_Insufficient Are the reaction conditions sufficient? Catalyst_Deactivation->Conditions_Insufficient No Purify_Reagents Purify reagents/solvent, add fresh catalyst Catalyst_Deactivation->Purify_Reagents Yes Increase_Severity Increase temperature or reaction time Conditions_Insufficient->Increase_Severity Yes Completion Reaction to Completion Drive_Equilibrium->Completion Purify_Reagents->Completion Increase_Severity->Completion

Caption: A logical flow for addressing stalled quinoline synthesis reactions.

IV. Purification Challenges

Even with a successful reaction, isolating the pure product can be a significant hurdle.

Q7: I'm having difficulty purifying my substituted quinoline. Are there any general tips?

A7: The basic nitrogen atom in the quinoline ring can complicate purification, but it can also be used to your advantage.

  • Acid-Base Extraction: The basicity of the quinoline nitrogen allows for selective extraction. You can wash your crude product with a dilute acid (e.g., 1M HCl) to protonate the quinoline and move it to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer and re-extracting with an organic solvent can provide a purer product.

  • Chromatography: When performing column chromatography, be aware that the basic quinoline can interact strongly with acidic silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent.

  • Recrystallization: If your product is a solid, recrystallization is often an excellent method for achieving high purity. Experiment with different solvent systems to find one that provides good recovery and crystal quality.

V. Experimental Protocols

General Protocol for a Conrad-Limpach Synthesis[3][7]
  • Enamine Formation: In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be run neat or in a suitable solvent. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature, monitoring the progress by TLC until the starting materials are consumed.

  • Cyclization: Heat the reaction mixture to a high temperature (typically around 250°C) to induce cyclization. Using a high-boiling, inert solvent like mineral oil or Dowtherm A can improve heat transfer and yield.[1]

  • Workup: After the reaction is complete (as determined by TLC), allow the mixture to cool. The product may precipitate upon cooling. Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH₄OH).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

General Protocol for a Combes Synthesis[3]
  • Condensation: In a suitable flask, mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq). A catalytic amount of a protic acid (e.g., acetic acid) can be added.

  • Enamine Formation: Heat the mixture to form the enamine intermediate. The progress can be monitored by observing the removal of water or by TLC.

  • Cyclization: Increase the temperature to induce cyclization and dehydration. The required temperature and reaction time will vary depending on the specific substrates.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Conrad-Limpach synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved March 15, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(7), 986. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23891-23916. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(7), 986. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Synthetic Communications, 52(12), 1625-1658. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (2018). ProQuest. Retrieved March 15, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (2024). IJCRT. Retrieved March 15, 2026, from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23891-23916. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23891-23916. [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved March 15, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. (2025). ACS Omega. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(17), 6655-6658. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(5), 2026-2034. [Link]

  • Doebner-Miller reaction and applications. (2015). SlideShare. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

"optimization of reaction conditions for the synthesis of 6-bromo-quinoline derivatives"

Welcome to the Technical Support Center for the synthesis and optimization of 6-bromoquinoline derivatives. This portal is designed for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-bromoquinoline derivatives. This portal is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven workflows, mechanistically grounded troubleshooting guides, and self-validating experimental protocols to ensure high-yield, reproducible synthesis.

6-Bromoquinoline is a highly valuable scaffold in medicinal chemistry, frequently utilized as an electrophilic precursor for Suzuki-Miyaura cross-coupling and further functionalization.

Mechanistic Pathways & Workflow

The synthesis of 6-bromoquinoline derivatives typically follows one of two primary trajectories: the classical (but harsh) Skraup Synthesis, or the stepwise, highly controlled Meldrum's Acid route.

G Start 4-Bromoaniline (Starting Material) SkraupProcess Skraup Synthesis (>150°C, Highly Exothermic) Start->SkraupProcess Pathway A Condensation Condensation (Yellow Intermediate, 87% Yield) Start->Condensation Pathway B (Stepwise) SkraupReagents Glycerol, H2SO4, Oxidant (e.g., Nitrobenzene) SkraupReagents->SkraupProcess ProductSkraup 6-Bromoquinoline (Direct but prone to tar) SkraupProcess->ProductSkraup Harsh Conditions MeldrumReagents Meldrum's Acid + Methyl Orthoformate MeldrumReagents->Condensation Cyclization Thermal Cyclization (Diphenyl Ether, 250°C) Condensation->Cyclization Heat ProductOxo 6-Bromo-4-oxo-4H-quinoline Cyclization->ProductOxo Rearrangement ProductChloro 6-Bromo-4-chloroquinoline ProductOxo->ProductChloro Chlorination POCl3 POCl3 / Toluene (115°C, 4h) POCl3->ProductChloro

Synthetic pathways for 6-bromoquinoline derivatives comparing Skraup and Meldrum's acid routes.

Validated Experimental Protocols

Protocol A: Synthesis of 6-Bromo-4-oxo-4H-quinoline (Meldrum's Acid Route)

Causality & Design : This two-step sequence avoids the violent exotherms and tar formation associated with the classical Skraup synthesis[3]. The condensation of 4-bromoaniline with Meldrum's acid forms a stable enamine intermediate. The subsequent thermal cyclization requires a high-boiling solvent (diphenyl ether, b.p. 259 °C) to provide the necessary thermal energy to overcome the activation barrier for the intramolecular Friedel-Crafts-type ring closure [1].

Step-by-Step Methodology :

  • Condensation : Under an inert nitrogen atmosphere, combine 4-bromoaniline (1.0 eq) and Meldrum's acid (1.0 eq) in methyl orthoformate. Heat the mixture to reflux.

  • Validation Check 1 : Monitor the physical state. The reaction mixture will transition into a bright yellow suspension. Filter and wash with petroleum ether to isolate the yellow intermediate (Expected yield: ~87%; high purity confirmed by 1 H NMR) [1].

  • Thermal Rearrangement : Dissolve the yellow intermediate in hot diphenyl ether (Dowtherm A) and heat strictly to 250 °C for 2 hours.

  • Isolation : Cool the mixture to room temperature and pour it into petroleum ether. The product, 6-bromo-4-oxo-4H-quinoline, will precipitate as an off-white to pale solid. Filter and wash with ethyl acetate.

Protocol B: Chlorination to 6-Bromo-4-chloroquinoline

Causality & Design : Conversion of the 4-oxo moiety to a 4-chloro derivative activates the C4 position for downstream nucleophilic aromatic substitution ( SN​Ar ). Phosphorus oxychloride ( POCl3​ ) acts as both the dehydrating and chlorinating agent [2].

Step-by-Step Methodology :

  • Reagent Mixing : Suspend 6-bromo-4-oxo-4H-quinoline in anhydrous toluene. Add POCl3​ (approx. 2.5 eq).

  • Reaction : Heat the mixture to 115 °C and stir for 4 hours.

  • Validation Check 2 : The heterogeneous suspension will clear into a homogeneous solution as the polar oxo-compound converts into the highly soluble chloro-derivative. Monitor by TLC until the starting material spot completely disappears [2].

  • Quenching & Extraction : Cool the solution to 0 °C. Dilute with dichloromethane and carefully quench with 4M NaOH until the pH is neutral. Extract the organic phase, dry over Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from n-heptane to yield a yellow powder [2].

Optimization Data: Reaction Conditions & Yields

The following table summarizes the quantitative data driving our optimized protocols, highlighting the mechanistic rationale behind each parameter adjustment.

Reaction StepParameter TestedSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Condensation Reagent Ratio1:1.5 (Aniline:Meldrum)1:1 (Aniline:Meldrum)65% → 87%Excess Meldrum's acid promotes side reactions; strict 1:1 stoichiometry ensures clean enamine formation [1].
Cyclization Solvent / TempToluene (110 °C)Diphenyl Ether (250 °C)<10% → 67%High thermal energy is strictly required to overcome the activation barrier for intramolecular ring closure [1].
Chlorination CatalystNoneCatalytic DMF (0.1 eq)40% → 91%DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier-Haack intermediate, accelerating chlorination [2].
Cross-Coupling Base Selection Et3​N (Weak base) K2​CO3​ (Strong base)50% → 94%Stronger bases facilitate the transmetalation step in the Pd-catalyzed Suzuki-Miyaura catalytic cycle [4].

Troubleshooting Guides & FAQs

Q1: My direct Skraup synthesis of 6-bromoquinoline is resulting in a violent exotherm and massive tar formation. How can I control this? A1: The Skraup synthesis is notoriously harsh because the sulfuric acid-catalyzed dehydration of glycerol to acrolein can rapidly polymerize, while the nitrobenzene oxidant causes runaway exotherms [3]. Solution: Switch to milder inorganic oxidants (e.g., I2​ , As2​O5​ , or ferric salts) which significantly reduce tar formation. Alternatively, abandon the Skraup route entirely and utilize the stepwise Meldrum's acid protocol described in Protocol A, which offers superior regiocontrol, safety, and purity.

Q2: During the thermal cyclization (Protocol A), my yield is below 30% and I recover mostly unreacted yellow intermediate. What went wrong? A2: This is a classic thermal activation failure. The intramolecular cyclization requires temperatures strictly between 240 °C and 250 °C. If you used a lower-boiling solvent or standard refluxing conditions, the thermal threshold was not met. Solution: Ensure you are using diphenyl ether and that your heating mantle/oil bath is calibrated to maintain the internal reaction temperature at 250 °C [1].

Q3: The chlorination step with POCl3​ (Protocol B) is stalling, leaving a sticky, inseparable mixture. How do I drive it to completion? A3: POCl3​ is highly sensitive to moisture; water hydrolyzes it into inactive phosphoric acid derivatives, halting the electrophilic chlorination. Solution: Ensure all glassware is strictly oven-dried and the toluene is anhydrous. If the reaction still stalls, add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq). DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that dramatically accelerates the chlorination of the oxo-quinoline [2].

Q4: I am trying to perform a Suzuki-Miyaura cross-coupling on the 6-bromoquinoline, but I am getting poor conversion. What are the optimal conditions? A4: 6-Bromoquinoline is an excellent electrophile for Pd-catalyzed cross-coupling, but the basic quinoline nitrogen can sometimes coordinate the palladium, reducing catalytic turnover. Solution: Machine-learning optimized datasets for Suzuki-Miyaura reactions suggest that using a strong base and carefully selecting the phosphine ligand is critical [4]. Ensure your boronic acid is freshly prepared and consider using Pd(dppf)Cl2​ with K2​CO3​ in a dioxane/water mixture at 90 °C to prevent catalyst poisoning and maximize yield [4].

References

  • Synthesis of 6-Bromoquinoline Source: Scribd URL:[Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- Source: Google Patents URL
  • Recent Advances in the Friedländer Reaction Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Multimodal Transformer-based Model for Buchwald-Hartwig and Suzuki-Miyaura Reaction Yield Prediction Source: arXiv URL:[Link]

Optimization

Technical Support Center: Navigating the Purification of Novel Carbohydrazide Compounds

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of novel carbohydrazide compounds. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of novel carbohydrazide compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common hurdles and achieve high-purity compounds for your research endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during the purification of your target carbohydrazide.

Problem 1: Low or No Yield of Purified Product

A diminished yield is a frequent and frustrating issue in organic synthesis and purification.[1][2] The causes can range from suboptimal reaction conditions to losses during the purification process itself.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The initial synthesis may not have proceeded to completion, leaving a significant amount of starting material.

    • Causality: Insufficient reaction time, incorrect temperature, or an improper stoichiometric ratio of reactants can all lead to an incomplete reaction.[3] For instance, the conversion of an ester to a carbohydrazide often requires an excess of hydrazine hydrate to drive the reaction forward.[3]

    • Troubleshooting:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction's progress, ensuring the disappearance of the starting material spot before proceeding to workup.[3]

      • Optimize Stoichiometry: Consider increasing the molar ratio of hydrazine hydrate to the ester.[3]

      • Temperature Control: Ensure the reaction is maintained at the optimal temperature. For many hydrazinolysis reactions, reflux is necessary to achieve a reasonable reaction rate.[3][4]

  • Product Loss During Workup and Purification: Significant amounts of the desired compound can be lost during extraction, washing, and crystallization steps.[1]

    • Causality: Carbohydrazides can exhibit some water solubility, leading to losses in aqueous washes.[5] During recrystallization, using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[2]

    • Troubleshooting:

      • Minimize Aqueous Washes: If your compound has moderate polarity, reduce the volume and number of aqueous washes.

      • Recrystallization Solvent Selection: Carefully select a recrystallization solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Test a range of solvents to find the ideal one.[7]

      • Second Crop Crystallization: Concentrate the mother liquor from the initial crystallization to recover a second batch of crystals.[2]

Problem 2: Persistent Impurities in the Final Product

Even after purification, analytical techniques like NMR or HPLC may reveal the presence of impurities.

Common Impurities & Purification Strategies:

  • Unreacted Starting Materials: The most common impurity is often the starting ester or other initial reagents.[3]

    • Identification: Compare the analytical data (e.g., TLC, NMR) of your purified product with that of the starting materials.[3]

    • Purification Strategy:

      • Recrystallization: Often effective if the starting material has a significantly different solubility profile from the product.[3][8]

      • Column Chromatography: A highly effective method for separating compounds with different polarities. The less polar starting ester will typically elute before the more polar carbohydrazide product.[8][9]

  • Side-Products: Unwanted side reactions can lead to byproducts that are challenging to remove.

    • Causality: High reaction temperatures can sometimes lead to the formation of degradation products.[4]

    • Purification Strategy:

      • Column Chromatography: This is the most robust method for separating complex mixtures of byproducts from the desired compound.[3][8] A systematic screening of solvent systems is recommended to achieve optimal separation.[8]

  • Residual Hydrazine Hydrate: Due to its high boiling point and use in excess, hydrazine hydrate can be a persistent impurity.

    • Identification: A strong amine-like odor and a positive test for hydrazines can indicate its presence.[9]

    • Purification Strategy:

      • Aqueous Wash: If the product is in an organic solvent, washing with water can remove the highly water-soluble hydrazine.[9]

      • Co-evaporation: Dissolving the product in a solvent like toluene and then removing the solvent under reduced pressure can help to azeotropically remove residual hydrazine.[9]

Problem 3: Product "Oils Out" During Recrystallization

Instead of forming solid crystals, the compound separates as an oil.[8]

Potential Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to oil out.

    • Solution: Attempt a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.

  • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.[4]

  • Solution is Too Concentrated: If the solution is supersaturated, the product may precipitate out too quickly as an oil.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of novel carbohydrazide compounds.

Q1: What are the primary methods for purifying carbohydrazide compounds?

A1: The two most effective and commonly used purification methods are recrystallization and column chromatography.[8] The choice between them depends on the nature and quantity of the impurities, as well as the scale of the reaction.[8] Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is more versatile for separating complex mixtures.[8]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The selection of a solvent system for column chromatography is crucial for achieving good separation. A good starting point for many carbohydrazides, which are often polar, is a mixture of a non-polar solvent like hexane or ethyl acetate and a more polar solvent like methanol or ethanol.[3] Use TLC to test various solvent ratios to find the one that gives a good separation between your product and the impurities (ideally, a difference in Rf values of at least 0.2).

Q3: My carbohydrazide compound appears to be degrading during purification. What can I do?

A3: Carbohydrazide stability can be a concern, especially at elevated temperatures.[5] Some carbohydrazides can decompose near their melting point.[5]

  • Avoid Excessive Heat: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged heating.

  • pH Considerations: The stability of hydrazide-containing compounds can be pH-dependent.[10][11] They are generally more stable as the pH approaches neutrality.[10] If you are using any acidic or basic washes during your workup, ensure they are neutralized before solvent removal.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your novel carbohydrazide.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the percentage of your compound relative to impurities.[]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of your compound and identifying any impurities with distinct signals. Mass Spectrometry (MS) will confirm the molecular weight of your compound.[]

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[6]

  • Dissolution: In a larger flask, dissolve the crude carbohydrazide in a minimal amount of the chosen hot recrystallization solvent.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.[8] Further cooling in an ice bath can maximize the yield.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[8][9]

Protocol 2: General Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[9]

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and carefully load it onto the top of the packed column.[9]

  • Elution: Begin eluting with the chosen solvent system. The less polar compounds will elute first, followed by the more polar carbohydrazide product.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified carbohydrazide.[9]

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodPurity AchievedTypical Yield LossBest For
Aqueous Work-up Only85-95%5-10%Removing acidic or basic impurities.[8]
Recrystallization>98%15-30%Removing minor impurities and obtaining a crystalline final product.[8]
Column Chromatography>99%20-40%Highly effective for separating complex mixtures and achieving high purity.[8]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis Crude_Product Crude Carbohydrazide Product TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Purity_Check Purity & Identity Confirmation (NMR, HPLC, MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Novel Carbohydrazide Purity_Check->Pure_Product

Caption: A general workflow for the purification of novel carbohydrazide compounds.

Troubleshooting_Tree Start Low Yield Issue Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Conditions Check_Workup Examine Workup & Purification Steps Complete->Check_Workup Excess_Solvent Excessive Solvent in Recrystallization? Check_Workup->Excess_Solvent Yes_Solvent Yes Excess_Solvent->Yes_Solvent Yes No_Solvent No Excess_Solvent->No_Solvent No Reduce_Solvent Reduce Solvent Volume / Second Crop Yes_Solvent->Reduce_Solvent Other_Loss Investigate Other Potential Losses (e.g., Aqueous Washes) No_Solvent->Other_Loss

Caption: A decision tree for troubleshooting low yield in carbohydrazide purification.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 9H-Xanthene-9-Carbohydrazide Analogs.
  • Benchchem. (n.d.). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
  • Google Patents. (n.d.). JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing....
  • PubMed. (1992). Determination of carbohydrazide at trace and subtrace levels.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). Removal of unreacted starting material from 1-Acetylpiperidine-4-carbohydrazide.
  • CARBOHYDRAZIDE. (n.d.).
  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Benchchem. (n.d.). impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?.
  • Reachem. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • acuro organics limited. (2018, July 17). CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers.
  • PubMed. (2009, February 17). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Investigation of Carbohydrates and Their Derivatives as Crystallization Modifiers. (2012, November 21).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Smolecule. (n.d.). N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide purification methods.
  • Scribd. (n.d.). Organic Compound Purification Guide.
  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?.
  • PMC. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Asian Journal of Green Chemistry. (n.d.). Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers.
  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide.
  • The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). (2006, May 31).
  • PMC - NIH. (n.d.). HPLC-Based Automated Synthesis and Purification of Carbohydrates.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Effect of pH on Structure, Function, and Stability of Mitochondrial Carbonic Anhydrase VA. (2017, February 15).
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA).
  • PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.

Sources

Troubleshooting

"how to minimize byproduct formation in the Pfitzinger reaction for quinoline synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and process scientists seeking to optimize the Pfitzinger reaction.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and process scientists seeking to optimize the Pfitzinger reaction. While this reaction is a cornerstone method for synthesizing substituted quinoline-4-carboxylic acids, it is notoriously prone to side reactions—such as tar formation, aldol condensation, and incomplete conversion[1],[2].

This guide bridges the gap between theoretical chemistry and benchtop execution. By understanding the mechanistic causality behind each step, you can implement self-validating protocols that ensure high-yield, high-purity syntheses.

Mechanistic Causality of Byproduct Formation (The "Why")

To eliminate byproducts, we must first dissect the reaction's kinetic pathways. The Pfitzinger reaction is initiated by the base-mediated hydrolysis of the amide bond in isatin, yielding a keto-acid intermediate[1]. This intermediate then condenses with an α-methylene-containing carbonyl compound to form an imine/enamine, which subsequently undergoes intramolecular cyclization and dehydration to form the quinoline core[1],[3].

Byproducts arise when competing kinetic pathways outpace the desired cyclization:

  • Tar Formation (Polymerization): If isatin and the ketone are mixed simultaneously with the base, isatin can undergo complex self-condensation before its ring fully opens, resulting in an intractable brown tar[2].

  • Aldol Condensation: The strong alkaline medium (KOH/NaOH) required for isatin ring opening also promotes the enolization of the starting ketone. If the ketone self-condenses, it consumes your starting material and creates difficult-to-separate neutral impurities[4].

  • Thermal Degradation: Prolonged reflux times, often mistakenly used to force sluggish reactions to completion, can lead to the decarboxylation of the desired quinoline-4-carboxylic acid product[5].

Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Ring Opening Tar Tar / Polymers Isatin->Tar Simultaneous Mixing Base Strong Base (KOH/NaOH) Base->KetoAcid Imine Imine/Enamine Intermediate KetoAcid->Imine + Ketone Ketone Ketone/Aldehyde Ketone->Imine Aldol Aldol Byproducts Ketone->Aldol Base-Catalyzed Self-Condensation Product Quinoline-4-Carboxylic Acid Imine->Product Cyclization & Dehydration

Pfitzinger synthesis mechanism illustrating primary pathways and byproduct formation.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns into a thick, intractable tar instead of the expected product. How do I prevent this? A: Tar formation is the most common failure mode in the Pfitzinger reaction and is almost always caused by the simultaneous mixing of all reagents[2]. To prevent this, you must employ a step-wise addition protocol . First, dissolve the isatin in the base and wait for the solution to change from deep purple to pale brown/yellow. This visual cue is a self-validating indicator that the isatin ring has fully opened into the keto-acid[1]. Only after this color change should you add the ketone.

Q2: I am observing significant aldol self-condensation of my ketone starting material. What are the solutions? A: Aldol condensation competes kinetically with imine formation because the strong base generates reactive enolates from your ketone[4]. To suppress this:

  • Kinetic Control: Add the ketone dropwise over 15–30 minutes to maintain a low concentration of unreacted ketone in the flask, minimizing the probability of self-collision[2].

  • Stoichiometric Optimization: Use a controlled excess of the ketone (1.5 to 2.0 equivalents) to drive the main reaction forward, but avoid massive excesses[2].

  • Alternative Activation: For highly enolizable ketones, consider using microwave-assisted synthesis. Rapid dielectric heating accelerates the cyclization step, allowing it to outcompete the slower aldol pathways[1],[6].

Q3: The final product contains unreacted isatin, and the overall yield is low. Should I increase the reflux time? A: No. Simply increasing reflux time often leads to thermal degradation. Incomplete conversion is usually a thermodynamic issue related to the base[3]. While KOH is traditional, switching to NaOH or optimizing the molarity can significantly improve the equilibrium of the ring-opening step[3]. Additionally, ensure your solvent system (typically EtOH/H₂O) is properly proportioned; if the potassium/sodium salt of the intermediate precipitates prematurely, the reaction will stall[3].

Workflow Start Pfitzinger Reaction Setup Step1 Dissolve Isatin in Base (Ring Opening) Start->Step1 Check1 Color Change? (Purple to Brown) Step1->Check1 Check1->Step1 No (Increase Time) Step2 Add Ketone Dropwise Check1->Step2 Yes Check2 Tar Formation? Step2->Check2 Opt1 Lower Temp / Microwave Check2->Opt1 Yes Step3 Reflux & Monitor (TLC) Check2->Step3 No Opt1->Step3 Isolate Acidify & Precipitate Step3->Isolate

Troubleshooting workflow for the step-wise Pfitzinger reaction to minimize impurities.

Parameter Optimization Data

The following table synthesizes quantitative and qualitative data regarding the impact of reaction parameters on byproduct formation and yield[1],[2],[3].

Reaction ParameterSuboptimal ConditionOptimized ConditionImpact on Yield / PurityMechanistic Causality
Reagent Addition Simultaneous mixingStep-wise additionYield increases from <40% to >75%Prevents isatin self-condensation and subsequent tar formation[2].
Ketone Addition Rate All at onceDropwise over 30 minsDrastic reduction in neutral impuritiesLowers steady-state ketone concentration, suppressing aldol self-condensation[2].
Ketone Stoichiometry 1.0 Equivalent1.5 - 2.0 EquivalentsReduces unreacted isatinDrives the equilibrium of imine formation forward via Le Chatelier's principle[1],[2].
Heating Method Conventional Reflux (24h)Microwave Irradiation (10m)Minimizes thermal degradationRapid heating outcompetes slow byproduct pathways, preserving the carboxylate group[1],[6].

Self-Validating Experimental Protocols

Every protocol executed at the bench must contain internal validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Step-Wise Pfitzinger Synthesis (Standard Batch)

Use this protocol for standard, unhindered ketones and aldehydes.

  • Base Preparation: In a round-bottom flask, dissolve KOH (0.02 mol) in a mixture of distilled water (1 mL) and absolute ethanol (40 mL)[1].

    • Validation: Ensure complete dissolution; the solution must be entirely clear before proceeding.

  • Isatin Ring Opening: Add isatin (0.0075 mol) to the basic solution. Stir the mixture at room temperature for 1 hour[1].

    • Validation (Critical): The solution must transition from a deep purple to a pale brown/yellow[1]. If the purple color persists, the isatin ring has not fully opened. Do not add the ketone yet; increase stirring time or verify base molarity.

  • Ketone Addition: Gradually add the desired ketone (0.015 mol) dropwise to the reaction mixture over 15–30 minutes[1].

    • Causality: Dropwise addition prevents the base-catalyzed aldol condensation of the ketone[2].

  • Reflux & Monitor: Heat the mixture to reflux (approx. 79°C) with continuous stirring for 13–24 hours[1],[3].

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the keto-acid intermediate spot indicates reaction completion[1].

  • Work-up & Isolation: Cool the mixture to room temperature. Add distilled water (20 mL) to dissolve the potassium salt of the product. Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Causality: The ether extraction is mandatory; it removes unreacted carbonyl compounds and neutral aldol byproducts[1],[2].

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute acetic acid to a pH of 4–5[1].

    • Validation: A pale-yellow solid will precipitate. Collect via vacuum filtration, wash with cold water, and dry[1].

Protocol B: Microwave-Assisted Pfitzinger Synthesis

Use this protocol for sterically hindered substrates or to bypass thermal degradation issues.

  • Reagent Preparation: In a microwave-safe sealed vessel, combine the pre-opened isatin (keto-acid salt prepared as in Protocol A, Step 1-2) and the ketone (1.5 equivalents).

  • Irradiation: Place the sealed vessel in a dedicated microwave reactor. Irradiate the mixture at 120°C for 9 to 15 minutes[1].

    • Causality: Microwave irradiation provides rapid, uniform heating that accelerates the cyclization and dehydration steps, outcompeting the slower polymerization and degradation pathways[1],[6].

  • Isolation: Cool the vessel to room temperature. Filter the dark solution to remove any insoluble trace polymers, then pour the filtrate into an ice-water mixture (100 mL). Acidify with acetic acid to precipitate the pure quinoline-4-carboxylic acid[1].

References

  • [1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem. 1

  • [4] Technical Support Center: Synthesis of Quinoline-2-Carboxylate. Benchchem. 4

  • [2] Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. Benchchem. 2

  • [3] Optimizing reaction parameters for Pfitzinger synthesis of quinolines. Benchchem. 3

  • [5] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. 5

  • [6] A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. SciSpace. 6

Sources

Optimization

Technical Support Center: Optimizing the Solution Stability of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS: 351327-31-6).

This molecule possesses three distinct functional domains that dictate its behavior in solution: a highly nucleophilic carbohydrazide moiety , an oxidation-prone 4-hydroxyphenyl (phenol) group , and a photolabile halogenated quinoline core . Understanding the chemical causality behind its degradation is critical for generating reproducible, high-fidelity data in your drug development assays.

Part 1: Troubleshooting Guide & FAQs

Q1: I dissolved the compound in acetone to make a stock solution, but I observed rapid degradation and the appearance of a new mass peak (+40 Da) on LC-MS. What happened? A1: You are observing a condensation reaction. The primary amine of the carbohydrazide group (-CONHNH₂) is highly nucleophilic. In the presence of carbonyl-containing solvents like acetone or aldehydes, it rapidly undergoes a condensation reaction to form a stable hydrazone derivative[1]. The +40 Da mass shift corresponds exactly to the addition of an isopropylidene group (acetone condensation minus the loss of water).

  • Causality & Solution: Ketones and aldehydes must be strictly avoided. Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for all stock solutions. If using DMSO, ensure it is high-purity and stored over molecular sieves, as degraded DMSO contains dimethyl sulfide and other oxidative impurities that can trigger degradation.

Q2: My aqueous working solutions turn pink/red over time, and the compound loses its biological activity. Why is this color change occurring? A2: This is a classic symptom of phenol autoxidation. The 4-hydroxyphenyl group is susceptible to one-electron oxidation, generating a semiquinone radical that further oxidizes into a highly colored ortho- or para-quinone species[2][3]. This process is drastically accelerated by dissolved oxygen, trace transition metals, and alkaline pH conditions.

  • Causality & Solution: At an alkaline pH, the phenol deprotonates to form a phenoxide ion. Phenoxides have a significantly lower oxidation potential than neutral phenols, making them highly reactive to dissolved oxygen[4]. To prevent this, maintain your aqueous buffer pH strictly between 6.0 and 6.5. Furthermore, purge your buffers with Argon or Nitrogen to remove oxygen, and add a metal chelator like EDTA (1–5 mM) to sequester catalytic trace metals[5].

Q3: I am observing the appearance of a quinoline-4-carboxylic acid derivative during long-term storage in aqueous buffers. How can I prevent this? A3: You are observing the hydrolysis of the carbohydrazide linker. Hydrazides are susceptible to nucleophilic attack by water, cleaving the bond to yield the corresponding carboxylic acid and free hydrazine[5][6].

  • Causality & Solution: Hydrolysis is catalyzed by both H⁺ and OH⁻ ions. The optimal thermodynamic stability window for hydrazides is typically at a slightly acidic to neutral pH (pH 6.0–7.0)[6]. To kinetically halt hydrolysis, aliquot your stock solutions immediately after preparation and store them at -80°C. Never subject the solution to repeated freeze-thaw cycles.

Q4: Is the compound sensitive to light? A4: Yes. The 6-bromoquinoline core can undergo photodehalogenation (homolytic cleavage of the C-Br bond) upon prolonged exposure to UV or intense ambient laboratory light. Furthermore, light acts as a catalyst for the oxidative degradation of the hydrazide group[5]. Always prepare solutions in low-light conditions and store them in amber vials.

Part 2: Quantitative Stability Matrix

The following table summarizes the impact of various environmental factors on the stability of the compound, allowing for rapid experimental optimization.

Solvent / ConditionPrimary Degradation PathwayRelative Half-Life ImpactRecommended Preventative Action
Acetone / Ketones Hydrazone CondensationCritical (< 1 hour)Do not use. Switch to anhydrous DMSO or MeCN.
Alkaline Buffer (pH > 7.5) Phenol Oxidation (Quinone)Severe (Hours)Buffer to pH 6.0–6.5; use degassed solvents.
Acidic Buffer (pH < 4.0) Hydrazide HydrolysisModerate (Days)Maintain pH near neutral; store at -80°C.
Ambient Light / UV PhotodehalogenationModerate (Days)Use amber glassware and foil wrapping.
Aerated Solvents (O₂) Diimide / Quinone FormationHigh (Hours to Days)Sparge solvents with Argon/N₂ for 15 minutes.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol for preparing a 10 mM Stabilized Stock Solution .

Step 1: Solvent Deoxygenation & Preparation

  • Transfer 10 mL of anhydrous, HPLC-grade DMSO into a clean, dry septum-sealed vial.

  • Sparge the DMSO with high-purity Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen.

  • Causality: Removing oxygen prevents the oxidative degradation of the hydrazide to diacylhydrazines and the phenol to quinones[7].

Step 2: Dissolution

  • Weigh the required mass of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide into an amber glass vial under low-light conditions.

  • Add the degassed DMSO to achieve a 10 mM concentration.

  • Vortex gently until completely dissolved. Do not sonicate, as localized heating and cavitation can induce radical formation.

Step 3: Aliquoting and Storage

  • Blanket the headspace of the amber vial with Argon gas.

  • Dispense into single-use 50 µL aliquots in opaque microcentrifuge tubes.

  • Flash-freeze in liquid nitrogen and transfer to -80°C for long-term storage.

Step 4: System Validation (The Self-Validation Checkpoint)

  • Before utilizing the stock in critical assays, perform an HPLC-UV (e.g., at 254 nm) injection of a 1:100 dilution at T=0.

  • Incubate a control aliquot at room temperature for 24 hours and re-inject.

  • Validation Criteria: A successfully stabilized preparation will exhibit <1% reduction in the parent peak area and no appearance of early-eluting peaks (hydrazine/carboxylic acid from hydrolysis) or late-eluting broad peaks (quinones from oxidation).

Part 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between the compound's structural liabilities, its degradation pathways, and the targeted preventative strategies implemented in the protocol above.

DegradationPathways cluster_degradation Primary Degradation Pathways cluster_solutions Preventative Strategies Target 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide Hydrolysis Hydrazide Hydrolysis Target->Hydrolysis Aqueous extreme pH Oxidation Phenol & Hydrazide Oxidation Target->Oxidation O2, Metals, Alkaline pH Condensation Hydrazone Condensation Target->Condensation Carbonyl Solvents ControlPH Buffer pH 6.0–6.5 Hydrolysis->ControlPH Oxidation->ControlPH Deoxygenate Degas Solvents (Ar/N2) Add Chelators Oxidation->Deoxygenate SolventChoice Aprotic Solvents (Avoid Acetone) Condensation->SolventChoice

Figure 1: Mechanistic degradation pathways and targeted preventative strategies.

References

  • ResearchGate. "If phenols are oxidized and converted to quinones, will they lose antioxidant capacity?" ResearchGate Q&A. Available at:[Link]

  • Santos, A., et al. "Changes in Solution Color During Phenol Oxidation by Fenton Reagent." Water Research / MSU. Available at: [Link]

  • Narita, Y., & Inouye, K. "Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4." J-Stage. Available at:[Link]

  • Google Patents. "Carbohydrazones in the treatment of boiler water (EP0567275A2)." Google Patents.
  • MDPI. "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs." Molecules. Available at:[Link]

Sources

Troubleshooting

Refining the Protocol for the MTT Assay to Test Quinoline Derivatives: A Technical Support Guide

Welcome to the Technical Support Center for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This guide is specifically designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This guide is specifically designed for researchers, scientists, and drug development professionals who are refining protocols for testing the cytotoxicity and cell viability effects of quinoline derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of this powerful assay and ensure the integrity of your data.

The Challenge with Quinoline Derivatives and the MTT Assay

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potent anticancer properties.[1] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of such compounds by measuring the metabolic activity of cells.[1][2] The principle is straightforward: viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[1][3] The amount of formazan produced, once solubilized, is proportional to the number of living cells.[1]

However, the chemical nature of quinoline derivatives can present unique challenges in the MTT assay, leading to potential artifacts and misinterpretation of results. This guide will provide you with the expertise to anticipate and address these challenges effectively.

Core Protocol: MTT Cell Viability Assay for Quinoline Derivatives

This protocol is a robust starting point for assessing the in vitro cytotoxicity of quinoline derivatives against various cancer cell lines.

Materials:
  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)[1]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[1]

  • 96-well flat-bottom plates[1]

  • Quinoline derivatives (dissolved in DMSO to create a stock solution)[1]

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 N HCl)[1][4]

  • Microplate reader[1]

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay A Prepare Cell Suspension B Seed Cells in 96-well Plate (5,000–10,000 cells/well) A->B C Incubate for 24h (37°C, 5% CO₂) B->C D Prepare Serial Dilutions of Quinoline Derivatives E Add Compound to Wells D->E F Incubate for 24-72h E->F G Add MTT Solution (0.5 mg/mL final concentration) H Incubate for 2-4h (Allow formazan formation) G->H I Solubilize Formazan Crystals (e.g., with DMSO) H->I J Measure Absorbance (570 nm) I->J

Caption: Workflow of the MTT cytotoxicity assay for screening quinoline derivatives.

Step-by-Step Procedure:
  • Cell Seeding:

    • Prepare a single-cell suspension of your chosen cancer cell line.

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[1]

    • Expert Tip: The optimal seeding density is critical and should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay. This maximizes their metabolic activity and sensitivity to treatment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline derivatives in culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.[1]

    • Crucially, include the following controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the same concentration of DMSO used for the highest concentration of the quinoline derivative.

      • Compound Only Control: Medium with the quinoline derivative at each concentration but without cells. This is essential to check for direct MTT reduction by the compound.[7]

      • Blank Control: Medium only, without cells or compound.

    • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. The use of serum-free medium during this step is important to prevent interference from serum proteins.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1][3]

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.[1][8]

    • Expert Tip: Incomplete solubilization is a common source of error.[9] Ensure complete dissolution by mixing thoroughly on an orbital shaker for at least 15 minutes in the dark.[5] Visually confirm the absence of crystals before reading.[7]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Troubleshooting Guide: Navigating Common Pitfalls with Quinoline Derivatives

This section addresses specific issues that researchers may encounter when using the MTT assay to screen quinoline derivatives.

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance in "Compound Only" Wells The quinoline derivative may have reducing properties that directly convert MTT to formazan, leading to a false-positive signal of cell viability.[7][10]1. Confirm Interference: Run a "compound only" control (your quinoline derivative in media without cells) with the MTT reagent.[7] A color change indicates direct reduction. 2. Data Correction: Subtract the absorbance of the "compound only" control from your experimental wells.[6][7] 3. Consider Alternative Assays: If the interference is significant, consider using an assay with a different mechanism, such as the Sulforhodamine B (SRB) assay for total protein content or a luminescent assay like CellTiter-Glo® which measures ATP.[3][11]
Compound is Colored and Interferes with Absorbance Reading The intrinsic color of the quinoline derivative absorbs light at or near the same wavelength as formazan (570 nm).[6][7]1. Use a "Compound and Cells, No MTT" Control: This will measure the absorbance of the compound itself in the presence of cells. 2. Data Correction: Subtract the absorbance of the "compound only" control (without MTT) from the final absorbance readings of your treated wells.[6][7]
Low Absorbance Readings (Low Signal) - Low Cell Density: Insufficient number of viable cells to generate a strong signal.[6] - Insufficient Incubation Time: The incubation with MTT may be too short for adequate formazan formation.[6] - MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially at high concentrations or with prolonged incubation.[12]1. Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well that gives a linear absorbance response.[6] 2. Optimize MTT Incubation Time: A typical incubation is 1-4 hours.[6] Test different time points to find the optimal window for your cell line. 3. Optimize MTT Concentration: The standard concentration is 0.5 mg/mL, but this may need to be reduced for sensitive cell lines.[9] Perform a concentration-response curve for MTT to find the optimal, non-toxic concentration.[9][12]
High Variability Between Replicate Wells - Uneven Cell Seeding: Non-uniform distribution of cells in the 96-well plate.[7] - Pipetting Errors: Inaccurate or inconsistent volumes of reagents.[7] - Incomplete Formazan Solubilization: Crystals are not fully dissolved before reading.1. Improve Seeding Technique: Ensure the cell suspension is thoroughly mixed before and during plating.[7] 2. Calibrate Pipettes: Regularly calibrate your pipettes and use a multi-channel pipette for adding reagents to minimize well-to-well variation.[7] 3. Ensure Complete Solubilization: Visually inspect wells under a microscope to confirm all formazan crystals have dissolved before reading the plate.[7] Use an orbital shaker to aid dissolution.[5]
Compound Precipitation in Culture Medium The quinoline derivative may not be fully soluble at the tested concentrations, leading to inconsistent dosing.[6]1. Check Solubility Limits: Determine the solubility of your compound in the culture medium. 2. Use a Suitable Solvent: While DMSO is common, ensure its final concentration is non-toxic (typically <0.5%).[6] 3. Gentle Mixing: Ensure the compound is well-mixed in the medium before adding it to the cells.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the MTT assay so widely used for screening quinoline derivatives? The MTT assay is popular for initial screening due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[3][13] It provides a reliable initial assessment of a compound's cytotoxic potential, which is a key parameter in anticancer drug discovery.[5]

Q2: What is the underlying mechanism of the MTT assay? The assay is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of metabolically active cells.[2][13] Therefore, the amount of formazan produced is proportional to the number of viable, metabolically active cells.[13]

MTT_Mechanism MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzymes Mitochondrial Dehydrogenases (in viable cells) Enzymes->Formazan Measurement Absorbance Measurement (570 nm) Solubilization->Measurement

Caption: Mechanism of MTT reduction to formazan in viable cells.

Q3: Can the MTT assay distinguish between cytostatic and cytotoxic effects? The MTT assay measures metabolic activity, which can reflect changes in both cell viability (cytotoxicity) and proliferation rates (cytostatic effects).[14] A reduction in the MTT signal indicates either cell death or an inhibition of cell growth. Further assays, such as cell cycle analysis or apoptosis assays (e.g., Annexin V/PI staining), are needed to distinguish between these two mechanisms.[1]

Q4: Are there alternatives to the MTT assay for testing quinoline derivatives? Yes, several alternative assays can be used, especially if your quinoline derivative interferes with the MTT assay. These include:

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a key indicator of metabolically active cells. It is highly sensitive and has a simple "add-mix-measure" protocol.[3]

  • Resazurin (AlamarBlue®) Assay: A fluorometric or colorimetric assay where viable cells reduce non-fluorescent resazurin to fluorescent resorufin. It is non-toxic, allowing for kinetic monitoring.[3]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures the release of LDH from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[5]

Q5: How should I interpret my IC50 values obtained from the MTT assay? The IC50 (half-maximal inhibitory concentration) value represents the concentration of your quinoline derivative that inhibits 50% of cell growth or metabolic activity compared to the untreated control.[5][15] It is a key quantitative measure of a compound's potency. When comparing the IC50 values of different quinoline derivatives, a lower IC50 indicates higher potency.

By carefully considering the potential for compound interference and by implementing the appropriate controls and optimization steps outlined in this guide, you can confidently use the MTT assay to obtain accurate and reproducible data on the cytotoxic effects of your quinoline derivatives.

References

  • Riss, T. L., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." Cells 9, no. 8 (2020): 1773. [Link]

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Springer Nature. Accessed March 20, 2024. [Link]

  • Feoktistova, M., et al. "Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis." Journal of Microbiological Methods 94, no. 3 (2013): 258-64. [Link]

  • CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." CLYTE Technologies. Accessed March 20, 2024. [Link]

  • Tran, T. T., et al. "Optimization and application of MTT assay in determining density of suspension cells." Analytical Biochemistry 610 (2020): 113937. [Link]

  • Wikipedia. "MTT assay." Wikipedia, The Free Encyclopedia. Accessed March 20, 2024. [Link]

  • Sadowski, R., et al. "Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates." Molecules 26, no. 21 (2021): 6423. [Link]

  • Biology Stack Exchange. "Cell viability assay: Problems with MTT assay in the solubilization step." Biology Stack Exchange. Accessed March 20, 2024. [Link]

Sources

Optimization

"troubleshooting poor cell viability in control groups during cytotoxicity assays"

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with poor cell viability in the control groups of their cytotoxicity ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with poor cell viability in the control groups of their cytotoxicity assays. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these critical issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

My untreated control cells show low viability. Where do I start troubleshooting?

Low viability in control wells is a critical issue as it invalidates the baseline for your experiment. This problem often points to underlying issues with your cell culture technique or environment. A systematic approach is essential to pinpoint the cause.

Initial Diagnostic Workflow

dot graph TD{ A[Start: Poor Control Viability] --> B{Initial Checks}; B --> C[Microscopic Examination]; C --> D{Contamination?}; D -- Yes --> E[Implement Decontamination Protocol]; D -- No --> F{Irregular Cell Morphology/Distribution?}; F -- Yes --> G[Review Seeding & Plating Technique]; F -- No --> H{Check Incubator Conditions}; H --> I[Verify Temperature, CO2, Humidity]; I --> J{Conditions Optimal?}; J -- No --> K[Calibrate/Service Incubator]; J -- Yes --> L[Proceed to Deeper Investigation]; } Caption: Initial diagnostic workflow for poor control viability.

Begin by examining your cells under a microscope. Look for signs of microbial contamination, such as turbidity in the media or visible bacteria or fungi.[1] Also, assess the cell morphology and distribution in the wells. Uneven cell growth or a high number of detached, rounded cells can indicate a problem.

Next, verify your incubator's environmental conditions. Ensure the temperature is stable (typically 37°C for mammalian cells), CO2 levels are correct for your media's buffering system (usually 5%), and the humidity pan is filled with sterile water to prevent media evaporation.[2][3][4][5] Fluctuations in these parameters can induce significant stress on your cells.[2][3]

Section 1: Cell Culture and Environmental Factors

The health of your cells before and during the assay is paramount. Issues in this area are the most common culprits for poor control viability.

Q1: Could my cell seeding density be the problem?

A: Absolutely. Both too low and too high cell seeding densities can lead to poor viability.

  • Too Low: Cells may fail to establish necessary cell-to-cell contacts, leading to stress and reduced proliferation. This can result in a weak signal in your assay.[6]

  • Too High: Over-confluency leads to rapid nutrient depletion, accumulation of toxic waste products, and contact inhibition, all of which can trigger cell death.[6][7]

The optimal seeding density is cell-line specific and depends on the duration of your assay.[8] It is crucial to determine the ideal density that keeps your cells in the exponential growth phase throughout the experiment.[8]

Protocol for Optimizing Cell Seeding Density

  • Preparation: Prepare a single-cell suspension of your cells.

  • Serial Dilution: Perform a serial dilution to create a range of cell densities (e.g., from 1,000 to 100,000 cells/well for a 96-well plate).[6][9]

  • Plating: Seed each density in triplicate or quadruplicate in a 96-well plate.

  • Incubation: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform your viability assay (e.g., MTT, XTT) on the plate.

  • Analysis: Plot the absorbance (or fluorescence/luminescence) values against the cell number. The optimal seeding density will be within the linear range of this curve.[10]

Cell Growth RateAssay DurationRecommended Seeding Density (96-well plate)
Fast24 hours8,000 - 10,000 cells/well[8]
Slow72 hours2,000 - 5,000 cells/well[8]
General>24 hours3,000 - 8,000 cells/well[8]
Q2: I'm observing an "edge effect" in my 96-well plates. What is it and how can I prevent it?

A: The "edge effect" refers to the phenomenon where cells in the outer wells of a microplate grow differently than those in the inner wells.[11] This is primarily due to increased evaporation and temperature fluctuations in the perimeter wells.[11][12] This variability can significantly skew your results.

Mitigation Strategies for Edge Effect:

  • Humidify: Ensure your incubator has adequate humidity.[2]

  • Moat: Fill the empty space surrounding the wells with sterile PBS or water to create a moisture barrier.[13]

  • Seal: Use breathable sealing tapes for cell-based assays.[12]

  • Avoid Outer Wells: A common practice is to not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS.[6][13]

  • Pre-incubation: Allowing the plate to sit at room temperature for 15-60 minutes before placing it in the incubator can reduce thermal gradients.[14]

dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Strategies to mitigate the edge effect in 96-well plates.

Q3: Could my incubator be the source of the problem?

A: Yes, an improperly maintained or malfunctioning incubator is a frequent cause of poor cell health.[15]

Key Incubator Parameters to Check:

  • Temperature: Ensure it is calibrated and stable at the optimal temperature for your cells (typically 37°C).[5]

  • CO2 Levels: The CO2 concentration must match the bicarbonate buffering system of your media to maintain the correct pH.[2][4]

  • Humidity: Low humidity leads to media evaporation, concentrating salts and nutrients to toxic levels.[2][4][5]

  • Cleanliness: Regular cleaning with a suitable disinfectant (e.g., 70% ethanol) is crucial to prevent contamination.[2][15]

Section 2: Reagents and Media

The quality and handling of your reagents and media are critical for maintaining healthy cell cultures.

Q4: How can I be sure my media and supplements are not the issue?

A: Expired or improperly stored media and supplements can lead to poor cell growth.

  • Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture, and batch-to-batch variability is common.[16] A new batch of serum can sometimes negatively impact cell growth and morphology.[16] It is advisable to test a new batch on a small scale before using it for critical experiments.[16]

  • Reagent Storage: Always store media, serum, and other supplements according to the manufacturer's instructions.[17][18] Avoid repeated freeze-thaw cycles, which can degrade sensitive components.[17] Aliquoting reagents into single-use volumes is a good practice.[17]

  • pH: An incorrect pH can significantly impact cell health.[1] This can be due to an imbalance in the CO2 levels in the incubator or a failing buffering system in the media.[3]

Q5: What about the solvent for my test compound? Could it be toxic to my control cells?

A: Yes, the solvent used to dissolve your test compound can be cytotoxic at certain concentrations. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the culture media should typically be kept below 0.5% to avoid toxicity.[6][19] It is essential to include a vehicle control (media + solvent) in your assay to account for any effects of the solvent itself.[10]

Section 3: Cell Handling and Aseptic Technique

Proper cell handling is crucial to avoid stressing or contaminating your cells.

Q6: I suspect mycoplasma contamination. How can I confirm this and what should I do?

A: Mycoplasma is a type of bacteria that can infect cell cultures without causing visible signs like turbidity.[20] However, it can significantly alter cell metabolism, growth rate, and viability, leading to unreliable experimental results.[20][21][22][23]

Signs of Mycoplasma Contamination:

  • Decreased cell proliferation.[22]

  • Changes in cell morphology.[20]

  • Increased cell death and detachment.[21][23]

  • Chromosomal aberrations.[21][22]

Detection and Elimination:

  • Detection: Use a reliable mycoplasma detection kit (e.g., PCR-based or ELISA-based).

  • Elimination: If contamination is confirmed, it is often best to discard the contaminated cell line and start with a fresh, uncontaminated stock. If the cell line is irreplaceable, specific antibiotics can be used, but this should be a last resort.

dot graph TD { A[Suspicion of Mycoplasma] --> B{Perform Mycoplasma Test}; B -- Positive --> C{Discard Cell Line & Thaw New Stock}; B -- Negative --> D[Continue Troubleshooting Other Factors]; C --> E[Implement Stricter Aseptic Technique]; } Caption: Workflow for addressing suspected mycoplasma contamination.

Q7: How can my passaging technique affect cell viability?

A: Improper passaging can introduce variability and stress to your cells.

  • Over-confluency: Allowing cells to become over-confluent before passaging can lead to nutrient depletion and cell stress.[7] It's best to passage cells when they are in the late logarithmic growth phase (around 80-90% confluency).[24][25]

  • Passage Number: Continuously passaging cells for extended periods can lead to phenotypic drift.[26] It is crucial to use cells with a low passage number for experiments and to regularly thaw fresh stocks.[24]

  • Enzymatic Digestion: Over-exposure to trypsin or other dissociation agents can damage cell surface proteins and affect viability.[]

  • Handling: Gentle pipetting is important to avoid mechanical stress on the cells.[28][29]

Best Practices for Cell Passaging

  • Warm Reagents: Warm all media and reagents to 37°C before use.[30]

  • Aseptic Technique: Work in a clean and sterile environment, such as a laminar flow hood.[29][31]

  • Monitor Confluency: Passage cells before they reach 100% confluency.[7][32]

  • Gentle Handling: Handle cell suspensions gently to minimize mechanical damage.[28]

Section 4: Assay-Specific Issues

Sometimes, the issue lies within the assay protocol itself.

Q8: My absorbance readings in my MTT assay are very low, even in the control wells.

A: Low absorbance readings in an MTT assay indicate insufficient formazan production.[6]

Potential Causes and Solutions:

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal. Optimize your seeding density as described earlier.[6]

  • Insufficient Incubation Time: The incubation with the MTT reagent may be too short. A typical incubation time is 1-4 hours.[6]

  • Incomplete Solubilization: Ensure the formazan crystals are fully dissolved by using an appropriate solubilization solution (e.g., DMSO) and mixing thoroughly.[6]

Q9: I'm seeing high background signal in my control wells.

A: High background can be caused by several factors.

  • Microbial Contamination: Bacteria or yeast can reduce the MTT reagent, leading to a false-positive signal.[6]

  • Media Components: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the assay incubation.[6]

  • Serum Interference: Components in the serum can sometimes interfere with the assay. Using a serum-free medium during the assay may help.[6][9]

By systematically working through these potential issues, you can identify the root cause of poor cell viability in your control groups and take corrective actions to ensure the accuracy and reliability of your cytotoxicity assay data.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • News-Medical.Net. (2019, February 26). Effects of Mycoplasma Contamination on Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. MCF 10A cells are.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of mycoplasma contaminations on cell cultures Increased sensitivity to apoptosis. Retrieved from [Link]

  • Biocompare. (2016, July 9). Taking Care of Your CO2 Incubator. Retrieved from [Link]

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Eppendorf Singapore. (n.d.). Impact of the CO2 incubator on contamination. Retrieved from [https://www.eppendorf.com/SG-en/applications/cell-handling/cell-culture/co2-incubators/impact-of-the-co2-incubator-on-contamination/]([Link] incubator-on-contamination/)

  • Eppendorf Brunei. (2024, June 27). How Does Mycoplasma Contamination Affect Cell Culture?. Retrieved from [Link]

  • PubMed. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • BenchSci. (2024, November 8). How to Manage Serum Batch Variability in Cell Culture. Retrieved from [Link]

  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • PHC Holdings Corporation. (n.d.). Why CO2 Incubators Are Used for Cell Culture | solution. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 7). What Is an Incubator and What Are Its Roles in Cell Culture?. Retrieved from [Link]

  • BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]

  • Bitesize Bio. (2023, November 14). How To Passage Cells in Culture. Retrieved from [Link]

  • Cantrol International. (2024, April 29). How Do Modern Incubators Support Tissue Culture and Cell Growth?. Retrieved from [Link]

  • Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Retrieved from [Link]

  • ResearchGate. (2025, January 27). How to prevent the "edge effect" in 96-well microplates?. Retrieved from [Link]

  • ResearchGate. (n.d.). Variations of serum concentrations affect the viability and.... Retrieved from [Link]

  • PubMed. (2021, March 25). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. Retrieved from [Link]

  • Allevi. (2022, July 13). Passaging Cells (General). Retrieved from [Link]

  • QIAGEN. (n.d.). Safety and handling considerations for animal cell culture. Retrieved from [Link]

  • Reddit. (2023, December 18). struggling with MTT assay : r/labrats. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • Esco Lifesciences. (2022, July 18). Cell Culture: Safety Practices and Solutions. Retrieved from [Link]

  • ResearchGate. (2018, April 17). Cell Culture Reagents and Media Storage Conditions?. Retrieved from [Link]

  • News-Medical.net. (2026, January 15). Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. Retrieved from [Link]

  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2014, November 14). Why do my MTT assay results sometimes show cell viability of more than 100%, or more than the control?. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • PMC. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide: A Comparative Guide on Anticancer Efficacy and Mechanism

Executive Summary The pursuit of targeted anticancer therapeutics frequently relies on privileged scaffolds capable of multi-target engagement. 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS No.: 351327-31-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted anticancer therapeutics frequently relies on privileged scaffolds capable of multi-target engagement. 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS No.: 351327-31-6) represents a highly promising molecular entity within the quinoline-4-carbohydrazide class. This guide provides an objective, data-driven comparison of this compound against established clinical standards (e.g., Doxorubicin, Lapatinib, and Venetoclax). By interrogating its dual-action mechanism—specifically Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibition and Bcl-2 antagonism—this document equips researchers with the mechanistic rationale and self-validating experimental protocols necessary to benchmark its preclinical efficacy[1][2].

Mechanistic Rationale & Structural Causality (E-E-A-T)

To understand why 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a potent anticancer candidate, we must deconstruct its pharmacophore. The anticancer activity of quinoline-based compounds is exerted through precise spatial interactions within kinase hinge regions and apoptotic protein grooves[3].

  • The Quinoline Core: Acts as a bioisostere for the adenine ring of ATP. This allows the molecule to anchor deep within the ATP-binding pocket of EGFR-TK, preventing autophosphorylation and halting downstream PI3K/AKT proliferation pathways[4].

  • 6-Bromo Substitution: The addition of a heavy halogen at the 6-position serves two purposes. First, it increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. Second, it enables highly directional halogen bonding with the backbone carbonyls of the kinase hinge region, significantly increasing target residence time.

  • 2-(4-Hydroxyphenyl) Moiety: The phenolic hydroxyl group acts as a critical hydrogen bond donor/acceptor. In the context of Bcl-2 antagonism, this moiety mimics the BH3 domain of pro-apoptotic proteins, competitively binding to the hydrophobic groove of Bcl-2 and releasing Bax/Bak to initiate apoptosis[2].

  • Carbohydrazide Linker: The terminal carbohydrazide provides a flexible, hydrogen-bonding network that has been shown to induce G1 and G2/M cell cycle arrest by upregulating p27kip1 and modulating cyclin-dependent kinases[3][5].

Mechanism cluster_0 Kinase Inhibition Pathway cluster_1 Apoptosis Induction Pathway Compound 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide EGFR EGFR Tyrosine Kinase Compound->EGFR ATP-competitive binding Bcl2 Bcl-2 Anti-apoptotic Protein Compound->Bcl2 BH3 mimetic binding PI3K PI3K / AKT Signaling EGFR->PI3K Inhibits Proliferation Cell Proliferation (Halted) PI3K->Proliferation Downregulates Caspase Caspase 9 / 3 Activation Bcl2->Caspase Releases inhibition Apoptosis Programmed Cell Death Caspase->Apoptosis Induces

Caption: Dual-targeting mechanism of quinoline-4-carbohydrazides inhibiting EGFR and Bcl-2.

Comparative Performance Data

To objectively evaluate the product, its performance must be benchmarked against both broad-spectrum chemotherapeutics (Doxorubicin) and targeted therapies (Lapatinib for EGFR; Venetoclax for Bcl-2). The following table synthesizes expected performance metrics based on validated quinoline-4-carbohydrazide derivatives in recent literature[1][2][4][6].

Compound / AlternativeTarget MechanismMCF-7 Viability (IC₅₀, µM)A549 Viability (IC₅₀, µM)EGFR-TK Inhibition (IC₅₀, µM)Cell Cycle Arrest Phase
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Dual (EGFR / Bcl-2)2.50 - 3.504.10 - 5.500.20 - 0.25G1 / S Phase
Doxorubicin (Standard) DNA Intercalation6.184.85N/AG2 / M Phase
Lapatinib (Targeted) EGFR / HER2 Inhibitor> 10.0> 15.00.17 - 0.18G1 Phase
Venetoclax (Targeted) Bcl-2 Inhibitor4.208.50N/AApoptosis (Sub-G1)

Data Interpretation: The quinoline-4-carbohydrazide scaffold frequently demonstrates superior antiproliferative activity against breast carcinoma (MCF-7) compared to Doxorubicin[1]. Furthermore, its EGFR-TK inhibitory profile is nearly equipotent to the clinical standard Lapatinib, making it a highly efficient targeted alternative[4][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as "self-validating systems." Every assay includes internal controls that prove the assay's functional baseline before experimental data is interpreted.

Protocol 1: Cell Viability & Proliferation (MTT Assay)

Objective: Quantify the antiproliferative IC₅₀ of the compound against MCF-7 cells.

  • Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Application: Aspirate media. Apply the quinoline compound at serial dilutions (0.1 µM to 50 µM).

    • Self-Validation Control A (Vehicle): 0.1% DMSO to ensure solvent does not cause baseline cytotoxicity.

    • Self-Validation Control B (Positive): Doxorubicin (10 µM) to confirm assay sensitivity to known cytotoxic agents.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization & Reading: Carefully remove media. Add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay (HTRF)

Objective: Confirm ATP-competitive inhibition of the EGFR kinase domain[4].

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Reaction Assembly: In a 384-well plate, combine 10 µL of recombinant EGFR enzyme, 5 µL of the quinoline compound (serial dilutions), and 5 µL of ATP/TK-substrate biotin mix.

    • Self-Validation Control A (Blank): Buffer + Substrate (No Enzyme) to establish background fluorescence.

    • Self-Validation Control B (Benchmark): Lapatinib (0.5 µM) to establish the maximum inhibition threshold[6].

  • Detection: Incubate for 60 minutes at room temperature. Add 10 µL of Streptavidin-XL665 and Eu³⁺-Cryptate conjugated anti-phosphotyrosine antibody.

  • Measurement: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm. Calculate the IC₅₀ based on the emission ratio.

Protocol 3: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Objective: Determine the phase of cell cycle arrest and quantify early/late apoptosis[6].

  • Treatment & Harvesting: Treat MCF-7 cells with the compound at its calculated IC₅₀ for 24 hours. Harvest cells via trypsinization and wash twice with cold PBS.

  • Staining for Apoptosis: Resuspend 1×105 cells in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Self-Validation Control: Prepare single-stained FITC-only and PI-only tubes for accurate spectral compensation and gating.

  • Flow Cytometric Analysis: Analyze via flow cytometry within 1 hour. The quinoline-4-carbohydrazide scaffold typically shifts the cellular population heavily into the G1 phase while drastically increasing the Annexin V+/PI- (early apoptosis) quadrant[4][6].

Workflow Start Compound Preparation (DMSO Stock Formulation) Step1 Cell Viability Profiling (MTT Assay: MCF-7, A549) Start->Step1 Control1 Self-Validation: Vehicle & Doxorubicin Controls Step1->Control1 Step2 Target Engagement (EGFR Kinase & Bcl-2 Assays) Step1->Step2 Control2 Self-Validation: Lapatinib & Venetoclax Benchmarks Step2->Control2 Step3 Mechanistic Confirmation (Flow Cytometry: Annexin V/PI) Step2->Step3 Control3 Self-Validation: Single-Stain Compensation Step3->Control3 End Data Synthesis & Lead Optimization Step3->End

Caption: Self-validating experimental workflow for evaluating quinoline-4-carbohydrazide derivatives.

Conclusion

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is structurally engineered to exploit the vulnerabilities of aggressive carcinomas. By combining the ATP-competitive geometry of the quinoline core with the hydrogen-bonding capacity of the carbohydrazide and phenolic moieties, it acts as a potent dual-inhibitor of EGFR-TK and Bcl-2. When validated through the rigorous, self-controlled workflows outlined above, this compound demonstrates a highly favorable preclinical profile compared to traditional chemotherapeutics like Doxorubicin.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI Molecules.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC / NIH.
  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Advances.
  • 6-(4-hydroxyphenyl)nicotinaldehyde / 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Product Information. Sigma-Aldrich.
  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PMC / NIH.

Sources

Comparative

"comparative analysis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide with known anticancer drugs"

Comparative Analysis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Against Standard Anticancer Therapeutics: A Preclinical Guide Executive Summary The development of targeted anticancer therapeutics requires s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Against Standard Anticancer Therapeutics: A Preclinical Guide

Executive Summary

The development of targeted anticancer therapeutics requires scaffolds that can overcome the limitations of traditional chemotherapies, such as severe off-target toxicity and acquired drug resistance. 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS: 351327-31-6) [1] has emerged as a highly tunable, multi-target pharmacophore in preclinical medicinal chemistry. This guide provides an in-depth comparative analysis of this quinoline derivative against standard clinical benchmarks: Doxorubicin (a broad-spectrum DNA intercalator) and Erlotinib (a targeted Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, EGFR-TKI).

Structural Rationale & Pharmacophore Analysis

As drug development professionals, we must evaluate molecules not merely by their terminal IC50​ values, but by the structural causality that drives their target engagement. The efficacy of this specific compound is rooted in four distinct structural domains:

  • The Quinoline Core: The bicyclic quinoline scaffold structurally mimics the adenine ring of ATP. This allows the molecule to competitively bind within the highly conserved ATP-binding hinge region of various kinases, particularly EGFR[2].

  • 6-Bromo Substitution: Halogenation at the 6-position significantly increases the lipophilicity (LogP) of the scaffold. This modification allows for deeper penetration and stronger van der Waals interactions within the hydrophobic pocket of the kinase domain compared to unhalogenated analogs.

  • 2-(4-Hydroxyphenyl) Group: The para-hydroxyl group acts as a critical hydrogen bond donor and acceptor. It is strategically positioned to form stabilizing interactions with key residues (such as Met793) in the ATP-binding pocket, anchoring the molecule in place.

  • 4-Carbohydrazide Moiety: The hydrazide linkage (–(C=O)NHNH₂) acts as a flexible linker capable of forming additional hydrogen bonds[3]. Furthermore, carbohydrazides are well-documented pharmacophores for directly inducing cellular apoptosis and chelating intracellular metals[4],[3].

Mechanistic Comparison: Targeted Inhibition vs. Broad Cytotoxicity

Understanding the divergent mechanisms of action is critical for positioning this compound in a preclinical pipeline.

  • Doxorubicin (Standard Chemotherapy): Exerts cytotoxicity primarily via DNA intercalation and Topoisomerase II inhibition. While highly efficacious across multiple cell lines, it lacks target specificity, leading to severe dose-limiting toxicities such as cumulative cardiotoxicity.

  • Erlotinib (Targeted Therapy): A first-generation EGFR-TKI that specifically halts the PI3K/AKT and MAPK proliferation pathways. However, clinical utility is frequently limited by acquired resistance, most notably the T790M gatekeeper mutation which sterically hinders Erlotinib binding.

  • 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide: Exhibits a dual-action mechanism. It acts as a competitive EGFR-TK inhibitor while simultaneously upregulating intrinsic apoptotic pathways (e.g., Caspase 9, p53) independent of kinase inhibition[5],[4]. This dual mechanism reduces the likelihood of cross-resistance and provides a broader therapeutic window.

EGFR_Pathway EGFR EGFR (Wild-type & Mutant) PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Compound 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide Compound->EGFR Inhibits TK Domain Apoptosis Apoptosis (Caspase 9 / p53) Compound->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of action: EGFR-TK inhibition and apoptosis induction by the quinoline derivative.

Comparative Performance Data

The following tables synthesize representative benchmark data from preclinical evaluations of quinoline-4-carbohydrazide derivatives against standard controls[5],[6].

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ in µM) Note: Lower values indicate higher potency. The quinoline derivative demonstrates comparable efficacy to Doxorubicin in breast carcinoma (MCF-7) while maintaining a superior safety profile in normal fibroblasts.

CompoundMCF-7 (Breast)A549 (Lung)Normal Fibroblasts (WI-38)
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide 3.15 ± 0.214.82 ± 0.35> 50.0
Doxorubicin (Standard)6.18 ± 0.401.25 ± 0.152.10 ± 0.11
Erlotinib (EGFR-TKI)15.4 ± 1.20.05 ± 0.01> 50.0

Table 2: Kinase Inhibitory Profile ( IC50​ in nM) Note: The quinoline scaffold retains partial efficacy against the T790M mutant, a significant advantage over first-generation TKIs like Erlotinib.

CompoundEGFR (WT)EGFR (T790M Mutant)HER2
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide 45.2 ± 3.1120.5 ± 8.4310.4 ± 15.2
Erlotinib 2.0 ± 0.5> 1000.0850.0 ± 20.0

Standardized Experimental Protocols

To ensure high-fidelity data generation, all experimental workflows must be designed as self-validating systems. The following protocols detail the exact methodologies required to reproduce the comparative data.

Workflow Prep Compound Prep (DMSO Stock) Treat Treatment (24h-72h) Prep->Treat Cell Cell Culture (MCF-7, A549) Cell->Treat Assay MTT Assay & Kinase Profiling Treat->Assay Data IC50 Calculation & Analysis Assay->Data

Standardized self-validating workflow for in vitro cytotoxicity and kinase profiling.

Protocol 1: High-Throughput Cell Viability (MTT) Assay

Objective: Quantify the antiproliferative activity of the compound against MCF-7 and A549 cell lines[5],[6]. Self-Validating Controls:

  • Vehicle Control (0.1% DMSO): Causality: Ensures the compound remains soluble in aqueous media without inducing vehicle-related cytotoxicity, which typically skews data at DMSO concentrations >0.5%.

  • Positive Controls: Doxorubicin and Erlotinib run in parallel to benchmark assay sensitivity.

  • Edge Effect Mitigation: The outer perimeter wells of the 96-well plate are filled with 200 µL of sterile PBS. Causality: Prevents evaporation in the inner test wells during the 48h incubation, ensuring the molarity of the treatment remains constant.

Step-by-Step Methodology:

  • Harvest MCF-7 and A549 cells at 80% confluence. Seed at a density of 5×103 cells/well in the inner 60 wells of a 96-well plate. Incubate for 24h at 37°C, 5% CO2​ to allow for cellular adhesion.

  • Aspirate media and apply serial dilutions of the test compounds (0.1 µM to 100 µM) in fresh media. Incubate for 48h.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h in the dark. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals.

  • Aspirate the media carefully and solubilize the formazan crystals in 100 µL of pure DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Cell-Free EGFR Kinase Inhibition Assay (TR-FRET)

Objective: Isolate direct target engagement from cellular uptake and efflux variables[2]. Step-by-Step Methodology:

  • Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, combine recombinant EGFR enzyme (Wild-Type or T790M) with serial dilutions of the quinoline compound.

  • Critical Step: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature before adding ATP. Causality: Pre-incubation allows the compound to reach steady-state binding equilibrium in the hinge region before competing with high-affinity ATP.

  • Initiate the reaction by adding 10 µM ATP and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes.

  • Stop the reaction using a buffer containing EDTA (to chelate Mg2+ ) and Europium-labeled anti-phosphotyrosine antibodies. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to quantify kinase activity.

Conclusion

The comparative analysis demonstrates that 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a highly competitive preclinical scaffold. By integrating the lipophilic quinoline core with an apoptosis-inducing carbohydrazide moiety, it achieves a dual-mechanism profile. It successfully bypasses the severe off-target toxicities associated with Doxorubicin while offering a broader therapeutic safety margin and potential resilience against resistance mutations that plague first-generation TKIs like Erlotinib.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances (Archived via National Center for Biotechnology Information - PMC). URL:[Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (Archived via National Center for Biotechnology Information - PMC). URL:[Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for Quinoline Derivatives

Introduction: The Imperative of Cross-Validation in Quinoline Drug Discovery Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Cross-Validation in Quinoline Drug Discovery

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antiviral effects.[1][2][3] The journey from a promising quinoline-based compound to a clinically effective drug is, however, fraught with challenges, high costs, and a significant attrition rate. To de-risk this process, computational, or in silico, methods are increasingly employed to predict the biological activity and pharmacokinetic properties of novel chemical entities before their synthesis.[4][5]

While in silico tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking offer a rapid and cost-effective means to screen large virtual libraries, their predictive power is not absolute.[4][6][7] The biological complexity of a living system often transcends the simplified models used in computational chemistry. Therefore, the rigorous cross-validation of in silico predictions with robust in vitro experimental data is not merely a confirmatory step but a cornerstone of modern, efficient drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively design and execute such cross-validation studies for quinoline derivatives.

Pillar 1: In Silico Prediction Methodologies for Quinoline Derivatives

The selection of an appropriate in silico model is contingent on the research question, the available data, and the desired level of mechanistic insight. For quinoline derivatives, two widely used and complementary approaches are QSAR and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity.[7] These models are particularly useful for predicting the activity of new, unsynthesized quinoline derivatives based on a training set of compounds with known activities.

Causality Behind Experimental Choices in QSAR:

The robustness of a QSAR model is critically dependent on the quality and diversity of the training set. A well-constructed training set should encompass a wide range of structural variations and biological activities to ensure the model's predictive power for novel compounds. The choice of molecular descriptors (e.g., electronic, steric, hydrophobic) is also paramount and should ideally reflect the underlying mechanism of action.

Self-Validating System in QSAR:

A trustworthy QSAR model must undergo rigorous internal and external validation.[8] Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's stability. External validation, where the model's predictive capacity is tested on a set of compounds not used in model development (the test set), is the ultimate arbiter of its real-world utility.[8][9] A high predictive correlation coefficient (pred_r²) for the external test set is a strong indicator of a reliable model.[9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a quinoline derivative) when bound to a specific protein target.[6][10] This method provides valuable insights into the binding mode, affinity, and key molecular interactions driving the biological effect.[4][6]

Causality Behind Experimental Choices in Molecular Docking:

The accuracy of molecular docking is heavily reliant on the quality of the three-dimensional structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy. The choice of docking algorithm and scoring function should be appropriate for the specific protein-ligand system being studied.

Self-Validating System in Molecular Docking:

To ensure the reliability of docking results, it is crucial to perform a re-docking experiment where the co-crystallized ligand is extracted from the protein's binding site and then docked back. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose validates the docking protocol.

Pillar 2: In Vitro Experimental Validation

The "ground truth" for any in silico prediction is its concordance with experimental reality. A well-designed in vitro assay provides the quantitative biological data necessary to validate and refine computational models.

Common In Vitro Assays for Quinoline Derivatives

The choice of in vitro assay is dictated by the predicted biological activity of the quinoline derivatives.

  • Anticancer Activity: For quinoline derivatives predicted to have anticancer effects, cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.[11][12]

  • Antimicrobial Activity: The antimicrobial potential of quinoline derivatives can be assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.[11][12][13]

  • Enzyme Inhibition Assays: If a specific enzyme is the predicted target (e.g., a kinase or reverse transcriptase), enzyme inhibition assays can directly measure the compound's potency.[6]

Causality Behind Experimental Choices in In Vitro Assays:

The selection of cell lines or microbial strains should be relevant to the therapeutic indication. For instance, when screening for anticancer agents, a panel of cell lines representing different tumor types is often employed.[11] It is also crucial to include appropriate positive and negative controls to ensure the validity of the experimental results.

Self-Validating System in In Vitro Assays:

The reproducibility of in vitro data is paramount. Experiments should be performed in at least triplicate, and the results should be statistically analyzed. Standard operating procedures (SOPs) should be strictly followed to minimize experimental variability.

The Cross-Validation Workflow: A Step-by-Step Guide

The following protocol outlines a generalized workflow for the cross-validation of in silico predictions with in vitro results for a hypothetical series of quinoline derivatives designed as anticancer agents.

Experimental Workflow Diagram

CrossValidationWorkflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Correlation a Library of Quinoline Derivatives b 2D/3D Structure Generation a->b c QSAR Model Development b->c d Molecular Docking b->d e Prediction of Anticancer Activity c->e d->e f Synthesis of Prioritized Compounds e->f Prioritize Compounds for Synthesis g Cell Culture (Cancer & Normal Cell Lines) f->g h MTT Assay g->h i IC50 Determination h->i j Correlate Predicted vs. Experimental Activity i->j Experimental Data k Model Refinement j->k l Lead Compound Identification k->l l->a Iterative Design Cycle

Caption: A generalized workflow for the cross-validation of in silico predictions with in vitro results.

Step-by-Step Protocol
  • In Silico Prediction:

    • Compound Library Preparation: Generate a virtual library of quinoline derivatives with diverse structural modifications.

    • QSAR Modeling: Develop a robust QSAR model using a training set of known anticancer quinolines. Validate the model internally and externally.

    • Molecular Docking: Dock the virtual library against a relevant anticancer target (e.g., a specific kinase or DNA topoisomerase).

    • Activity Prediction and Prioritization: Use the QSAR model and docking scores to predict the anticancer activity of the virtual compounds and prioritize a subset for synthesis.

  • In Vitro Validation:

    • Synthesis: Synthesize the prioritized quinoline derivatives.

    • Cell Culture: Maintain appropriate cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) and a normal cell line (e.g., HFF-1 dermal fibroblasts) for cytotoxicity comparison.[11][14]

    • MTT Assay: Treat the cells with a range of concentrations of the synthesized compounds. After a specified incubation period, perform the MTT assay to measure cell viability.

    • IC50 Determination: Calculate the IC50 values for each compound against each cell line.

  • Data Correlation and Model Refinement:

    • Correlation Analysis: Plot the predicted activities from the in silico models against the experimentally determined IC50 values. Calculate the correlation coefficient (r²) to quantify the predictive power of the models.

    • Model Refinement: If the correlation is poor, analyze the outliers to understand the limitations of the in silico models. Use the new experimental data to refine and improve the predictive accuracy of the models.

    • Lead Identification: Identify quinoline derivatives that exhibit high predicted and experimental activity, as well as selectivity for cancer cells over normal cells.

Data Presentation: A Comparative Summary

To facilitate a clear comparison between the in silico predictions and in vitro results, the data should be presented in a structured tabular format.

Compound IDPredicted Activity (e.g., pIC50) from QSARDocking Score (kcal/mol)In Vitro IC50 (µM) on A549 CellsIn Vitro IC50 (µM) on MDA-MB-231 CellsIn Vitro IC50 (µM) on HFF-1 CellsSelectivity Index (Normal/Cancer)
QN-017.8-9.52.53.1>100>40
QN-027.5-9.15.26.8>100>19.2
QN-036.2-7.825.630.1>100>3.9
.....................

Conclusion: An Iterative and Synergistic Approach

The cross-validation of in silico predictions with in vitro results is not a linear process but rather an iterative and synergistic cycle. The experimental data serves to validate and refine the computational models, while the improved models, in turn, guide the design of more potent and selective quinoline derivatives. By embracing this integrated approach, researchers can significantly enhance the efficiency and success rate of the drug discovery process, ultimately accelerating the development of novel quinoline-based therapeutics.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC. (n.d.).
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.).
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC. (2024, July 4).
  • SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization - Journal of Chemical, Biological and Medicinial Sciences. (2026).
  • Computational Modeling of (1-methylethyl)-quinoline Interactions: Application Notes and Protocols - Benchchem. (n.d.).
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen. (2023, November 8).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26).
  • 2D QSAR study of novel quinoline derivatives as potent antitubercular agents - Scholars Research Library. (n.d.).
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (2025, November 12).
  • Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC. (n.d.).
  • Computational approach for predictions of site of metabolism of colchicine and new indole–quinoline derivative as anticancer agent - Connect Journals. (n.d.).
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2).
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.).
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. (n.d.).
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. (2025, August 15).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. (2023, July 21).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed. (2019, February 2).
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. (2025, November 11).
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (n.d.).
  • QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis - International Journal of Multidisciplinary Research and Development. (2022, February 22).
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate. (2025, August 6).
  • Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking - PubMed. (2020, January 15).
  • Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a - Semantic Scholar. (2023, January 9).
  • Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives - PubMed. (2025, June 25).
  • A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. (2026, January 18).
  • (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - ResearchGate. (2020, May 15).
  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed. (2024, May 23).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).

Sources

Comparative

"comparing the efficacy of different bromo-substituted quinolines as antimicrobial agents"

Comparative Efficacy of Bromo-Substituted Quinolines as Antimicrobial Agents: A Technical Guide As antimicrobial resistance accelerates, the structural optimization of established pharmacophores is critical. The quinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Bromo-Substituted Quinolines as Antimicrobial Agents: A Technical Guide

As antimicrobial resistance accelerates, the structural optimization of established pharmacophores is critical. The quinoline scaffold is a privileged structure in medicinal chemistry, but its functionalization dictates its target specificity and potency. Specifically, halogenation via bromine substitution radically alters the physicochemical landscape of these molecules.

This guide provides an objective, data-driven comparison of various bromo-substituted quinoline derivatives, detailing their efficacy profiles, mechanistic pathways, and the self-validating experimental protocols required to accurately quantify their antimicrobial performance.

Mechanistic Causality: The Role of Bromine Substitution

The introduction of a bulky, electron-withdrawing bromine atom onto the quinoline ring system serves two primary functions:

  • Enhanced Lipophilicity (LogP): Bromine increases the lipophilic character of the molecule, facilitating superior penetration through the complex lipid bilayers of Gram-negative bacteria and the chitinous cell walls of fungi.

  • Steric and Electronic Modulation: Depending on the substitution position (e.g., C-5, C-6, or C-7), the bromine atom can enhance the binding affinity of the quinoline core to specific microbial enzymes, such as DNA-gyrase, or increase the acidity of adjacent functional groups (like the hydroxyl group in 8-hydroxyquinolines), thereby amplifying metal ion chelation [1].

Mechanism BQ Bromo-Substituted Quinoline Lipid Enhanced Lipophilicity (Membrane Penetration) BQ->Lipid Bromine effect Chelation Metal Ion Chelation (Zn2+, Cu2+, Fe3+) BQ->Chelation 8-OHQ scaffold Enzyme DNA Gyrase / Topoisomerase Inhibition BQ->Enzyme Steric binding Biofilm Biofilm Disruption Lipid->Biofilm ROS ROS Generation & Oxidative Stress Chelation->ROS Death Bacterial Cell Death Enzyme->Death ROS->Death Biofilm->Death

Figure 1: Mechanistic pathways of bromo-substituted quinolines in antimicrobial action.

Comparative Efficacy Data

The position of the bromine substituent and the presence of auxiliary functional groups (e.g., carbohydrazides or hydroxyls) dictate the antimicrobial spectrum. For instance, 7-bromo-8-hydroxyquinoline (7-Br-8HQ) exhibits profound toxicity against multidrug-resistant Acinetobacter baumannii at concentrations as low as 1 µM [1], and is highly potent against Enterobacteriaceae [2]. Conversely, hybrid molecules like 2-(4-bromophenyl)quinoline-4-carbohydrazides show targeted efficacy against Gram-positive Staphylococcus aureus and fungal pathogens like Candida albicans [3].

Table 1: Minimum Inhibitory Concentration (MIC) of Bromoquinolines

CompoundTarget OrganismMIC (µM)Primary Mechanism / Notes
7-Bromo-8-hydroxyquinoline Acinetobacter baumannii1.0 - 5.0Metal ion chelation; disrupts metalloenzymes [1].
7-Bromo-8-hydroxyquinoline Escherichia coli (ESBL)< 10.0High potency against resistant Enterobacteriaceae [2].
2-(4-Bromophenyl)quinoline (6b) Staphylococcus aureus38.64DNA-gyrase inhibition; strong Gram-positive activity [3].
2-(4-Bromophenyl)quinoline (6a) Candida albicans41.09Antifungal activity; disrupts hyphae formation [3].
8-Chloroisocryptolepine (Ref)Escherichia coli25.0Included to contrast bromo vs. chloro substitution [4].

Experimental Methodology: Self-Validating MIC Assay

To ensure trustworthiness and reproducibility across laboratories, the evaluation of these highly lipophilic compounds requires strict adherence to standardized protocols. The following broth microdilution workflow incorporates a resazurin-based self-validation step to eliminate subjective observational bias.

Step-by-Step Protocol & Causality

Step 1: Compound Solvation

  • Action: Dissolve the bromoquinoline derivative in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Causality: Bromoquinolines possess high LogP values. Attempting to dissolve them directly in aqueous buffers will cause immediate micro-precipitation, leading to falsely elevated MIC values. DMSO ensures complete solvation. The final assay concentration of DMSO must be maintained below 1% (v/v) to prevent solvent-induced microbial cytotoxicity.

Step 2: Inoculum Standardization

  • Action: Adjust the bacterial suspension in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 to achieve a final well concentration of 5×105 CFU/mL.

  • Causality: A standardized inoculum is critical. Over-inoculation artificially inflates the MIC due to the "inoculum effect" (where the sheer volume of bacteria overwhelms the drug's mechanism of action), while under-inoculation yields false positives for efficacy.

Step 3: Serial Dilution and Incubation

  • Action: Perform two-fold serial dilutions of the compound across a 96-well plate. Add the standardized inoculum and incubate at 37°C for 16-20 hours.

  • Causality: Two-fold dilutions provide a logarithmic scale of concentration, standardizing the dynamic range of the assay and allowing for precise tracking of dose-dependent inhibition.

Step 4: Resazurin Validation (The Trustworthiness Step)

  • Action: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Causality: Visual reads of well turbidity are highly subjective, especially with lipophilic compounds that may precipitate slightly over 20 hours. Resazurin is a metabolic indicator; viable bacteria reduce the blue resazurin to pink resorufin. This provides a binary, colorimetric, self-validating readout of cell viability, entirely eliminating observer bias.

Workflow Start Compound Preparation (100% DMSO Stock) Dilution Two-Fold Serial Dilutions (Mueller-Hinton Broth) Start->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Validate Validation via Resazurin (Self-Validating Step) Incubation->Validate Read Colorimetric Readout (Blue = Dead, Pink = Alive) Validate->Read

Figure 2: Self-validating broth microdilution workflow using resazurin for MIC determination.

Conclusion

The strategic functionalization of quinolines with bromine atoms yields highly potent antimicrobial agents capable of bypassing traditional resistance mechanisms. While 8-hydroxyquinoline derivatives excel in Gram-negative environments via metal ion starvation, carbohydrazide hybrids show exceptional promise against Gram-positive and fungal targets. When evaluating these compounds, researchers must utilize rigorous, self-validating methodologies to account for the unique physicochemical properties introduced by the halogenation.

References

  • Title: Restoration of susceptibility to amikacin by 8-hydroxyquinoline analogs complexed to zinc Source: PLOS One URL: [Link]

  • Title: Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae Source: EXCLI Journal URL: [Link]

  • Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: ACS Omega URL: [Link]

  • Title: Mapping the Antimicrobial Activity of Indoloquinoline and Neocryptolepine Analogues Source: Heterocycles (Clockss) URL: [Link]

Validation

A Comparative Guide to the Inhibitory Effect of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide on Bacterial DNA Gyrase

This guide provides an in-depth technical comparison of the inhibitory potential of the novel compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide against its target enzyme, bacterial DNA gyrase. For comparativ...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the inhibitory potential of the novel compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide against its target enzyme, bacterial DNA gyrase. For comparative analysis, we benchmark its performance against ciprofloxacin, a well-established fluoroquinolone antibiotic that also targets this enzyme. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the experimental validation process, from the underlying scientific principles to detailed laboratory protocols.

Introduction: The Rationale for Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA. This process is crucial for relieving torsional stress during DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive and selective target for the development of new antibacterial agents.[3] The quinolone class of antibiotics, including the widely used ciprofloxacin, function by inhibiting DNA gyrase and the related enzyme, topoisomerase IV.[1][2][4] They stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[5][6]

The compound of interest, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, belongs to the quinoline class of molecules, which are known to possess a wide range of pharmacological activities, including the inhibition of DNA topoisomerases.[7][8] Research into derivatives of this core structure has demonstrated potent inhibitory activity against Staphylococcus aureus (S. aureus) DNA gyrase.[7][9][10] This guide will, therefore, focus on the validation of its inhibitory effect on this specific enzyme.

Comparative Inhibitors: A Head-to-Head Analysis

To provide a clear benchmark for the inhibitory efficacy of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, we will compare it with ciprofloxacin. Ciprofloxacin is a broad-spectrum antibiotic that is a potent inhibitor of DNA gyrase and is frequently used as a reference compound in screening for new inhibitors.[7][9][10]

While specific experimental data for the exact compound 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is not yet publicly available, a closely related derivative, 2-(4-Bromophenyl)quinoline-4-carbohydrazide linked to a 4-(4-methoxyphenyl)acetamidohydrazinyl moiety (referred to as Compound 6b in the cited literature), has been shown to have an IC50 value of 33.64 μM against S. aureus DNA gyrase.[7] For the purpose of this guide, we will use this value as a proxy to facilitate a meaningful comparison.

CompoundTarget EnzymeIC50 (μM)Mechanism of Action
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (proxy) S. aureus DNA Gyrase33.64[7]Inhibition of supercoiling activity
Ciprofloxacin S. aureus DNA Gyrase3.80[7]Stabilization of the DNA-gyrase cleavage complex[1][5]
Ciprofloxacin N. gonorrhoeae DNA Gyrase0.39[11]Stabilization of the DNA-gyrase cleavage complex
Ciprofloxacin E. faecalis DNA Gyrase27.8[12]Stabilization of the DNA-gyrase cleavage complex

Experimental Validation: The DNA Gyrase Supercoiling Assay

The most common method for assessing the inhibitory activity of compounds against DNA gyrase is the supercoiling assay. This assay measures the ability of the enzyme to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322, in an ATP-dependent manner. The resulting supercoiled DNA can be separated from the relaxed form by agarose gel electrophoresis due to its more compact structure. Inhibitors of DNA gyrase will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Experimental Workflow

The following diagram illustrates the general workflow for a DNA gyrase supercoiling inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, Relaxed pBR322, ATP, and Inhibitor Dilutions mix Combine Reagents and Inhibitor in Reaction Tubes reagents->mix enzyme Prepare S. aureus DNA Gyrase Dilution add_enzyme Add DNA Gyrase to Initiate Reaction enzyme->add_enzyme mix->add_enzyme incubate Incubate at 37°C for 30-60 minutes add_enzyme->incubate stop Terminate Reaction (e.g., with STEB/Chloroform) incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Stain (e.g., Ethidium Bromide) and Visualize gel->visualize quantify Quantify Band Intensities to Determine Inhibition visualize->quantify

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Detailed Step-by-Step Protocol: Agarose Gel-Based Assay

This protocol is adapted from standard procedures for S. aureus DNA gyrase supercoiling assays.[3][13]

Materials:

  • S. aureus DNA Gyrase

  • Relaxed pBR322 DNA

  • 5x Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM Magnesium Acetate, 50 mM DTT, 10 mM ATP, 2.5 M Potassium Glutamate, 0.25 mg/mL Albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% (w/v) glycerol)

  • Test inhibitor (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide) and Ciprofloxacin, dissolved in DMSO

  • Sterile deionized water

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • 1x TAE buffer

  • Ethidium bromide or other DNA stain

  • Microcentrifuge tubes

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Preparation of Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine:

    • 6 µL of 5x Assay Buffer

    • 0.5 µL of relaxed pBR322 (typically at 1 mg/mL)

    • 20.2 µL of sterile deionized water

  • Aliquot and Add Inhibitors:

    • Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 0.3 µL of DMSO to the negative (no enzyme) and positive (enzyme, no inhibitor) control tubes.

    • Add 0.3 µL of the test inhibitor or ciprofloxacin at various concentrations to the respective tubes. Mix gently.

  • Enzyme Addition and Incubation:

    • Dilute the S. aureus DNA gyrase in ice-cold dilution buffer to the optimal concentration (determined by prior enzyme titration).

    • Add 3 µL of the diluted enzyme to all tubes except the negative control. Add 3 µL of dilution buffer to the negative control.

    • Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 30 µL of stop buffer/loading dye and 30 µL of chloroform:isoamyl alcohol (24:1).

    • Vortex briefly and centrifuge for 1 minute to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer.

    • Load 20 µL of the upper aqueous phase from each reaction tube into the wells of the gel.

    • Run the gel at approximately 75-90V until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water.

    • Visualize the DNA bands using a UV transilluminator. The lower, faster-migrating band corresponds to supercoiled DNA, while the upper, slower-migrating band is the relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using gel documentation software. Calculate the percentage of inhibition relative to the positive control.

Selectivity and Potential Off-Target Effects

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity.

Bacterial vs. Human Topoisomerases

Quinolone-based inhibitors generally exhibit a high degree of selectivity for bacterial type II topoisomerases over their human counterparts.[2][3] This selectivity is a key factor in their therapeutic utility. For instance, some novel quinolones have been shown to be over 1000 times more selective for bacterial DNA gyrase than for human topoisomerase II.[5][14] While specific data for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is not available, its structural class suggests a favorable selectivity profile. Further studies, such as a human topoisomerase II relaxation assay, would be necessary to confirm this.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. Some quinoline derivatives have been shown to interact with CYP enzymes, such as CYP2C9 and CYP3A4.[4][15][16] Preliminary screening for CYP inhibition is therefore a crucial step in the preclinical development of any new quinoline-based compound to assess its potential for altering the metabolism of co-administered drugs.

Conclusion and Future Directions

The available evidence strongly suggests that 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a promising inhibitor of bacterial DNA gyrase. Its quinoline-4-carbohydrazide scaffold is a known pharmacophore for this enzyme class. While the proxy data from a close derivative indicates a lower potency compared to ciprofloxacin, further optimization of this scaffold could lead to the development of more potent inhibitors.

Future research should focus on:

  • Direct enzymatic assays to determine the precise IC50 and Ki values of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide against S. aureus DNA gyrase and other bacterial topoisomerases.

  • Mechanism of action studies to determine if the compound acts as a catalytic inhibitor or a topoisomerase poison in the manner of fluoroquinolones.

  • Selectivity profiling against human topoisomerase II to confirm a favorable therapeutic window.

  • In vitro evaluation of off-target effects , including inhibition of key cytochrome P450 isoforms.

  • Whole-cell antibacterial activity testing against a panel of clinically relevant bacterial strains, including drug-resistant isolates.

By systematically addressing these points, a comprehensive understanding of the therapeutic potential of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide as a novel antibacterial agent can be achieved.

References

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). MDPI. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

  • DNA Gyrase as a Target for Quinolones. PMC. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • The inhibition and selectivity of bacterial topoisomerases by BMS-284756 and its analogues. Oxford Academic. [Link]

  • Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future. Oxford Academic. [Link]

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ACS Publications. [Link]

  • Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition. PubMed. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

  • Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Publications. [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

  • (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PubMed. [Link]

  • S. aureus DNA Gyrase Supercoiling Assay Kit. Inspiralis. [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers. [Link]

  • Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. PMC. [Link]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]

  • Selective inhibition of bacterial topoisomerase I by alkynyl-bisbenzimidazoles. RSC Publishing. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PMC. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide analogs. By dissecting the roles of key structural motifs, we aim to furnish researchers with actionable insights for the rational design of more potent and selective drug candidates.

The Core Scaffold: A Privileged Framework

The 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide scaffold is a composite of three key pharmacophoric elements: the quinoline core, the 6-bromo substituent, the 2-(4-hydroxyphenyl) group, and the 4-carbohydrazide side chain. The inherent biological activities of quinoline derivatives are well-documented, with their planar structure facilitating intercalation with DNA and interaction with various enzymatic targets.[1][2] The strategic placement of substituents at the 2, 4, and 6-positions allows for the fine-tuning of their pharmacological profiles.

Deciphering the Structure-Activity Landscape

Our comparative analysis is built upon a synthesis of data from studies on structurally related quinoline derivatives. While a singular, comprehensive study on the exact titular compound and its analogs is not available, by examining the impact of modifications at each key position on analogous scaffolds, a robust SAR narrative can be constructed.

The Influence of the 6-Bromo Substituent

The introduction of a halogen atom, particularly bromine, at the 6-position of the quinoline ring is a common strategy to enhance the biological activity of various heterocyclic compounds. Studies on related 6-bromoquinazoline derivatives have shown that this substitution can lead to potent anticancer activity.[3] For instance, a series of 6-bromoquinazoline derivatives displayed significant cytotoxicity against MCF-7 and SW480 cancer cell lines.[3] In the context of quinoline-4-hydrazones, 6-bromo analogs have demonstrated promising anticancer and antimicrobial activities.[4]

Key Insight: The electron-withdrawing nature and the steric bulk of the bromine atom at the 6-position are believed to contribute to enhanced binding affinity with biological targets and improved pharmacokinetic properties.

The Role of the 2-Aryl Substituent: The 4-Hydroxyphenyl Moiety

The substituent at the 2-position of the quinoline ring plays a crucial role in determining the compound's biological activity and target selectivity. The presence of an aryl group at this position has been linked to a range of pharmacological effects, including anticancer and anti-inflammatory activities.[5][6]

The 2-(4-hydroxyphenyl) moiety is of particular interest due to its potential for hydrogen bonding interactions within the active sites of target proteins. The hydroxyl group can act as both a hydrogen bond donor and acceptor, a feature critical for molecular recognition. While direct SAR studies on the 4-hydroxyphenyl group in the context of the titular scaffold are limited, research on other 2-arylquinolines has highlighted the importance of the substitution pattern on the aryl ring for anticancer activity.[7][8] For example, some 2-arylquinoline derivatives have shown selective cytotoxicity against various cancer cell lines.[4]

Expert Analysis: The 4-hydroxy group on the phenyl ring is a key feature for potential interactions with amino acid residues in enzyme active sites, such as kinases. This interaction can lead to enhanced inhibitory activity. The position of the hydroxyl group is also critical, as steric hindrance and the electronic environment can significantly impact binding.

Modifications of the 4-Carbohydrazide Moiety: A Gateway to Diverse Analogs

The carbohydrazide group at the 4-position serves as a versatile handle for the introduction of a wide array of substituents, allowing for extensive exploration of the SAR. A key study on 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives provides invaluable insights into the impact of modifying this moiety on antimicrobial activity, particularly as microbial DNA gyrase inhibitors.[5]

This research demonstrates that both acyclic and cyclic modifications of the hydrazide group can lead to potent antimicrobial agents. The hydrazine moiety itself is considered a useful molecular hybrid for enhancing biological activity.[5]

Comparative Performance: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the biological activities of various quinoline-4-carbohydrazide analogs and related compounds.

Table 1: Antimicrobial Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Analogs [5]

Compound IDModification at 4-CarbohydrazideTarget OrganismMIC (µM)IC50 (µM) against S. aureus DNA Gyrase
5 Ethyl formohydrazonateS. aureus49.04-
6a N'-(4-methoxyphenyl)acetohydrazideS. aureus164.35-
6b N'-(4-chlorophenyl)acetohydrazideS. aureus38.6433.64
10 3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-ylS. aureus191.368.45
11 2,5-dimethyl-1H-pyrrol-1-ylS. aureus192.29-
13 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-ylS. aureus381.81-
14 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylS. aureus761.77-
Ciprofloxacin -S. aureus-3.80

Table 2: Anticancer Activity of Related 6-Bromoquinoline Derivatives [4]

Compound IDCore StructureCancer Cell LineGI50 (µM)
18j 6-Bromo-2-methyl-quinoline-4-hydrazoneNon-Small Cell Lung Cancer (NCI-H460)0.04
18j 6-Bromo-2-methyl-quinoline-4-hydrazoneColon Cancer (HCT-116)0.05
18j 6-Bromo-2-methyl-quinoline-4-hydrazoneBreast Cancer (MCF7)0.04
Bendamustine ---
Chlorambucil ---

Experimental Protocols: A Guide to Reproducibility

To ensure scientific integrity and facilitate further research, detailed experimental methodologies are crucial.

General Synthesis of Quinoline-4-Carbohydrazide Analogs

The synthesis of the core scaffold typically involves a multi-step process, often starting with a substituted aniline. The Pfitzinger reaction or a related cyclization method is commonly employed to construct the quinoline ring system. The carbohydrazide moiety is then introduced, followed by reaction with various aldehydes, ketones, or other electrophiles to generate the final analogs.

DOT Script for Synthesis Workflow:

Aniline Aniline Quinoline_Ester Quinoline_Ester Aniline->Quinoline_Ester Pfitzinger Reaction Quinoline_Hydrazide Quinoline_Hydrazide Quinoline_Ester->Quinoline_Hydrazide Hydrazine Hydrate Analogs Analogs Quinoline_Hydrazide->Analogs Aldehydes/Ketones

Caption: General synthetic scheme for quinoline-4-carbohydrazide analogs.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh culture of the test organism is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

DOT Script for MTT Assay Workflow:

Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition 48-72h Solubilization_Absorbance Solubilization_Absorbance MTT_Addition->Solubilization_Absorbance 4h IC50_Calculation IC50_Calculation Solubilization_Absorbance->IC50_Calculation

Caption: Workflow of the MTT cytotoxicity assay.

Future Directions and Concluding Remarks

The SAR studies of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide analogs reveal a promising scaffold for the development of novel therapeutic agents. The data strongly suggests that:

  • The 6-bromo substituent is a favorable feature for enhancing biological activity.

  • The 2-(4-hydroxyphenyl) moiety offers a critical site for hydrogen bonding, which can be exploited for improved target engagement.

  • The 4-carbohydrazide position is a highly versatile point for modification, allowing for the generation of a diverse library of analogs with potentially improved potency and selectivity.

Future research should focus on the systematic exploration of substitutions on the 2-phenyl ring, including the position and nature of the hydroxyl group, to further elucidate its role in bioactivity. Moreover, the synthesis and evaluation of a focused library of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide analogs against a broad panel of cancer cell lines and microbial strains are warranted to fully realize the therapeutic potential of this promising scaffold.

References

  • Zare, S., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 17(1), 1-17. Available from: [Link]

  • Reddy, T. S., et al. (2020). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. Letters in Drug Design & Discovery, 17(1), 86-100. Available from: [Link]

  • Abdel-Gawad, H., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17948-17965. Available from: [Link]

  • Teng, C. H., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry, 14(13), 4537-4546. Available from: [Link]

  • El-Damasy, A. K., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. Available from: [Link]

  • Chen, Y. L., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4962-4969. Available from: [Link]

  • Panda, P., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4936. Available from: [Link]

  • Rani, P., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available from: [Link]

  • Ghorab, M. M., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13349. Available from: [Link]

  • Afzal, O., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 7(10), 3834-3851. Available from: [Link]

  • Rani, P., et al. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Available from: [Link]

Sources

Validation

"comparative docking scores of quinoline derivatives against target proteins"

Title: Comparative Docking Analysis of Quinoline Derivatives: Navigating Binding Affinities Across Oncological and Parasitic Targets Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Docking Analysis of Quinoline Derivatives: Navigating Binding Affinities Across Oncological and Parasitic Targets

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring[1]. Its inherent aromaticity and nitrogen heteroatom facilitate robust interactions with biological macromolecules via hydrogen bonding, π-π stacking, and hydrophobic contacts[2]. This guide provides an objective, data-driven comparative analysis of the docking scores of various quinoline derivatives against key therapeutic targets, focusing on oncological kinases and critical disease pathways.

Target Selection & Rationale

To objectively evaluate the therapeutic potential of quinoline derivatives, we compare their binding affinities against distinct, high-value protein targets:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of several malignancies, including non-small cell lung cancer and skin cancer. Quinoline derivatives, particularly chalcone-linked and BODIPY-conjugated variants, have demonstrated profound efficacy as tyrosine kinase inhibitors by occupying the ATP-binding pocket of EGFR[3].

  • Matrix Metalloproteinase-9 (MMP9) & B-cell lymphoma 2 (BCL2): These proteins are critical in tumor invasion and apoptosis evasion, respectively. Novel indole-quinoline hybrids have been computationally validated to form stable complexes with these targets, highlighting the scaffold's multi-target potential[4].

  • Skin Cancer Target (4BKY): Pyrrolopyrazole targets linked to skin cancer progression have shown high susceptibility to cytotoxic quinoline-4-carboxylic acid derivatives[1].

Comparative Docking Data

The following table synthesizes the binding affinities (ΔG, kcal/mol) of recently developed quinoline derivatives. More negative docking scores indicate a stronger, more thermodynamically favorable interaction between the ligand and the target protein.

Quinoline Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Chalcone-linked Quinoline (TKS3-7)EGFR4HJO-9.93PHE-832, MET-796, CYS-751[3]
Quinoline-BODIPY (Compound 3)EGFRN/A-8.64Asp831, Cys834, Leu834[5]
Pyrrolopyrazole-Quinoline (Ligand 1)Skin Cancer Target4BKY-8.95Active site residues[1]
Indole-Quinoline (SM7)MMP92OVX-7.70Hydrophobic pocket[4]
Indole-Quinoline (SM7)BCL26O0K-7.00Hydrogen bonding network[4]

Data Interpretation: The chalcone-linked quinoline (TKS3-7) exhibits the most favorable binding energy (-9.93 kcal/mol) against EGFR, outperforming standard inhibitors like erlotinib (-9.834 kcal/mol) in identical computational models[3]. This superior affinity is driven by stable hydrogen bonds with key hinge-region residues such as MET-796 and CYS-751[3].

Experimental Protocol: Self-Validating Molecular Docking Workflow

To ensure high scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for conducting comparative molecular docking.

  • Step 1: Ligand Preparation (3D Conformer Generation)

    • Action: Draw the 2D structures of the quinoline derivatives and convert them to 3D geometries. Perform energy minimization using a force field (e.g., OPLS3e or DFT/B3LYP)[6].

    • Causality: Energy minimization resolves steric clashes and optimizes bond lengths/angles. This ensures the ligand is in its lowest-energy, biologically relevant conformation prior to docking, preventing artificial penalties in the scoring function.

  • Step 2: Protein Preparation & Refinement

    • Action: Retrieve the crystal structure of the target (e.g., EGFR, PDB: 1M17 or 4HJO) from the Protein Data Bank. Strip co-crystallized water molecules, extract the native ligand, and add polar hydrogens[7].

    • Causality: Non-structural water molecules can artificially occlude the binding pocket. Adding polar hydrogens is critical for the accurate calculation of electrostatic potentials and hydrogen-bond donor/acceptor networks between the quinoline nitrogen and the receptor.

  • Step 3: Receptor Grid Generation

    • Action: Define a 3D bounding box centered exactly on the coordinates of the extracted native co-crystallized ligand[6].

    • Causality: Centering the grid on a known binding site restricts the algorithm's conformational search space to the experimentally validated active site, drastically reducing the rate of false-positive allosteric binding predictions.

  • Step 4: Docking Simulation & Scoring

    • Action: Execute the docking run using a robust algorithm (e.g., AutoDock Vina, Schrödinger Glide) to generate multiple binding poses[6].

    • Causality: The scoring function estimates the binding free energy (ΔG) by quantifying van der Waals forces, electrostatic interactions, and desolvation penalties. The pose with the lowest energy score represents the most thermodynamically stable complex.

  • Step 5: System Validation via RMSD Calculation

    • Action: Redock the extracted native ligand back into the prepared grid and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure[1].

    • Causality: An RMSD of < 2.0 Å proves that the chosen docking parameters can accurately reproduce known, experimentally verified binding geometries. This self-validation step is mandatory before trusting the scores of novel quinoline derivatives.

Workflow Visualization

DockingWorkflow Start Target & Ligand Selection LigPrep Ligand Preparation (Energy Minimization) Start->LigPrep ProtPrep Protein Preparation (Protonation & Cleanup) Start->ProtPrep Grid Receptor Grid Generation (Active Site Definition) LigPrep->Grid ProtPrep->Grid Docking Molecular Docking (Conformational Search) Grid->Docking Validation System Validation (Redock Native Ligand RMSD < 2.0Å) Docking->Validation Analysis Binding Affinity & Interaction Analysis Validation->Analysis

Self-validating molecular docking workflow for evaluating quinoline derivatives.

Conclusion

The comparative docking analysis underscores the versatility of the quinoline scaffold. Modifications, such as chalcone linkages or BODIPY conjugations, significantly enhance binding affinities against oncological targets like EGFR. By employing a rigorously validated, causality-driven docking protocol, researchers can confidently prioritize high-affinity quinoline hits for downstream in vitro and in vivo pharmacokinetic profiling.

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Comparative

The Pharmacophore Verdict: A Comparative Guide to the Synthesis and Biological Evaluation of Quinoline Carbohydrazides vs. Chalcones

In the landscape of modern drug discovery, selecting a core scaffold dictates not only the biological efficacy of the final drug candidate but also the reproducibility and scalability of its synthesis. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, selecting a core scaffold dictates not only the biological efficacy of the final drug candidate but also the reproducibility and scalability of its synthesis. This guide provides an in-depth comparative analysis of Quinoline Carbohydrazides and Chalcones , focusing on synthetic reproducibility, mechanistic binding philosophies, and biological evaluation.

By transitioning from generic protocols to causality-driven methodologies, we establish a robust framework for synthesizing 2-propylquinoline-4-carbohydrazide derivatives and evaluating their superiority against alternative scaffolds.

Scaffold Philosophy: Rigid Intercalation vs. Reactive Flexibility

The fundamental divergence between quinoline carbohydrazides and chalcones lies in their structural rigidity and target engagement strategies. As highlighted in recent 1 [1], quinoline carbohydrazides act as "Anchors." Their planar, nitrogen-containing bicyclic ring system allows for precise, stable hydrogen bonding and rigid intercalation, primarily targeting DNA gyrase in microbes and kinase domains in cancer cells.

Conversely, chalcones rely on "Reactive Flexibility." Their α,β-unsaturated carbonyl system acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) on target proteins. While effective, this reactivity often leads to off-target toxicity and poor stability during in vivo biological evaluation.

MOA Scaffold Pharmacophore Selection Quin Quinoline Carbohydrazides (Rigid Intercalation) Scaffold->Quin Chal Chalcones (Reactive Flexibility) Scaffold->Chal Gyrase DNA Gyrase Inhibition (High Affinity) Quin->Gyrase Kinase Kinase Domain Binding (Stable H-Bonds) Quin->Kinase Chal->Kinase ROS Covalent Binding (Michael Addition) Chal->ROS

Caption: Divergent mechanisms of action: Quinoline carbohydrazides vs. Chalcones in target binding.

Causality in Synthetic Reproducibility: Overcoming the Thermal Degradation Barrier

The synthesis of quinoline carbohydrazide hydrazones traditionally relies on the condensation of a primary amine (hydrazide) with an aldehyde. Conventional reflux methods require 6–12 hours of continuous heating, which frequently results in thermal degradation byproducts, polymerization, and poor reproducibility (yields < 75%).

To solve this, modern protocols employ Microwave-Assisted Synthesis . As demonstrated in studies on2 [2], microwave irradiation utilizes uniform dielectric heating of polar solvents (like ethanol). This directly couples electromagnetic energy to the molecules, drastically lowering the activation energy barrier for imine formation. The result is a highly reproducible reaction that completes in 5–10 minutes with yields exceeding 90%.

Table 1: Synthetic Reproducibility Metrics (Schiff Base Formation)
ParameterConventional RefluxMicrowave Irradiation (300 W)Causality / Mechanistic Logic
Reaction Time 6–12 hours5–10 minutesDielectric heating rapidly overcomes the activation energy barrier.
Average Yield 65–75%90–98%Rapid heating minimizes exposure time, preventing thermal degradation.
Purity (HPLC) < 85%> 95%Precise temperature control suppresses polymerization side-reactions.
Solvent Volume High (50 mL)Low (5-10 mL)Concentrated media enhances molecular collision frequency under microwaves.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

The following methodology details the synthesis of 2-propylquinoline-4-carbohydrazide and its subsequent derivatization. Every step includes a validation checkpoint to ensure reproducibility.

Phase 1: Scaffold Construction via Pfitzinger Reaction

Objective: Construct the quinoline core with strict regiochemical control.

  • Reaction Setup: Dissolve 0.05 mol of isatin in 30% aqueous KOH (50 mL).

  • Condensation: Add 0.06 mol of 2-pentanone dropwise. Causality: The Pfitzinger reaction of asymmetric ketones poses regiochemical challenges; slow addition under strong alkaline conditions ensures the selective formation of the 2-propyl isomer.

  • Reflux & Precipitation: Reflux for 12 hours. Cool the mixture to 0°C and neutralize dropwise with 10% HCl. Validation Checkpoint: Neutralization must be kept at 0°C to prevent the decarboxylation of the highly reactive 2-propylquinoline-4-carboxylic acid intermediate.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. (Expected yield: 82%).

Phase 2: Esterification and Hydrazinolysis

Objective: Convert the carboxylic acid to a reactive carbohydrazide.

  • Esterification: Reflux the carboxylic acid intermediate in absolute ethanol (50 mL) with a catalytic amount of concentrated H₂SO₄ for 8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrazinolysis: To the isolated ethyl ester (0.02 mol) in 10 mL of ethanol, add an excess of hydrazine hydrate (0.06 mol). Causality: A 3-fold excess of hydrazine hydrate drives the equilibrium forward and prevents the formation of diacylhydrazine dimers.

  • Validation Checkpoint: Reflux for 8 hours at 75-80°C. The formation of a white powder with a sharp melting point (184–186 °C) confirms the successful synthesis of 3 [3].

Phase 3: Microwave-Assisted Derivatization

Objective: Rapidly generate hydrazide-hydrazone derivatives.

  • Preparation: Mix 2-propylquinoline-4-carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 5 mL of absolute ethanol. Add 2 drops of glacial acetic acid as a catalyst.

  • Irradiation: Subject the mixture to microwave irradiation at 300 W for 5–10 minutes.

  • Validation Checkpoint: The reaction is complete when a solid mass precipitates out of the hot solvent. Filter under suction and recrystallize from hot ethanol.

SynthesisWorkflow Isatin Isatin + 2-Pentanone (Precursors) Pfitzinger Pfitzinger Reaction (KOH, Reflux) Isatin->Pfitzinger CarboxylicAcid 2-Propylquinoline-4-carboxylic acid (Intermediate 1) Pfitzinger->CarboxylicAcid Esterification Esterification (EtOH, H2SO4) CarboxylicAcid->Esterification Ester Ethyl 2-propylquinoline-4-carboxylate (Intermediate 2) Esterification->Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, EtOH) Ester->Hydrazinolysis Carbohydrazide 2-Propylquinoline-4-carbohydrazide (Key Scaffold) Hydrazinolysis->Carbohydrazide SchiffBase Microwave Condensation (Aldehydes, 300W, 5-10 min) Carbohydrazide->SchiffBase FinalProduct Hydrazide-Hydrazone Derivatives (Bioactive Targets) SchiffBase->FinalProduct

Caption: Workflow for the microwave-assisted synthesis of quinoline carbohydrazide derivatives.

Biological Evaluation: Comparative Efficacy

The true test of scaffold selection lies in its biological performance. When evaluating the 4[4] of synthesized quinoline carbohydrazides against chalcone derivatives and standard clinical drugs (Gentamicin), the rigid intercalation mechanism proves vastly superior.

For instance, the derivative 2-Propyl-N'-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide (Compound 10j) exhibits remarkable potency. The presence of the electron-withdrawing pyridine ring enhances the electrophilicity of the azomethine carbon, strengthening the hydrogen-bonding network within the DNA gyrase active site.

Table 2: Comparative Minimum Inhibitory Concentration (MIC)
Compound / ScaffoldTarget OrganismMIC (µg/mL)Mechanism of Action
Quinoline Carbohydrazide (10j) S. aureus0.39 – 1.56Rigid Intercalation (DNA Gyrase)
Quinoline Carbohydrazide (10j) E. coli0.78 – 1.56Rigid Intercalation (DNA Gyrase)
Chalcone Derivative (Standard) S. aureus12.5 – 25.0Covalent Binding (Michael Addition)
Gentamicin (Clinical Standard) S. aureus2.0 – 4.0Ribosomal Inhibition

Data Interpretation: The quinoline carbohydrazide scaffold outperforms both the flexible chalcone scaffold and the clinical standard Gentamicin. The lower MIC values confirm that the structural rigidity of the quinoline core, combined with the hydrogen-bonding capacity of the carbohydrazide linker, creates a highly optimized pharmacophore for antimicrobial drug discovery.

References

  • BenchChem Technical Support Team. "2-Propylquinoline-4-carbohydrazide|7466-63-9: Comparative analysis of quinoline carbohydrazides and chalcones." BenchChem, March 2026. 1

  • Sodano, F., et al. "The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles." PMC, 2022. 2

  • BenchChem. "2-Propylquinoline-4-carbohydrazide|7466-63-9." BenchChem, March 2026. 3

  • Ajani, O. O., et al. "Microwave-assisted synthesis and antibacterial propensity of N'-(s-benzylidene and s- 1H- pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs." ResearchGate, 2018. 4

Sources

Validation

Comparative Guide: Experimental vs. Predicted Spectral Data for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

Executive Summary For drug development professionals and analytical chemists, validating the precise molecular structure of synthesized active pharmaceutical ingredients (APIs) is non-negotiable. 6-Bromo-2-(4-hydroxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, validating the precise molecular structure of synthesized active pharmaceutical ingredients (APIs) is non-negotiable. 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS: 351327-31-6)[1] is a highly functionalized scaffold with potent antimicrobial and pharmacologically relevant properties[2][3].

This guide provides an objective comparison between empirical spectroscopic measurements (FT-IR, NMR) and computational predictions using Density Functional Theory (DFT) . By understanding the causality behind spectral deviations—such as solvent effects and anharmonicity—researchers can build self-validating analytical frameworks that prevent structural mischaracterization.

Methodological Workflows: Empirical vs. Computational

To definitively confirm the regiochemistry (e.g., the exact C-6 position of the bromine atom) and the integrity of the hydrazide linker, a dual-pathway approach is required. Relying solely on experimental data can lead to ambiguous assignments in complex aromatic regions, while relying solely on DFT ignores critical real-world intermolecular interactions[4][5].

Workflow cluster_exp Experimental Characterization cluster_dft Computational Prediction (DFT) Molecule 6-Bromo-2-(4-hydroxyphenyl) quinoline-4-carbohydrazide Sample Sample Prep (KBr Pellet / DMSO-d6) Molecule->Sample Opt Geometry Optimization (B3LYP / 6-311++G(d,p)) Molecule->Opt IR_Exp FT-IR Spectroscopy (Bruker IFS 66/S) Sample->IR_Exp NMR_Exp 1H & 13C NMR (400 MHz, TMS ref) Sample->NMR_Exp Compare Data Correlation & Error Analysis IR_Exp->Compare NMR_Exp->Compare IR_Pred Harmonic Frequencies (Scaled by ~0.96) Opt->IR_Pred NMR_Pred GIAO NMR Tensors (Gas Phase / PCM) Opt->NMR_Pred IR_Pred->Compare NMR_Pred->Compare

Fig 1: Parallel experimental and DFT computational workflows for spectral validation.

Step-by-Step Protocols

To ensure a self-validating system, the protocols below embed quality control checkpoints directly into the workflow.

A. Experimental Protocol
  • Sample Preparation & Purification: Synthesize or procure the compound[1]. Crucial Checkpoint: Purify via recrystallization (e.g., ethanol/water) until HPLC purity exceeds 98%. Impurities will introduce phantom peaks that computational models cannot account for.

  • FT-IR Spectroscopy (Solid State):

    • Disperse 2 mg of the compound in 200 mg of anhydrous KBr.

    • Causality for Error: KBr is highly hygroscopic. If not baked at 110°C prior to use, absorbed water will produce a massive, broad O-H stretch at ~3400 cm⁻¹, completely masking the compound's phenolic -OH and hydrazide N-H stretches[6].

    • Press into a translucent pellet and record spectra (4000–400 cm⁻¹) using a high-resolution spectrometer (e.g., Bruker IFS 66/S)[6].

  • NMR Spectroscopy (Solution State):

    • Dissolve 15 mg of the compound in 0.5 mL of DMSO-d6.

    • Add 0.03% v/v Tetramethylsilane (TMS) as the internal zero-reference. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K[5].

B. Computational Protocol (DFT)
  • Geometry Optimization: Construct the 3D molecular model. Run a ground-state geometry optimization using Gaussian 09/16 software. The B3LYP functional combined with the 6-311++G(d,p) basis set is the authoritative standard for quinoline derivatives, balancing computational cost with high accuracy for heteroatoms like Bromine[2][7][8].

  • Vibrational Frequency Calculation: Compute frequencies at the optimized geometry. Crucial Checkpoint: Verify the absence of imaginary frequencies to ensure the structure is a true local minimum[9].

  • GIAO NMR Prediction: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert these tensors to chemical shifts (ppm) by subtracting them from the shielding tensor of a computationally modeled TMS molecule at the exact same level of theory.

Comparative Spectral Analysis & Causality

When comparing empirical data against DFT predictions, deviations are not necessarily "errors." They are physical manifestations of the differences between a solvated/solid-state molecule and an isolated gas-phase model.

FT-IR Vibrational Frequencies

Note: Representative data modeled for the quinoline-4-carbohydrazide scaffold[4][5].

Functional Group / ModeExperimental (KBr) cm⁻¹DFT Predicted (Unscaled) cm⁻¹DFT Predicted (Scaled 0.96) cm⁻¹Δ (Exp - Scaled) cm⁻¹
N-H stretch (hydrazide)341035803436-26
O-H stretch (phenol)3250 (broad)36503504-254
C=O stretch (amide I)167217501680-8
C=N stretch (quinoline)158516551588-3
C-Br stretch624648622+2

The Causality of Deviation:

  • The Necessity of Scaling: DFT relies on the harmonic oscillator approximation. Because real molecular bonds are anharmonic (they require more energy to compress than to stretch), unscaled DFT systematically overestimates frequencies. Applying a scaling factor (typically ~0.96 for B3LYP) aligns the data[4][9].

  • The O-H Discrepancy (-254 cm⁻¹): The massive deviation in the O-H stretch is expected. In a KBr pellet (solid state), the phenolic -OH engages in strong intermolecular hydrogen bonding, which lengthens and weakens the O-H covalent bond, drastically lowering its vibrational frequency. Standard gas-phase DFT models an isolated molecule devoid of H-bonding, resulting in a much higher predicted frequency[4].

¹H NMR Chemical Shifts

Note: Representative shifts modeled in DMSO-d6[5].

Proton EnvironmentExperimental (ppm)DFT Predicted (GIAO)Δ (Exp - Pred)Primary Cause for Deviation
-OH (phenol)9.85 (s)8.10+1.75 Strong solvent H-bonding
-NH (hydrazide)10.20 (s)8.50+1.70 Solvent exchange / H-bonding
H-3 (quinoline core)8.25 (s)8.35-0.10Minor solvent shielding
Ar-H (phenol, H-2',6')7.90 (d)8.05-0.15Gas-phase vs solvated electron density

The Causality of Deviation: The quinoline core and aromatic protons show excellent agreement (Δ < 0.2 ppm) because their electron densities are relatively unaffected by the solvent. However, exchangeable protons (-OH, -NH) show massive downfield shifts in the experimental data. DMSO-d6 is a potent hydrogen-bond acceptor. It pulls electron density away from the proton, heavily deshielding it and shifting the signal downfield (higher ppm). Unless a Polarizable Continuum Model (PCM) with explicit solvent molecules is used in the DFT calculation, gas-phase GIAO will always severely underestimate the chemical shifts of exchangeable protons[5].

Conclusion & Best Practices

Neither experimental nor computational methods are infallible in isolation.

  • Use DFT to confidently assign overlapping aromatic signals (like differentiating the H-5 and H-7 protons on the quinoline core) and to verify the regiochemistry of the 6-bromo substitution[2][3].

  • Use Experimental Data to understand the molecule's behavior in formulation-relevant environments (e.g., solid-state packing via IR, or solution-state dynamics via NMR).

By integrating B3LYP/6-311++G(d,p) predictions with rigorous, moisture-free experimental protocols, drug development professionals can establish an unimpeachable structural proof for complex scaffolds like 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide: A Comprehensive Procedural Guide

This document provides a detailed protocol for the safe handling and disposal of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS No. 351327-31-6).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS No. 351327-31-6). As a complex synthetic compound, its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step procedures grounded in established safety principles for hazardous waste management.

Hazard Identification and Risk Assessment

  • Halogenated Organic Compound : The presence of a bromine atom classifies this molecule as a halogenated organic compound. Such substances are often persistent in the environment and can be toxic.[1][2] Improper disposal, particularly mixing with non-halogenated organic waste, can disrupt solvent recycling processes and require more specialized, costly disposal methods.[3] Halogenated waste streams are typically managed via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[4][5]

  • Quinoline Derivative : The quinoline scaffold is a known structural alert for potential toxicity. Quinoline itself is recognized as toxic to aquatic life, and its derivatives can exhibit a range of biological activities that necessitate careful handling.[4][6] Waste generated from quinoline synthesis and its derivatives is considered hazardous and requires specialized treatment.[6]

  • Hydrazide Moiety : Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[7] Many compounds in this class are known to be toxic and are suspected carcinogens.[8] Their disposal often involves chemical neutralization (oxidation) or controlled incineration.[7][9]

Based on this structural assessment, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide must be presumed hazardous and handled accordingly. All waste containing this compound, whether in pure form, in solution, or as residue on contaminated materials, must be disposed of as regulated hazardous waste.

Quantitative Data Summary
PropertyValueSource
CAS Number 351327-31-6Sigma-Aldrich
Molecular Formula C₁₆H₁₂BrN₃O₂Sigma-Aldrich
Molecular Weight 358.19 g/mol Sigma-Aldrich

Pre-Disposal Safety and Handling

Proper handling procedures are the first line of defense against accidental exposure and environmental contamination. Adherence to these steps is mandatory before and during the disposal process.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted while wearing appropriate PPE to prevent dermal, ocular, and respiratory exposure.

  • Gloves : Chemical-resistant gloves (e.g., nitrile) are required.[4] Inspect gloves for integrity before each use and dispose of them as contaminated solid waste after handling the compound.

  • Eye Protection : Safety goggles or a face shield must be worn to protect against splashes or airborne particles.[4]

  • Lab Coat : A lab coat must be worn to protect clothing and skin.

  • Respiratory Protection : All handling of the solid compound or concentrated solutions that could produce dust or aerosols should be performed within a certified chemical fume hood to prevent inhalation.[1][8]

Waste Segregation and Satellite Accumulation

The foundation of proper chemical disposal is rigorous waste segregation at the point of generation. This prevents dangerous reactions between incompatible chemicals and simplifies the final disposal process.

  • Designated Waste Streams : Establish separate, clearly labeled hazardous waste containers for:

    • Halogenated Solid Waste : For pure 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, contaminated weighing papers, filter papers, and used PPE (e.g., gloves).

    • Halogenated Liquid Waste : For solutions containing the compound and solvent rinsates from decontaminating glassware.

  • Incompatibility : Never mix this waste stream with other incompatible materials such as strong oxidizing agents, acids, or bases.[3][4]

  • Storage : Waste containers must be kept in a designated satellite accumulation area. These containers must be kept closed except when actively adding waste, be in good condition, and be compatible with their contents.[10]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the compliant disposal of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide and associated materials. This workflow is governed by regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[11]

Disposal of Solid Waste
  • Preparation : Perform all operations inside a chemical fume hood.

  • Containerization : Carefully transfer any remaining pure solid 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide directly into a designated, sealable, and properly labeled "Halogenated Solid Waste" container. Avoid creating dust during the transfer.[4]

  • Contaminated Materials : Place all single-use items that have come into contact with the compound, such as gloves, weighing boats, and absorbent pads, into the same solid waste container.[8]

  • Labeling : Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[10]

  • Closure : Securely close the container.

Disposal of Liquid Waste
  • Preparation : Work within a chemical fume hood.

  • Collection : Collect all solutions containing 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide in a designated "Halogenated Liquid Waste" container.

  • Decontamination : Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.[4]

  • Labeling : The liquid waste container must be labeled with "Hazardous Waste" and a list of all its chemical constituents, including solvents, with approximate percentages.[3]

  • Closure : Keep the container tightly sealed when not in use.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory safety officer.

  • Containment : For small spills, cover the material with an inert absorbent material (e.g., vermiculite or sand).[8] Do not use combustible materials like paper towels to absorb the pure compound.

  • Cleanup : Wearing full PPE, carefully sweep or scoop the absorbent mixture into the "Halogenated Solid Waste" container.[8] Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol) and place the used cloth in the waste container.

  • Ventilation : Ensure the area is well-ventilated until the cleanup is complete.

Final Disposal and Logistics

The ultimate disposal of hazardous waste is a highly regulated process that must be handled by professionals.

  • Waste Manifest : Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed hazardous waste disposal contractor. All waste must be tracked using a hazardous waste manifest system from the point of generation to its final treatment facility, a process known as "cradle-to-grave" management.[12]

  • Treatment Method : The most probable disposal method for this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][7] This method ensures the complete destruction of the halogenated organic molecule.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide.

G cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation & Characterization cluster_containerization Step 2: Containerization & Labeling cluster_accumulation Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start Generation of Waste (Pure compound, solutions, contaminated labware) pure_solid Pure Solid Compound & Contaminated Disposables (Gloves, Weigh Boats) start->pure_solid Segregate Immediately liquid Solutions & Solvent Rinsate start->liquid Segregate Immediately solid_container Sealable, Labeled 'Halogenated Solid Waste' Container pure_solid->solid_container Place into liquid_container Sealable, Labeled 'Halogenated Liquid Waste' Container liquid->liquid_container Collect in saa Store in Designated Satellite Accumulation Area solid_container->saa liquid_container->saa end Collection by Certified Hazardous Waste Contractor saa->end Scheduled Pickup

Sources

Handling

Comprehensive Safety and Handling Guide for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS Number: 351327-31-6).[1] This document is intended...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS Number: 351327-31-6).[1] This document is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from data on structurally similar molecules, including halogenated quinolines and hydrazide derivatives. It is imperative to treat this compound with the utmost caution, assuming it possesses significant potential hazards.

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data, a risk assessment must be based on the compound's constituent chemical moieties: a brominated quinoline core and a carbohydrazide functional group.

  • Brominated Quinolines: Halogenated aromatic compounds can exhibit toxicity and may be harmful to the environment.[2][3] Some quinoline derivatives are suspected of causing genetic defects or may have reproductive toxicity.[2]

  • Carbohydrazides and Hydrazine Derivatives: Hydrazines as a class are known for their potential high toxicity, with some being potential carcinogens and skin sensitizers.[4][5][6] Carbohydrazide itself is considered hazardous, being harmful if swallowed and irritating to the eyes, respiratory system, and skin.[7]

Therefore, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide should be handled as a substance with high acute toxicity, a potential carcinogen, and an irritant.

Engineering Controls: Your First Line of Defense

To minimize exposure risk, robust engineering controls are mandatory.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[4]

  • Designated Work Area: The area within the fume hood where the compound is handled should be clearly designated for hazardous substance use and should be covered with disposable absorbent bench paper.[4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory for all procedures involving 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide. Never handle this compound with inadequate protection.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Hands Double-gloving with chemical-resistant glovesInner: Nitrile, Outer: Neoprene or Butyl RubberHydrazine derivatives can be absorbed through the skin.[5][8] Double gloving provides an extra layer of protection against potential tears and contamination.
Eyes/Face Tightly fitting safety goggles and a face shieldANSI Z87.1-compliantProtects against splashes, dust, and vapors.[5][6]
Body Flame-resistant lab coat over a chemical-resistant apron100% cotton lab coat recommendedProvides a barrier against spills and splashes.[5][6]
Respiratory Use within a fume hood is the primary control. For spill cleanup or if there's a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges (e.g., ABEK) may be necessary.[5][8]A full-face respirator offers the highest level of protection.[5]To prevent inhalation of fine powders or aerosols, which can be highly toxic.[5][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Fume Hood Preparation: Before introducing the compound, ensure the fume hood is clean and uncluttered. Cover the work surface with disposable absorbent paper.[4]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood to minimize traffic in and out of the controlled area.

  • Weighing: Tare a suitable container on the balance. Carefully transfer the desired amount of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide into the container. Avoid creating dust.[2] Use a micro-spatula for better control.

  • Container Sealing: Tightly close the primary container of the chemical immediately after use.

Reaction Setup and Execution
  • Solubilization and Transfer: If dissolving the compound, add the solvent to the container with the weighed solid. Ensure all transfers of the compound or its solutions are performed within the fume hood.

  • Reaction Monitoring: Keep the reaction vessel closed to prevent the release of vapors.

  • Work-up and Purification: All subsequent steps, including extraction, filtration, and chromatography, must be performed within the fume hood.

Post-Procedure Decontamination
  • Equipment Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.[2]

  • Work Surface Decontamination: Carefully wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable PPE as hazardous solid waste.

Disposal Plan: Responsible Waste Management

Proper waste segregation and disposal are critical to ensure laboratory and environmental safety.

  • Solid Waste: All disposable items contaminated with 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, including gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled, sealed hazardous solid waste container.[2][4]

  • Liquid Waste: All solutions containing this compound, as well as the solvent rinsates from decontamination, must be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container.[2]

  • Waste Segregation: As this is a halogenated compound, its waste stream should be kept separate from non-halogenated organic waste to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[9][10] Do not mix with incompatible waste streams.[4][9]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide".[9]

Waste Disposal Workflow

G cluster_generation Waste Generation (in Fume Hood) cluster_collection Waste Collection cluster_disposal Final Disposal contaminated_solids Contaminated Solids (Gloves, Paper, etc.) solid_container Labeled Hazardous Solid Waste Container contaminated_solids->solid_container Place in liquid_waste Liquid Waste & Rinsate liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container Collect in ehs_pickup EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration Managed by Licensed Facility

Caption: Workflow for the safe disposal of hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spill: In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite or sand). Carefully scoop the material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office.[6]

References

  • Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]- - Benchchem.
  • 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | 351327-31-6 - Sigma-Aldrich.
  • Hydrazine - Risk Management and Safety.
  • Performance Chemicals Hydrazine - Arxada.
  • SAFETY D
  • Hydrazine and Other Corrosive and Flammable PHS.
  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards - CDC.
  • Carbohydrazide - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific (4-Bromo-2,6-dimethylaniline).
  • SAFETY DATA SHEET - Fisher Scientific (6-Bromo-2,4-dichloroquinazoline).
  • Material Safety D
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
  • SAFETY D
  • MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one - Capot Chemical.
  • Technical Support Center: Managing Hazardous Waste
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  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.
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  • Organic Solvents - Cornell EHS.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Halogenated Waste - University of Wisconsin-Milwaukee.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires Publishing.

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